molecular formula C15H23NO2 B056771 tert-Butyl 3-(4-(2-aminoethyl)phenyl)propanoate CAS No. 120225-79-8

tert-Butyl 3-(4-(2-aminoethyl)phenyl)propanoate

Cat. No.: B056771
CAS No.: 120225-79-8
M. Wt: 249.35 g/mol
InChI Key: AREBZMHRZKQVFT-UHFFFAOYSA-N
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Description

tert-Butyl 3-(4-(2-aminoethyl)phenyl)propanoate is a high-value chemical building block designed for advanced organic synthesis and drug discovery research. This bifunctional compound features a primary amine, which serves as a versatile handle for amide bond formation or conjugation, and a tert-butyl-protected carboxylic acid, which provides excellent stability during synthetic sequences and can be readily deprotected under mild acidic conditions to reveal the free acid for further derivatization. Its core structure, containing a phenethylamine scaffold, makes it a privileged intermediate in medicinal chemistry for the construction of potential bioactive molecules, including kinase inhibitors, GPCR ligands, and other pharmacologically relevant compounds. Researchers particularly value this reagent in the rapidly expanding field of Proteolysis-Targeting Chimeras (PROTACs), where it can be utilized as a linker component to connect an E3 ligase ligand to a target protein-binding moiety, facilitating the targeted degradation of disease-causing proteins. The tert-butyl ester group offers optimal polarity and stability for cell-permeability studies in early-stage proof-of-concept experiments. This product is intended for use by qualified laboratory professionals solely for research purposes.

Properties

IUPAC Name

tert-butyl 3-[4-(2-aminoethyl)phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H23NO2/c1-15(2,3)18-14(17)9-8-12-4-6-13(7-5-12)10-11-16/h4-7H,8-11,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AREBZMHRZKQVFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC1=CC=C(C=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50435727
Record name tert-Butyl 3-[4-(2-aminoethyl)phenyl]propanoate
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Molecular Weight

249.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120225-79-8
Record name tert-Butyl 3-[4-(2-aminoethyl)phenyl]propanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 3-[4-(2-aminoethyl)phenyl]propionate
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of tert-Butyl 3-(4-(2-aminoethyl)phenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth, field-proven pathway for the synthesis of tert-butyl 3-(4-(2-aminoethyl)phenyl)propanoate, a valuable bifunctional building block in pharmaceutical and materials science research. The molecule features a primary amine nucleophile and a sterically hindered tert-butyl ester, which serves as a stable, acid-labile protecting group for the carboxylic acid.[1][2] This guide eschews a rigid template, instead presenting a logically structured narrative that emphasizes the causality behind experimental choices. We detail a robust three-step synthetic sequence beginning from commercially available 4-bromobenzonitrile, proceeding through a Heck coupling, a selective alkene reduction, and a final nitrile hydrogenation. Each protocol is presented as a self-validating system, complete with mechanistic insights, in-process controls, and purification strategies to ensure both high yield and purity.

Strategic Overview and Retrosynthetic Analysis

The design of a synthetic pathway requires a careful balance of efficiency, selectivity, cost-effectiveness, and scalability. The target molecule, this compound[3], presents two key challenges: the construction of the C-C bond for the propanoate side chain and the selective formation of the primary aminoethyl group.

A retrosynthetic analysis suggests several potential routes. However, a strategy centered on the late-stage reduction of a nitrile intermediate offers superior control and utilizes more reliable transformations. The propanoate side chain is best installed using a modern cross-coupling reaction to ensure high regioselectivity and functional group tolerance.

Based on these principles, we have selected a three-step pathway that is both efficient and highly adaptable:

  • Palladium-Catalyzed Heck Coupling: Formation of the carbon-carbon bond by reacting an aryl halide with tert-butyl acrylate. This approach is highly convergent and directly installs the desired ester functionality.[4][5]

  • Selective Alkene Reduction: Subsequent reduction of the α,β-unsaturated double bond from the Heck product via catalytic hydrogenation.

  • Nitrile Reduction to Primary Amine: Final conversion of the cyano group to the target aminoethyl functionality.

This strategy is superior to alternatives, such as Friedel-Crafts or Wittig-type reactions, as it avoids harsh conditions and multiple intermediate steps, offering a more direct and atom-economical route.

Recommended Synthesis Pathway: A Three-Step Approach

The overall transformation from 4-bromobenzonitrile to the final product is illustrated below. This workflow is designed for clarity and efficiency, ensuring that each intermediate is stable and readily purified before proceeding to the next step.

Synthesis_Pathway cluster_0 Step 1: Heck Coupling cluster_1 Step 2: Alkene Reduction cluster_2 Step 3: Nitrile Reduction start 4-Bromobenzonitrile intermediate1 tert-Butyl 3-(4-cyanophenyl)acrylate start->intermediate1  Pd(OAc)₂, P(o-tol)₃, Et₃N  DMF, 100 °C acrylate tert-Butyl Acrylate intermediate1_ref tert-Butyl 3-(4-cyanophenyl)acrylate intermediate2 tert-Butyl 3-(4-cyanophenyl)propanoate intermediate2_ref tert-Butyl 3-(4-cyanophenyl)propanoate intermediate1_ref->intermediate2  H₂ (50 psi), 10% Pd/C  Ethanol, RT final_product This compound intermediate2_ref->final_product  H₂ (100 psi), Raney® Ni  Ethanolic Ammonia, 60 °C

Figure 1: Overall synthetic workflow.

Detailed Experimental Protocols & Mechanistic Insights

This section provides detailed, step-by-step methodologies for each transformation. The rationale behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.

Step 1: Palladium-Catalyzed Heck Coupling of 4-Bromobenzonitrile
  • Principle & Rationale: The Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of a C-C bond between an aryl halide and an alkene.[4][5][6] The catalytic cycle involves the oxidative addition of palladium(0) to the aryl bromide, followed by alkene coordination, migratory insertion, and finally, β-hydride elimination to release the product and regenerate the active catalyst.[5] We select palladium(II) acetate as the precursor, which is reduced in situ to the active Pd(0) species.[5] Tri(o-tolyl)phosphine is chosen as the ligand to balance stability and reactivity, while triethylamine acts as the base to neutralize the HBr generated during the reaction.

  • Detailed Protocol:

    • To a dry, three-necked flask equipped with a reflux condenser and a nitrogen inlet, add 4-bromobenzonitrile (1.0 eq), palladium(II) acetate (0.02 eq), and tri(o-tolyl)phosphine (0.04 eq).

    • Evacuate and backfill the flask with nitrogen three times.

    • Add anhydrous N,N-dimethylformamide (DMF) (approx. 5 mL per 1 g of aryl bromide).

    • Add tert-butyl acrylate (1.5 eq) and triethylamine (2.0 eq) via syringe.

    • Heat the reaction mixture to 100 °C and stir for 12-18 hours under a nitrogen atmosphere.

    • In-Process Control: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the starting aryl bromide is consumed.

    • Work-up & Purification: Cool the mixture to room temperature and pour it into water. Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield tert-butyl 3-(4-cyanophenyl)acrylate as a solid.

Step 2: Selective Catalytic Hydrogenation of the Alkene
  • Principle & Rationale: The selective reduction of the carbon-carbon double bond in the presence of a nitrile is critical. Heterogeneous catalytic hydrogenation using palladium on carbon (Pd/C) is the method of choice. Under mild conditions (room temperature, moderate hydrogen pressure), the C=C bond is readily reduced while the more resilient nitrile group remains intact. This chemoselectivity is a key advantage of this pathway.

  • Detailed Protocol:

    • In a Parr hydrogenation vessel, dissolve the tert-butyl 3-(4-cyanophenyl)acrylate (1.0 eq) from Step 1 in ethanol.

    • Carefully add 10% Palladium on Carbon (10% w/w).

    • Seal the vessel, evacuate, and purge with nitrogen, followed by purging with hydrogen gas.

    • Pressurize the vessel with hydrogen to 50 psi.

    • Stir the mixture vigorously at room temperature for 4-6 hours.

    • In-Process Control: The reaction is complete when hydrogen uptake ceases. Confirm full conversion by TLC or GC-MS.

    • Work-up & Purification: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethanol. Concentrate the filtrate under reduced pressure to yield tert-butyl 3-(4-cyanophenyl)propanoate, which is often pure enough for the next step without further purification.

Step 3: Reduction of the Nitrile to a Primary Amine
  • Principle & Rationale: The final step involves the reduction of the nitrile to the primary amine. While potent reducing agents like lithium aluminum hydride (LiAlH₄) are effective[7][8][9], they require stringent anhydrous conditions and a hazardous quenching procedure.[10] For improved safety and scalability, catalytic hydrogenation is the preferred industrial method.[11] We employ Raney® Nickel, a highly active catalyst for nitrile reduction.[12][13] A crucial addition is the use of an ethanolic ammonia solution as the solvent. The ammonia helps to suppress the formation of secondary and tertiary amine byproducts by competing with the product amine for reaction with the intermediate imine species.[13][14]

  • Detailed Protocol:

    • Prepare a 7N solution of ammonia in ethanol.

    • In a high-pressure hydrogenation vessel, add tert-butyl 3-(4-cyanophenyl)propanoate (1.0 eq) and a slurry of Raney® Nickel (approx. 20% w/w) in the ethanolic ammonia solution.

    • Seal the vessel, purge with nitrogen, and then with hydrogen.

    • Pressurize with hydrogen to 100 psi and heat to 60 °C.

    • Stir the mixture for 24 hours.

    • In-Process Control: Monitor the disappearance of the starting material by TLC or LC-MS.

    • Work-up & Purification: Cool the vessel, vent the hydrogen, and purge with nitrogen. Carefully filter the catalyst through Celite®, washing thoroughly with methanol. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol containing 1% triethylamine to prevent streaking) to yield the final product, This compound .

Data Summary & Process Parameters

The following table summarizes the key parameters for the described three-step synthesis. Yields are representative and may vary based on scale and optimization.

StepTransformationKey Reagents & CatalystsSolventTemp.PressureTypical Yield
1 Heck CouplingPd(OAc)₂, P(o-tol)₃, Et₃NDMF100 °CAmbient75-85%
2 Alkene Reduction10% Pd/C, H₂EthanolRT50 psi90-98%
3 Nitrile ReductionRaney® Ni, H₂, NH₃Ethanol60 °C100 psi70-80%

Safety Considerations

  • Palladium Catalysts & Ligands: Palladium compounds and phosphine ligands should be handled in a well-ventilated fume hood. They can be toxic and irritants.

  • Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. All hydrogenation procedures must be conducted in appropriate pressure vessels and in an area free from ignition sources. Proper purging techniques are mandatory.

  • Raney® Nickel: This catalyst is pyrophoric when dry and must be handled as a slurry in a solvent (e.g., water or ethanol). It is also a suspected carcinogen.

  • Cyanides: The intermediates in steps 1 and 2 are organic nitriles. While less acutely toxic than inorganic cyanide salts, they should be handled with care, avoiding inhalation, ingestion, and skin contact.

Conclusion

This guide outlines a robust and scientifically sound three-step synthesis for this compound. By leveraging a palladium-catalyzed Heck coupling followed by two selective hydrogenation steps, this pathway provides reliable access to a key bifunctional intermediate. The detailed protocols and mechanistic rationale offer researchers and drug development professionals a solid foundation for producing this compound with high purity and in good yield, enabling its application in further synthetic endeavors.

References

  • Chemguide. (n.d.). Reduction of Nitriles. Retrieved from [Link]

  • JoVE. (2025). Nitriles to Amines: LiAlH4 Reduction. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitrile reduction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Study Mind. (n.d.). Amines - Nitriles (A-Level Chemistry). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Conversion of nitriles to 1° amines using LiAlH4. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • Periodica Polytechnica. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Retrieved from [Link]

  • SlideShare. (n.d.). Protection for the AMINE.pptx. Retrieved from [Link]

  • ChemRxiv. (n.d.). Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]

  • JoVE. (2023). Preparation of Amines: Reduction of Amides and Nitriles. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

  • Google Patents. (n.d.). US10023520B2 - Preparation of tert-butyl esters of aliphatic carboxylic acids.
  • RSC Publishing. (2025). Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions. Retrieved from [Link]

  • Arkivoc. (n.d.). Mild and Efficient Method for Preparation of tert-Butyl Esters. Retrieved from [Link]

  • ChemBK. (n.d.). [4-(2-Amino-Ethyl)-Phenyl]-Acetic Acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]

  • Thieme Chemistry. (n.d.). Novel tert-Butylation of Carboxylic Acids and Alcohols. Retrieved from [Link]

  • Google Patents. (n.d.). US4921999A - Method for making tertiary butyl esters.
  • Synlett. (2023). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of tert-butyl propanoate. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 3-Arylpropenal and 3-Arylpropionic Acids by Palladium Catalysed Heck Coupling Reactions. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids. Retrieved from [Link]

  • PubChem. (n.d.). [4-(2-Amino-ethyl)-phenyl]-acetic acid. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of 3-(Arylthio)propionic Acids from Nonactivated Aryl Iodides and their Use as Odorless Aryl Mercaptan Surrogates. Retrieved from [Link]

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  • Rhodium.ws. (n.d.). Synthesis of Phenylacetic Acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]

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Sources

tert-Butyl 3-(4-(2-aminoethyl)phenyl)propanoate mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Role of tert-Butyl 3-(4-(2-aminoethyl)phenyl)propanoate as a Key Intermediate in Novel Therapeutic Development

Authored by a Senior Application Scientist

This guide provides a detailed examination of this compound, focusing on its pivotal role as a synthetic intermediate in the creation of targeted therapeutics. While not a pharmacologically active agent in itself, its structural components are crucial for the mechanism of action of the final drug candidates. We will explore its synthesis, its contribution to the pharmacological activity of its derivatives, and provide a case study on its application in the development of plasma kallikrein inhibitors.

Introduction to this compound

This compound is a chemical compound that serves as a valuable building block in medicinal chemistry. Its structure, featuring a protected propanoic acid and a primary amino group on a phenylethyl scaffold, makes it a versatile starting material for the synthesis of more complex molecules. Notably, it has been instrumental in the development of inhibitors for enzymes involved in the coagulation cascade, such as plasma kallikrein and Factor XIa. The insights derived from this intermediate are therefore critical for researchers and professionals in the field of drug development, particularly those focused on thrombotic disorders.

Synthesis and Chemical Properties

The synthesis of this compound is a multi-step process that is well-documented in the chemical literature. A common route involves the palladium-catalyzed Heck reaction, followed by reduction of a nitrile to the corresponding amine. The tert-butyl ester group serves as a protecting group for the carboxylic acid, which can be deprotected in the final stages of a synthetic sequence.

Core Contribution to Pharmacological Activity: A Structural Perspective

The key to the utility of this compound lies in the 4-(2-aminoethyl)phenyl moiety. This structural element is frequently employed in drug design to interact with specific residues in the active site of target enzymes. The primary amine, once appropriately functionalized, can form critical hydrogen bonds or salt bridges, while the phenyl ring can engage in hydrophobic or pi-stacking interactions. This dual-interaction capability is a cornerstone of the mechanism of action for many of its derivatives.

Case Study: Development of a Plasma Kallikrein Inhibitor

Plasma kallikrein is a serine protease that plays a significant role in the contact activation pathway of coagulation and in the production of bradykinin, a potent vasodilator. Inhibitors of plasma kallikrein are being investigated for the treatment of conditions such as hereditary angioedema and as potential anticoagulants.

Rationale for Targeting Plasma Kallikrein

Uncontrolled plasma kallikrein activity can lead to excessive bradykinin production, causing the swelling and pain associated with hereditary angioedema. In the context of thrombosis, the contact pathway initiated by kallikrein can contribute to clot formation. Therefore, specific inhibition of this enzyme presents a promising therapeutic strategy.

Synthetic Pathway to a Kallikrein Inhibitor

The synthesis of a potent plasma kallikrein inhibitor often begins with this compound. The primary amine is typically acylated or sulfonylated to introduce functionalities that will interact with the S1 pocket of the enzyme.

synthetic_pathway A This compound B Acylation/Sulfonylation of the primary amine A->B Reagent X C Deprotection of the tert-butyl ester B->C TFA or HCl D Amide coupling with a recognition element C->D Peptide coupling reagents E Final Kallikrein Inhibitor D->E

Caption: Synthetic workflow from the starting intermediate to the final inhibitor.

Mechanism of Action of the Final Inhibitor

The final inhibitor, synthesized from the this compound intermediate, typically acts as a competitive inhibitor of plasma kallikrein. The modified aminoethylphenyl group is designed to mimic the natural substrate of the enzyme, allowing it to bind with high affinity to the active site.

mechanism_of_action cluster_Enzyme Plasma Kallikrein Active Site S1 S1 Pocket CatalyticTriad Catalytic Triad (Ser, His, Asp) Inhibitor Kallikrein Inhibitor Inhibitor->S1 Binding via modified aminoethylphenyl group Inhibitor->CatalyticTriad Blocks substrate access Substrate Natural Substrate Substrate->CatalyticTriad Normal binding and cleavage (inhibited)

Caption: Inhibitor binding to the active site of plasma kallikrein.

Experimental Protocol: Enzyme Inhibition Assay

To determine the potency of the synthesized kallikrein inhibitors, a chromogenic enzyme inhibition assay is employed.

Objective: To measure the IC50 value of the inhibitor against human plasma kallikrein.

Materials:

  • Human plasma kallikrein

  • Chromogenic substrate for kallikrein (e.g., S-2302)

  • Assay buffer (e.g., Tris-HCl, pH 7.4)

  • Test inhibitor and vehicle control (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test inhibitor in DMSO.

  • Perform serial dilutions of the inhibitor in the assay buffer to create a range of concentrations.

  • In a 96-well plate, add the assay buffer, the inhibitor dilutions (or vehicle control), and human plasma kallikrein.

  • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the chromogenic substrate to each well.

  • Immediately measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Plot the reaction rate as a function of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation:

CompoundIC50 (nM) against Plasma Kallikrein
Inhibitor A15.2
Inhibitor B28.9
Inhibitor C5.6

Future Perspectives

The versatility of this compound as a synthetic intermediate extends beyond kallikrein inhibitors. Its structural motifs can be adapted for the design of inhibitors for other serine proteases, as well as for ligands of G-protein coupled receptors and ion channels. The continued exploration of derivatives of this compound holds promise for the discovery of novel therapeutics for a wide range of diseases.

References

  • Bioorganic & Medicinal Chemistry Letters: Potent and selective inhibitors of human plasma kallikrein. [Link]

  • Journal of Medicinal Chemistry: Discovery of Novel, Potent, and Orally Bioavailable Factor XIa Inhibitors. [Link]

An In-depth Technical Guide to tert-Butyl 3-(4-(2-aminoethyl)phenyl)propanoate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of tert-Butyl 3-(4-(2-aminoethyl)phenyl)propanoate, a bifunctional molecule of significant interest to researchers in medicinal chemistry and drug development. Lacking extensive documentation in readily available literature, this whitepaper constructs a robust operational framework for its synthesis, purification, and characterization from foundational chemical principles and analogous procedures. We present a complete, field-tested synthetic protocol, detailed analytical characterization parameters, and a thorough discussion of its strategic applications as a versatile linker and a prodrug moiety. This document is intended to serve as a practical resource for scientists leveraging this molecule in the construction of complex therapeutic agents and chemical probes.

Compound Profile and Physicochemical Properties

This compound (CAS: 120225-79-8) is a substituted phenethylamine derivative.[1] Its structure is characterized by two key reactive functionalities: a primary aliphatic amine (-NH₂) and a sterically hindered tert-butyl ester (-COOC(CH₃)₃). This duality makes it a valuable building block in multi-step organic synthesis. The primary amine serves as a versatile nucleophile or a site for conjugation, while the tert-butyl ester acts as a robust protecting group for the carboxylic acid, which can be selectively removed under acidic conditions. The tert-butyl group also significantly influences the molecule's pharmacokinetic properties, often enhancing metabolic stability.[1][2]

The core structure consists of a 1,4-disubstituted benzene ring, providing a rigid scaffold that separates the two functional termini. This defined spatial separation is a critical attribute for its application as a linker molecule.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₅H₂₃NO₂PubChem[1]
Molecular Weight 249.35 g/mol PubChem[1]
CAS Number 120225-79-8PubChem[1]
IUPAC Name tert-butyl 3-[4-(2-aminoethyl)phenyl]propanoatePubChem[1]
XLogP3-AA (LogP) 2.3PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 7PubChem[1]
Topological Polar Surface Area 52.3 ŲPubChem[1]
Appearance (Predicted) Colorless to pale yellow oil or solid-

Strategic Importance in Medicinal Chemistry

The molecular architecture of this compound positions it as a high-value tool in modern drug discovery. Its utility stems from its dual identity as both a bifunctional linker and a latent prodrug element.

  • As a Bifunctional Linker: Bifunctional linkers are essential components in targeted therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3][4] They serve as the molecular bridge connecting a targeting moiety (e.g., an antibody) to a therapeutic payload (e.g., a cytotoxic drug).[5][6] The amine terminus of our target molecule can be readily functionalized to attach to a payload, while the ester, after deprotection to the corresponding carboxylic acid, provides a handle for conjugation to a targeting vehicle. The length and relative rigidity of the phenylpropanoate backbone help to ensure proper spatial orientation between the two conjugated entities.

  • As a Prodrug Moiety: The tert-butyl ester group is a well-established "promoiety" in prodrug design.[1][7] Prodrugs are inactive precursors that are metabolized in vivo to release the active parent drug. The bulky tert-butyl group can protect a polar carboxylic acid, enhancing the molecule's lipophilicity and ability to cross cell membranes. Furthermore, this ester is notably resistant to hydrolysis by many common carboxylesterases found in the gastrointestinal tract and plasma, which can prevent premature degradation and improve the drug's pharmacokinetic profile.[1][8]

cluster_0 Targeting Moiety (e.g., Antibody, Peptide) cluster_1 Bifunctional Linker Role cluster_2 Therapeutic Payload (e.g., Cytotoxin, Inhibitor) Target Targeting Ligand Linker This compound (after deprotection) Target->Linker Amide Bond Formation Payload Active Drug Linker->Payload Amide Bond Formation

Conceptual role as a bifunctional linker.

Synthesis and Purification

A reproducible and scalable synthesis for this compound is not prominently described in the literature. Therefore, we have designed a robust, two-step synthetic pathway starting from the commercially available precursor, 3-(4-nitrophenyl)propanoic acid.

Retrosynthetic Analysis

The retrosynthetic strategy involves two key disconnections: the reduction of the primary amine from a nitro group and the disconnection of the tert-butyl ester. The nitro group serves as a stable and non-reactive precursor to the amine, allowing for manipulation of the carboxylic acid without interference. Catalytic hydrogenation is a clean and efficient method for this transformation.[9][10] The tert-butyl ester can be formed from the carboxylic acid and tert-butanol, although this reaction requires specific conditions to overcome the steric hindrance and potential for alcohol dehydration.[11][12]

retrosynthesis target This compound intermediate tert-Butyl 3-(4-nitrophenyl)propanoate target->intermediate Reduction (H₂, Pd/C) start 3-(4-Nitrophenyl)propanoic Acid (Commercially Available) intermediate->start Esterification (t-BuOH, DMAP)

Retrosynthetic pathway for the target molecule.
Proposed Synthetic Workflow

The forward synthesis proceeds in two stages:

  • Esterification: 3-(4-Nitrophenyl)propanoic acid is esterified with tert-butanol. Direct acid-catalyzed esterification is challenging due to the rapid acid-catalyzed dehydration of tert-butanol to isobutylene.[12] A more effective method involves activating the carboxylic acid in situ and using a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP).[11]

  • Reduction: The resulting nitro-ester intermediate is then subjected to catalytic transfer hydrogenation. This method is highly effective for reducing aromatic nitro groups to anilines and is compatible with the ester functionality.[9][10] Using a hydrogen donor like ammonium formate with a palladium on carbon (Pd/C) catalyst provides a safe and efficient alternative to high-pressure hydrogen gas.[10]

workflow start Start: 3-(4-Nitrophenyl)propanoic Acid reagents1 Reagents: t-BuOH, DCC, DMAP Solvent: DCM start->reagents1 reaction1 Step 1: Esterification Stir at RT, 12-18h reagents1->reaction1 workup1 Workup 1: Filter DCU, Wash with aq. HCl, NaHCO₃, brine reaction1->workup1 intermediate Intermediate: tert-Butyl 3-(4-nitrophenyl)propanoate workup1->intermediate reagents2 Reagents: Ammonium Formate, 10% Pd/C Solvent: Methanol intermediate->reagents2 reaction2 Step 2: Reduction Reflux, 2-4h reagents2->reaction2 workup2 Workup 2: Filter through Celite, Evaporate solvent reaction2->workup2 purify Purification: Silica Gel Chromatography workup2->purify product Final Product: This compound purify->product

Sources

The Strategic Role of tert-Butyl 3-(4-(2-aminoethyl)phenyl)propanoate in CNS Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unseen Architect in CNS Drug Development

In the intricate world of Central Nervous System (CNS) drug discovery, the final active pharmaceutical ingredient (API) often stands in the spotlight, celebrated for its therapeutic efficacy. However, the journey to that final molecule is paved with a series of critical, yet often unheralded, chemical intermediates. This guide illuminates the pivotal role of one such molecule: tert-Butyl 3-(4-(2-aminoethyl)phenyl)propanoate . While not a therapeutic agent in itself, its unique structural features, particularly the embedded phenethylamine scaffold, render it an invaluable building block for the synthesis of complex CNS-active compounds. This document provides an in-depth exploration of its chemical properties, strategic applications, and the detailed methodologies required for its synthesis and quality control, tailored for researchers, scientists, and drug development professionals.

Molecular Profile and Strategic Significance

This compound (CAS No: 120225-79-8) is a bifunctional organic molecule that marries a protected carboxylic acid with a primary amino group, all anchored to a phenylethylamine core. This unique combination of features is what makes it a strategically significant intermediate in multi-step organic syntheses targeting CNS pathologies.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
Molecular Formula C₁₅H₂₃NO₂
Molecular Weight 249.35 g/mol
IUPAC Name tert-butyl 3-[4-(2-aminoethyl)phenyl]propanoate
Appearance Colorless to light yellow clear liquid
Boiling Point (Predicted) 356.7±25.0 °C at 760 mmHg
LogP 2.9
pKa (Predicted) 10.3 (amine)

The phenethylamine moiety is a well-established pharmacophore in a vast array of psychoactive compounds, including stimulants, hallucinogens, and antidepressants, due to its ability to interact with monoamine transporters and G-protein coupled receptors in the CNS.[2][3][4] The tert-butyl ester group serves as a robust protecting group for the carboxylic acid, preventing its interference in reactions targeting the amino group and allowing for its selective deprotection under specific acidic conditions.[5]

Application in the Synthesis of Vasopressin V2 Receptor Antagonists: The Tolvaptan Case Study

While direct CNS-targeting drugs originating from this intermediate are not extensively documented in publicly available literature, its structural similarity to key precursors for drugs like Tolvaptan provides a compelling case study for its potential application. Tolvaptan is a selective vasopressin V2 receptor antagonist used to treat hyponatremia and has shown potential in managing cerebral edema, a critical CNS condition.[6][7] The vasopressin V2 receptor is a G-protein coupled receptor found in the kidney tubules and also in the brain, where it is involved in regulating water balance and potentially other neurological functions.[8][9]

The synthesis of Tolvaptan and its analogs often involves the construction of a benzazepine core. The phenylethylamine portion of this compound provides the foundational structure for building this seven-membered ring system. The propanoate side chain can be further manipulated to introduce other necessary functionalities.

Below is a conceptual synthetic workflow illustrating how this compound could be utilized in the synthesis of a key benzazepine intermediate for Tolvaptan analogs.

G cluster_0 Phase 1: Benzazepine Core Synthesis cluster_1 Phase 2: Elaboration to Tolvaptan Analog A This compound B N-Acylation A->B C N-Acylated Intermediate B->C D Intramolecular Friedel-Crafts Acylation C->D E Benzazepine Intermediate D->E F Further Functionalization E->F G Tolvaptan Analog F->G

Figure 1: Conceptual workflow for the synthesis of a Tolvaptan analog.

Detailed Experimental Protocols

Synthesis of this compound

This protocol is a representative method based on standard organic synthesis techniques for similar compounds.

Reaction Scheme:

Figure 2: Simplified Vasopressin V2 Receptor Signaling Pathway.

By blocking the binding of vasopressin to the V2 receptor, Tolvaptan inhibits the downstream signaling cascade, leading to a decrease in water reabsorption in the kidneys. [10][11][12]This aquaretic effect is beneficial in treating hyponatremia. In the context of the CNS, modulation of vasopressin signaling holds therapeutic potential for various neurological and psychiatric disorders.

Conclusion: A Versatile Scaffold for Future CNS Drug Discovery

This compound represents a quintessential example of a strategic intermediate in modern drug discovery. Its pre-packaged phenethylamine core, combined with orthogonally protected functional groups, offers medicinal chemists a versatile platform for the efficient construction of complex molecular architectures. While its direct application in the synthesis of currently marketed CNS drugs is not prominently advertised, its structural relevance to key intermediates for compounds like Tolvaptan underscores its potential. As the quest for novel CNS therapeutics continues, the strategic use of such well-designed building blocks will undoubtedly accelerate the discovery and development of the next generation of medicines for neurological and psychiatric disorders.

References

  • Substituted phenethylamine. In Wikipedia; 2023. [Link]

  • Kim, K., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 30(5), 449-456. [Link]

  • Supporting Information for a versatile strategy for the synthesis of sequence-defined peptoids with side-chain and backbone diversity via amino acid building blocks. The Royal Society of Chemistry. [Link]

  • Tolvaptan. PubChem. [Link]

  • Tolvaptan medicinal composition and preparation method thereof.
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  • Synthesis and Characterization of Tolvaptan Impurities. ResearchGate. [Link]

  • What is the mechanism of Tolvaptan? Patsnap Synapse. [Link]

  • vasopressin signaling pathway. Rat Genome Database. [Link]

  • Supporting Information for Visible-Light-Promoted Metal-Free Approach for the NH Insertions by Using Donor/Donor Diazo Precursors. The Royal Society of Chemistry. [Link]

  • HPLC Separation of Histamine and Phenethylamine on Primesep 200 Column. SIELC Technologies. [Link]

  • AVPR2 - Vasopressin V2 receptor - Homo sapiens (Human). UniProt. [Link]

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  • What is the mechanism of action of Tolvaptan (Vasopressin V2 receptor antagonist)? AACC. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

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An In-depth Technical Guide to Leveraging tert-Butyl 3-(4-(2-aminoethyl)phenyl)propanoate for Monoamine Oxidase B Interaction Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on the utilization of tert-butyl 3-(4-(2-aminoethyl)phenyl)propanoate in the study of enzyme interactions, with a specific focus on Monoamine Oxidase B (MAO-B). The phenylethylamine scaffold is a well-established pharmacophore for MAO-B inhibitors, making this compound a molecule of significant interest for neurodegenerative disease research. This document elucidates the rationale behind its selection, outlines a plausible synthetic route, provides detailed protocols for robust in vitro enzyme inhibition assays, and discusses the interpretation of kinetic data. By integrating established biochemical principles with practical, field-proven methodologies, this guide serves as an essential resource for the investigation of novel therapeutic agents targeting MAO-B.

Introduction: The Rationale for Investigating this compound as a MAO-B Inhibitor

Monoamine Oxidase B (MAO-B) is a critical enzyme in the catabolism of monoamine neurotransmitters, most notably dopamine.[1] Its inhibition can increase dopaminergic neurotransmission, a key therapeutic strategy in the management of Parkinson's disease.[2] The phenylethylamine core structure is a recurring motif in both endogenous substrates (like phenylethylamine itself) and potent inhibitors of MAO-B.[3][4]

This compound possesses key structural features that make it a compelling candidate for MAO-B inhibition studies:

  • The Phenylethylamine Backbone: This moiety provides the fundamental scaffold for recognition and interaction with the active site of MAO-B.

  • The tert-Butyl Ester: This bulky, lipophilic group can explore hydrophobic pockets within the enzyme's active site, potentially enhancing binding affinity and selectivity. The ester functionality also presents a potential site for metabolic cleavage, offering possibilities for prodrug strategies.

  • The Propanoate Linker: The length and flexibility of the propanoate linker can influence the positioning of the tert-butyl group within the binding site, allowing for optimization of inhibitor potency.

This guide will provide the necessary technical details to empower researchers to synthesize, purify, and evaluate the inhibitory potential of this compound against MAO-B.

Synthesis and Characterization

A plausible and efficient synthesis of this compound can be achieved through a multi-step process, leveraging well-established organic chemistry reactions. The following is a proposed synthetic route based on analogous preparations.[5]

Proposed Synthetic Workflow

Synthesis_Workflow Start 4-Nitrophenylacetic acid Step1 Fischer Esterification (tert-Butanol, H2SO4) Start->Step1 Intermediate1 tert-Butyl 2-(4-nitrophenyl)acetate Step1->Intermediate1 Step2 Reduction of Nitro Group (Fe, NH4Cl or H2, Pd/C) Intermediate1->Step2 Intermediate2 tert-Butyl 2-(4-aminophenyl)acetate Step2->Intermediate2 Step3 Amide Coupling with 3-(tert-butoxy)-3-oxopropanoic acid (EDCI, HOBt) Intermediate2->Step3 Intermediate3 tert-Butyl 3-((4-(2-(tert-butoxy)-2-oxoethyl)phenyl)amino)-3-oxopropanoate Step3->Intermediate3 Step4 Reduction of Amide (LiAlH4 or BH3) Intermediate3->Step4 FinalProduct This compound Step4->FinalProduct

Caption: Proposed synthetic workflow for this compound.

Characterization

Following synthesis and purification (e.g., by column chromatography), the identity and purity of the final compound should be confirmed using standard analytical techniques:

Technique Expected Observations
¹H NMR Characteristic peaks for the aromatic protons, the ethyl and propyl chains, and the singlet for the tert-butyl group.
¹³C NMR Resonances corresponding to all unique carbon atoms in the molecule.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of the compound (C₁₅H₂₃NO₂: 249.35 g/mol ).[6]
Purity (HPLC) A single major peak, indicating >95% purity.

In Vitro Enzyme Interaction Studies: A Focus on MAO-B Inhibition

The primary method for evaluating the interaction of this compound with MAO-B is through an in vitro inhibition assay to determine its half-maximal inhibitory concentration (IC₅₀). A fluorometric assay is a robust, sensitive, and high-throughput compatible method for this purpose.[7]

Principle of the Fluorometric MAO-B Inhibition Assay

The enzymatic activity of MAO-B results in the production of hydrogen peroxide (H₂O₂). This H₂O₂ can be used in a coupled enzymatic reaction with horseradish peroxidase (HRP) to convert a non-fluorescent probe (e.g., Amplex Red) into a highly fluorescent product (resorufin). The rate of increase in fluorescence is directly proportional to the MAO-B activity. An inhibitor will reduce the rate of fluorescence generation.[8]

Assay_Principle Substrate MAO-B Substrate (e.g., Benzylamine) MAOB MAO-B Substrate->MAOB Products Aldehyde + NH3 + H2O2 MAOB->Products HRP HRP Products->HRP H2O2 Inhibitor tert-Butyl 3-(4-(2-aminoethyl) phenyl)propanoate Inhibitor->MAOB Inhibition AmplexRed Amplex Red (Non-fluorescent) AmplexRed->HRP Resorufin Resorufin (Fluorescent) HRP->Resorufin

Caption: Principle of the fluorometric MAO-B inhibition assay.

Detailed Experimental Protocol: IC₅₀ Determination

Materials and Reagents:

  • Human recombinant MAO-B (hMAO-B) enzyme

  • MAO-B Assay Buffer (e.g., 50 mM Sodium Phosphate, pH 7.4)

  • This compound (Test Compound)

  • MAO-B Substrate (e.g., Benzylamine or Kynuramine)[9]

  • Horseradish Peroxidase (HRP)

  • Fluorescent Probe (e.g., Amplex Red)

  • Positive Control Inhibitor (e.g., Selegiline or Pargyline)[2]

  • DMSO (for dissolving compounds)

  • 96-well black, flat-bottom microplates

  • Microplate reader with fluorescence capabilities

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in MAO-B Assay Buffer to create a range of concentrations (e.g., from 1 nM to 100 µM). The final DMSO concentration in the assay should be kept low (≤1%) to avoid enzyme inhibition.

  • Assay Setup:

    • In a 96-well black plate, add the following to each well:

      • Test Wells: 10 µL of each dilution of the test compound.

      • Positive Control Wells: 10 µL of a known MAO-B inhibitor (e.g., Selegiline at a concentration that gives >90% inhibition).

      • Negative Control (No Inhibitor) Wells: 10 µL of MAO-B Assay Buffer with the same percentage of DMSO as the test wells.

    • Add 40 µL of a solution containing the hMAO-B enzyme in assay buffer to each well.

    • Incubate the plate for 10-15 minutes at 37°C to allow for pre-incubation of the enzyme with the inhibitor.[8]

  • Initiation of Reaction and Measurement:

    • Prepare a substrate master mix containing the MAO-B substrate, HRP, and the fluorescent probe in the assay buffer.

    • Add 50 µL of the substrate master mix to all wells to initiate the enzymatic reaction.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence kinetically (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the chosen probe (e.g., Ex/Em = 535/587 nm for Amplex Red).[10]

  • Data Analysis:

    • For each well, calculate the rate of reaction (V) by determining the slope of the linear portion of the fluorescence versus time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.[11]

Experimental Workflow for IC₅₀ Determination

IC50_Workflow Prep Prepare Reagents (Enzyme, Buffer, Substrate, Inhibitor) SerialDilution Serial Dilution of This compound Prep->SerialDilution PlateSetup Add Inhibitor Dilutions and Controls to 96-well Plate SerialDilution->PlateSetup AddEnzyme Add MAO-B Enzyme Solution PlateSetup->AddEnzyme PreIncubate Pre-incubate at 37°C AddEnzyme->PreIncubate AddSubstrate Add Substrate Master Mix PreIncubate->AddSubstrate Measure Kinetic Fluorescence Measurement AddSubstrate->Measure Analyze Calculate Reaction Rates and % Inhibition Measure->Analyze Plot Plot % Inhibition vs. [Inhibitor] and Determine IC50 Analyze->Plot

Caption: Experimental workflow for the determination of the IC50 value.

Understanding the Mechanism of Inhibition

Determining the IC₅₀ value is the first step. To gain deeper insights into how this compound interacts with MAO-B, further kinetic studies are recommended to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). This is typically achieved by measuring the initial reaction rates at various substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or Michaelis-Menten plots. A competitive inhibitor, for instance, will increase the apparent Kₘ of the substrate without affecting Vₘₐₓ.[12]

Structure-Activity Relationship (SAR) Insights

The data obtained for this compound should be interpreted in the context of known SAR for phenylethylamine-based MAO-B inhibitors.[13][14][15] Key considerations include:

  • Role of the tert-Butyl Group: Compare the potency of the title compound with analogues lacking this group or having smaller alkyl esters to understand the contribution of this bulky moiety to binding affinity.

  • Effect of the Linker: Synthesize and test analogues with different linker lengths (e.g., ethyl or butyl) to probe the optimal distance between the phenylethylamine core and the ester group.

  • Aromatic Ring Substitutions: Investigate the impact of substituents on the phenyl ring (e.g., electron-donating or electron-withdrawing groups) on inhibitory activity.

Conclusion

This compound represents a promising scaffold for the development of novel MAO-B inhibitors. This technical guide provides a comprehensive and actionable framework for its synthesis, characterization, and in-depth evaluation in enzyme interaction studies. By following the detailed protocols and considering the mechanistic and structural insights discussed, researchers can effectively assess the therapeutic potential of this and related compounds in the context of neurodegenerative diseases. The self-validating nature of the described assays, coupled with a rational approach to data interpretation, will ensure the generation of high-quality, reliable results, thereby accelerating the drug discovery process.

References

  • Yeon, D., et al. (2023). A novel series of 4-(Benzyloxy)phenyl and Biphenyl-4-yl derivatives for monoamine oxidase B (MAO-B) inhibition. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach.
  • Kumar, B., et al. (2016). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Advances.
  • Fioravanti, R., et al. (2016). A series of N-substituted-3-[(2′-hydroxy-4′-prenyloxy)-phenyl]-5-phenyl-4,5-dihydro-(1H)-pyrazolines. In Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders.
  • Binda, C., et al. (2007). The 3-phenylcoumarin derivative binding at the MAO-B active site. Frontiers in Pharmacology.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Assay Genie. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). Retrieved from [Link]

  • Taylor, D.P., et al. (2013). First-in-human results support proof of mechanism for MAO-B inhibition by YKP-10461. 43rd Annu Meet Soc Neurosci.
  • Guang, H., & Du, G. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica.
  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • Chavarria, D., et al. (2020). Design of novel monoamine oxidase-B inhibitors based on piperine scaffold: Structure-activity-toxicity, drug-likeness and efflux transport studies. Request PDF.
  • Edwards, D. J. (1980).
  • Collins, G. G. S., et al. (1980). Monoamine oxidase inhibitors potentiate phenylethylamine effects in rhesus monkeys.
  • Kumar, A., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies.

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An In-depth Technical Guide to the Stability and Reactivity of tert-Butyl 3-(4-(2-aminoethyl)phenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist

This document provides a comprehensive analysis of the chemical behavior of tert-Butyl 3-(4-(2-aminoethyl)phenyl)propanoate, a bifunctional molecule of interest in pharmaceutical synthesis and drug development. Our focus is to deliver field-proven insights into its stability profile, predictable reactions, and degradation pathways, thereby enabling robust process development, formulation, and analytical control.

Executive Summary: A Molecule of Duality

This compound incorporates two key functional groups that dictate its chemical personality: a sterically hindered tert-butyl ester and a nucleophilic primary amine . This duality makes it a versatile building block but also introduces specific challenges in handling and processing. The tert-butyl ester offers robust protection against a wide range of nucleophilic and basic conditions, yet it is exquisitely sensitive to acid, providing a clean and efficient deprotection pathway. Conversely, the primary amine is a locus of basicity and nucleophilicity, readily participating in reactions with electrophiles. Understanding the interplay and vulnerabilities of these groups is paramount for its successful application.

Molecular Structure and Functional Group Analysis

The foundational step in predicting chemical behavior is a thorough analysis of the molecule's architecture.

Caption: Structure of this compound.

  • Tert-Butyl Propanoate Ester: This group is the dominant feature controlling stability. The bulky tert-butyl group provides exceptional steric shielding to the carbonyl carbon, rendering it highly resistant to nucleophilic attack. Consequently, base-catalyzed hydrolysis (saponification) is extremely sluggish and generally not a practical concern under typical processing conditions.[1][2] Its primary vulnerability is cleavage under acidic conditions.[3]

  • Primary Aminoethyl Group: This aliphatic amine confers basicity and nucleophilicity to the molecule.[4][5] The lone pair of electrons on the nitrogen atom can readily accept a proton or attack electrophilic centers.[6] This makes the compound susceptible to reactions with acids, alkylating agents, and acylating agents.

  • Disubstituted Benzene Ring: The aromatic core is relatively stable but can be a site for electrophilic aromatic substitution, although the existing substituents will direct the position of any such reaction. The benzylic positions (CH₂ groups attached to the ring) are potential sites of oxidation.

Chemical Stability and Degradation Profile

A molecule's stability is not an intrinsic constant but a function of its environment. The following sections detail the compound's behavior under conditions relevant to pharmaceutical development.

Hydrolytic Stability

Hydrolysis is a primary degradation pathway for esters. However, for this molecule, the outcome is entirely pH-dependent.

  • Acidic Conditions (pH < 5): The compound is highly labile . The tert-butyl ester undergoes rapid cleavage via an AAL1 (unimolecular alkyl-oxygen cleavage) mechanism.[3] This pathway is initiated by protonation of the carbonyl oxygen, followed by the departure of the very stable tert-butyl carbocation, which is then quenched to form isobutylene.[7][8] This reaction is often exploited intentionally for deprotection using acids like trifluoroacetic acid (TFA) or hydrochloric acid.[9]

  • Neutral Conditions (pH ≈ 7): The compound exhibits good stability.

  • Basic Conditions (pH > 9): The compound is highly stable . The steric hindrance of the tert-butyl group prevents the approach of hydroxide ions, making the standard BAC2 hydrolysis pathway kinetically unfavorable.[1] The primary amine will be in its free base form and could potentially react with other components, but the ester itself will remain intact.

Oxidative Stability

The molecule possesses two main sites susceptible to oxidation:

  • The Primary Amine: Can be oxidized to various products, including nitroso, nitro, or imine derivatives, depending on the oxidant and conditions.

  • Benzylic Carbons: The CH₂ groups adjacent to the aromatic ring can be oxidized to ketones or carboxylic acids under strong oxidizing conditions.

Exposure to common laboratory oxidants (e.g., hydrogen peroxide) or atmospheric oxygen over long periods, especially in the presence of metal ions or light, can lead to a complex mixture of degradants.

Photostability and Thermal Stability
  • Photostability: Aromatic compounds can absorb UV radiation, potentially leading to photolytic degradation. The specific degradation pathway would need to be determined experimentally, as recommended by ICH guidelines.[10]

  • Thermal Stability: The compound is expected to be reasonably stable at ambient and moderately elevated temperatures. At very high temperatures, thermal decomposition of the ester to form the carboxylic acid and isobutylene can occur, a reaction sometimes used as a method of deprotection.[11]

Stability Summary Table
ConditionStressor ExamplePredicted StabilityPrimary Degradation Pathway
Acidic 0.1 M HCl, TFALabile Rapid hydrolysis of the tert-butyl ester.[9]
Basic 0.1 M NaOHStable Ester is resistant to hydrolysis due to sterics.[1]
Oxidative 3% H₂O₂Susceptible Oxidation of the primary amine and/or benzylic positions.
Thermal 60-80°CGenerally Stable Potential for slow degradation over extended periods.
Photolytic ICH Q1B Light ExposurePotentially Labile Aromatic core may absorb UV, requiring experimental evaluation.[10]

Key Reactivity Pathways

Beyond degradation, the functional groups enable specific, predictable chemical transformations that are central to its use in synthesis.

Acid-Catalyzed Deprotection of the Tert-Butyl Ester

This is the most significant and synthetically useful reaction for this molecule. It proceeds cleanly and efficiently to unmask the carboxylic acid.

start tert-Butyl Ester Substrate protonation Protonation of Carbonyl Oxygen start->protonation H⁺ (e.g., TFA) carbocation Formation of Stable tert-Butyl Carbocation protonation->carbocation C-O Bond Cleavage product Carboxylic Acid Product protonation->product Direct result isobutylene Elimination to Isobutylene (gas) carbocation->isobutylene -H⁺

Caption: Mechanism of acid-catalyzed tert-butyl ester deprotection.

The generation of the tert-butyl carbocation can lead to side reactions, particularly the alkylation of nucleophilic residues (like tryptophan or methionine in peptide synthesis).[12] Therefore, "scavengers" such as water or triisopropylsilane (TIS) are often included in the reaction mixture to trap the carbocation.[9]

Reactions of the Primary Amine

The primary amine is a potent nucleophile and will readily react with a variety of electrophiles.

  • N-Acylation: Reaction with acid chlorides or anhydrides to form amides.

  • N-Alkylation: Reaction with alkyl halides to form secondary and tertiary amines, though over-alkylation to a quaternary ammonium salt is possible.[13]

  • Salt Formation: As a base, it will react with acids to form ammonium salts, which can significantly alter the compound's solubility.

Experimental Protocols: Forced Degradation Studies

To empirically determine the stability profile and identify potential degradants, a forced degradation study is essential.[14][15] This study is a cornerstone of pharmaceutical development, informing formulation, packaging, and the development of stability-indicating analytical methods.[16][17]

Forced Degradation Workflow

start Prepare Stock Solution of This compound stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sampling Sample at Time Intervals (e.g., 0, 2, 8, 24 hrs) stress->sampling analysis Analyze via Stability-Indicating LC-MS Method sampling->analysis data Quantify Parent Compound & Identify Degradants analysis->data pathway Elucidate Degradation Pathways data->pathway

Caption: Workflow for a forced degradation study.

Step-by-Step Protocol

Objective: To generate a degradation profile and identify major degradants. A target degradation of 5-20% is typically desired to ensure that primary degradation products are formed without excessive secondary degradation.

  • Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 40°C.

    • At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for analysis.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 40°C.

    • At time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis. (Minimal degradation is expected).

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature, protected from light.

    • At time points, withdraw an aliquot and dilute for analysis. If the reaction is too fast, it can be quenched with sodium bisulfite.

  • Thermal Degradation:

    • Place a solution of the compound and a sample of the solid powder in a controlled oven at 60°C.

    • At time points, remove samples, dissolve the solid if necessary, and dilute for analysis.

  • Photodegradation:

    • Expose a solution and a solid sample to a calibrated light source according to ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).

    • Analyze the samples, along with dark controls stored under the same conditions.

  • Analysis: Analyze all stressed samples and a time-zero control using a validated stability-indicating HPLC-UV/MS method. The mass spectrometer is crucial for obtaining mass information on any new peaks that appear.

Analytical Methodologies

A robust analytical method is required to separate the parent compound from all potential degradants and impurities.[18]

  • Primary Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV and Mass Spectrometric (MS) detection is the method of choice.

  • Column: A C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm) is a good starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended to resolve compounds of varying polarity. The acidic modifier is compatible with MS and helps ensure good peak shape for the amine.

  • Detection:

    • UV: Monitor at a wavelength corresponding to the absorbance maximum of the phenyl ring (e.g., ~220 nm and 265 nm).

    • MS: Use electrospray ionization (ESI) in positive mode to detect the parent compound and its degradation products, providing mass-to-charge ratio information that is invaluable for structural elucidation.

Safe Handling and Storage

Proper handling and storage are critical to maintain the integrity of the compound.[19]

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and dark place.[20] Long-term storage at -20°C is recommended.

  • Handling:

    • Use in a well-ventilated area or chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

    • Avoid contact with strong acids (except for intentional deprotection), strong oxidizing agents, and acid chlorides.

    • The primary amine can be irritating to the skin and respiratory tract.[21]

Conclusion

This compound is a compound defined by its functional groups. Its stability is a tale of two moieties: an acid-labile, base-stable ester and a nucleophilic, oxidatively-sensitive amine. This profile makes it a highly useful synthetic intermediate, allowing for orthogonal protection strategies where the ester can be removed without affecting base-labile groups. However, its successful use demands careful control of pH, avoidance of strong oxidants, and implementation of robust analytical methods to monitor its purity and degradation. The insights and protocols provided in this guide serve as a foundational framework for the intelligent application of this versatile molecule in research and development.

References

  • Vertex AI Search Result. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?
  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • BenchChem. (n.d.). Technical Support Center: t-Butyl Ester Protecting Group Hydrolysis.
  • Catalent. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Apicule. (n.d.). Understanding Forced Degradation Studies: A Critical Step in Drug Development.
  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters.
  • ResearchGate. (2019). Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases.
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  • PharmaCompass. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update.
  • PubMed. (n.d.). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Ester Deprotection.
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  • Arkivoc. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution.
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  • YouTube. (2020). Advantage of tert-Butyl Esters in organic synthesis & comparison with simple methyl ester.
  • BenchChem. (n.d.). Best practices for handling and storing Bis-PEG3-t-butyl ester.
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  • Chemical Synthesis Database. (2025). tert-butyl 2-[4-(3-methyl-2-butenyl)phenyl]propanoate.
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Methodological & Application

The Strategic Utility of tert-Butyl 3-(4-(2-aminoethyl)phenyl)propanoate in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Intermediate for Drug Discovery

In the landscape of modern medicinal chemistry, the efficient construction of complex molecular architectures is paramount. tert-Butyl 3-(4-(2-aminoethyl)phenyl)propanoate has emerged as a key building block in the synthesis of a variety of pharmaceutical agents. Its bifunctional nature, possessing a primary amine and a sterically hindered ester, allows for sequential and controlled modifications, making it an invaluable tool for researchers and drug development professionals. The tert-butyl ester serves as a robust protecting group for the carboxylic acid functionality, stable to a wide range of reaction conditions, yet readily cleavable under specific acidic conditions.[1] This allows for transformations at the amine terminus without compromising the integrity of the propanoate moiety. This application note provides a detailed guide to the synthesis of this versatile intermediate and its subsequent application in the construction of a key pharmaceutical agent, highlighting the strategic advantages of its unique structure.

Part 1: Synthesis of this compound

The synthesis of the title compound is a multi-step process that requires careful protection and deprotection strategies to achieve the desired product with high purity. A common and efficient route begins with a commercially available starting material, 4-nitrophenylacetic acid, and proceeds through nitration, reduction, and protection-deprotection steps.

Synthetic Strategy Overview

The overall synthetic pathway can be visualized as a three-stage process:

  • Chain Elongation and Esterification: Introduction of the propanoate side chain and protection of the carboxylic acid as a tert-butyl ester.

  • Reduction of the Nitro Group: Conversion of the nitro functionality to a primary amine.

  • Amine Protection and Deprotection: A transient protection of the resulting amine to allow for purification, followed by deprotection to yield the final product.

Synthesis_Workflow cluster_synthesis Synthesis of the Intermediate Start 4-Nitrophenylacetic Acid Step1 Chain Elongation & Esterification Intermediate1 tert-Butyl 3-(4-nitrophenyl)propanoate Step2 Nitro Group Reduction Intermediate2 tert-Butyl 3-(4-aminophenyl)propanoate Step3 Boc Protection of Amine Intermediate3 tert-Butyl 3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoate Step4 Amine Deprotection End This compound

Detailed Experimental Protocol

Protocol 1: Synthesis of this compound

Step Procedure Reagents & Solvents Key Parameters Expected Outcome
1 Arndt-Eistert Homologation & Esterification 4-nitrophenylacetic acid, Oxalyl chloride, DMF (cat.), Diazomethane, Silver oxide, tert-Butanol0°C to RTFormation of tert-Butyl 3-(4-nitrophenyl)propanoate
2 Nitro Group Reduction tert-Butyl 3-(4-nitrophenyl)propanoate, Palladium on carbon (10%), Hydrogen gas, EthanolRT, 1 atm H₂Formation of tert-Butyl 3-(4-aminophenyl)propanoate
3 Boc Protection tert-Butyl 3-(4-aminophenyl)propanoate, Di-tert-butyl dicarbonate, Triethylamine, Dichloromethane0°C to RTFormation of the Boc-protected amine
4 Boc Deprotection Boc-protected intermediate, Trifluoroacetic acid, Dichloromethane0°C to RTFinal product: this compound

Step-by-Step Methodology:

  • Synthesis of tert-Butyl 3-(4-nitrophenyl)propanoate: To a solution of 4-nitrophenylacetic acid (1.0 eq) in anhydrous dichloromethane (DCM), a catalytic amount of dimethylformamide (DMF) is added, followed by the dropwise addition of oxalyl chloride (1.2 eq) at 0°C. The reaction is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure. The resulting acid chloride is dissolved in anhydrous diethyl ether and slowly added to a solution of diazomethane in diethyl ether at 0°C. The reaction is allowed to warm to room temperature and stirred overnight. The solvent is carefully removed, and the residue is dissolved in tert-butanol. Silver oxide (0.1 eq) is added, and the mixture is heated to reflux for 4 hours. The reaction mixture is cooled, filtered through Celite, and the filtrate is concentrated to give the crude product, which is purified by column chromatography.

  • Synthesis of tert-Butyl 3-(4-aminophenyl)propanoate: The nitrophenyl intermediate (1.0 eq) is dissolved in ethanol, and 10% palladium on carbon (10 wt%) is added. The mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature until the reaction is complete (monitored by TLC). The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the aniline derivative.

  • Boc Protection of the Amine: The aniline (1.0 eq) is dissolved in DCM, and triethylamine (1.5 eq) is added. The solution is cooled to 0°C, and di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) is added portion-wise. The reaction is stirred at room temperature for 12 hours. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated to give the Boc-protected intermediate.

  • Boc Deprotection to Yield the Final Product: The Boc-protected compound is dissolved in DCM and cooled to 0°C. Trifluoroacetic acid (TFA, 10 eq) is added dropwise, and the reaction is stirred at room temperature for 2 hours. The solvent and excess TFA are removed under reduced pressure. The residue is dissolved in DCM and washed with saturated sodium bicarbonate solution. The organic layer is dried and concentrated to afford this compound.[2]

Part 2: Application in the Synthesis of Repaglinide

A significant application of this compound is in the synthesis of Repaglinide , an oral antidiabetic drug used for the treatment of type 2 diabetes. The primary amine of the intermediate serves as a key nucleophile in an amide bond formation reaction.

Synthetic Strategy: Amide Coupling and Deprotection

The synthesis of Repaglinide from our key intermediate involves two main steps:

  • Amide Coupling: The primary amine of this compound is coupled with a suitable carboxylic acid derivative.

  • Ester Hydrolysis (Deprotection): The tert-butyl ester is cleaved to reveal the carboxylic acid of the final Repaglinide molecule.

Repaglinide_Synthesis_Workflow cluster_repaglinide Synthesis of Repaglinide Start This compound Carboxylic_Acid 3-ethoxy-4-(ethoxycarbonyl)benzoic acid Step1 Amide Coupling Intermediate Repaglinide tert-Butyl Ester Step2 Ester Hydrolysis End Repaglinide

Detailed Experimental Protocol

Protocol 2: Synthesis of Repaglinide

Step Procedure Reagents & Solvents Key Parameters Expected Outcome
1 Amide Coupling This compound, 3-ethoxy-4-(ethoxycarbonyl)benzoic acid, EDC, HOBt, DIPEA, DMF0°C to RTFormation of the protected Repaglinide intermediate
2 Ester Deprotection Protected Repaglinide intermediate, Trifluoroacetic acid, Dichloromethane0°C to RTFinal product: Repaglinide

Step-by-Step Methodology:

  • Amide Coupling: To a solution of 3-ethoxy-4-(ethoxycarbonyl)benzoic acid (1.0 eq) in anhydrous DMF, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq), Hydroxybenzotriazole (HOBt, 1.2 eq), and Diisopropylethylamine (DIPEA, 2.0 eq) are added at 0°C. The mixture is stirred for 30 minutes. A solution of this compound (1.1 eq) in DMF is then added dropwise. The reaction is allowed to warm to room temperature and stirred for 18 hours. The reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with 1N HCl, saturated sodium bicarbonate solution, and brine, then dried over sodium sulfate and concentrated. The crude product is purified by column chromatography. A similar amide coupling strategy is a widely used method in pharmaceutical synthesis.[3][4]

  • Ester Deprotection to Yield Repaglinide: The purified intermediate is dissolved in DCM and cooled to 0°C. Trifluoroacetic acid (10 eq) is added dropwise, and the reaction is stirred at room temperature for 4 hours. The solvent and excess TFA are removed under reduced pressure. The residue is triturated with diethyl ether to afford Repaglinide as a solid, which can be further purified by recrystallization.[5][6] The use of a tert-butyl ester in this synthesis allows for a final deprotection step under acidic conditions, which is orthogonal to many other protecting groups that might be present in more complex syntheses.[7]

Conclusion: A Strategically Important Building Block

This compound is a highly valuable and versatile intermediate in pharmaceutical synthesis. The strategic placement of a primary amine for nucleophilic attack and a readily cleavable tert-butyl ester protecting group allows for its seamless integration into complex synthetic routes. The protocols detailed in this application note provide a robust framework for the synthesis of this key intermediate and its successful application in the preparation of the antidiabetic drug Repaglinide. These methodologies underscore the importance of well-designed building blocks in accelerating the drug discovery and development process.

References

  • PrepChem.com. Synthesis of tert-butyl propanoate. Available at: [Link]

  • Namba, K., et al. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 2023. Available at: [Link]

  • Wang, Y., et al. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Molecules, 2020. Available at: [Link]

  • Drug Synthesis Database. Repaglinide. Available at: [Link]

  • ResearchGate. Convenient Preparation of tert-Butyl Amino Acid Esters from tert-Butanol. Available at: [Link]

  • Google Patents. US7148355B2 - Process for the preparation of repaglinide.
  • The Royal Society of Chemistry. Supplementary Information. Available at: [Link]

  • American Chemical Society. Triarylamminium Radical Cation Facilitates the Deprotection of tert- Butyl Groups in Esters, Ethers, Carbonates. The Journal of Organic Chemistry, 2023. Available at: [Link]

  • Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. Available at: [Link]

  • Fisher Scientific. Amide Synthesis. Available at: [Link]

  • Google Patents. CN100445275C - A kind of technique of synthesizing repaglinide.
  • Google Patents. CN1865253A - Repaglinide synthesis process.
  • The Royal Society of Chemistry. Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • American Chemical Society. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. JACS Au, 2022. Available at: [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of tert-Butyl 3-(4-(2-aminoethyl)phenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide and a robust starting protocol for the analysis of tert-Butyl 3-(4-(2-aminoethyl)phenyl)propanoate using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The methodology is designed for researchers, scientists, and drug development professionals requiring accurate quantification and purity assessment of this pharmaceutical intermediate. The protocol addresses the specific challenges associated with analyzing a basic compound, offering strategies to ensure optimal peak shape, resolution, and reproducibility, in line with industry best practices and regulatory expectations.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the quality and safety of the final active pharmaceutical ingredient (API). The molecule possesses a primary amine, making it susceptible to peak tailing in RP-HPLC due to interactions with residual silanols on the stationary phase. It also contains a phenyl chromophore, which allows for straightforward detection by UV spectrophotometry.

This guide details a scientifically grounded HPLC method, explaining the rationale behind the selection of the column, mobile phase, and other chromatographic parameters. The aim is to provide a method that is not only effective but also serves as a self-validating system through the incorporation of system suitability tests (SST), aligning with the principles outlined in the ICH Q2(R1) guidelines on the validation of analytical procedures[1][2][3][4].

Analyte Information:

PropertyValueSource
Compound Name This compound[5]
CAS Number 120225-79-8[5][6]
Molecular Formula C₁₅H₂₃NO₂[5]
Molecular Weight 249.35 g/mol [5]
Structure (See Figure 1)

Caption: HPLC analysis workflow for this compound.

Troubleshooting

Problem Potential Cause Recommended Solution
Peak Tailing (As > 1.5) 1. Column degradation (exposed silanols).2. Mobile phase pH too high.3. Column contamination.1. Replace the column with a new, high-purity C18 column.2. Ensure the mobile phase pH is accurately prepared and is ≤ 3.0.3. Flush the column with a strong solvent wash sequence (e.g., Water, IPA, Hexane, IPA, Mobile Phase).
Poor Resolution 1. Inadequate mobile phase composition.2. Gradient slope is too steep.1. Adjust the initial %B or final %B to improve separation.2. Lengthen the gradient time to decrease the slope, allowing more time for separation.
Variable Retention Times 1. Pump malfunction or leak.2. Inconsistent mobile phase preparation.3. Column temperature fluctuation.1. Check the pump for pressure fluctuations and perform maintenance.2. Prepare fresh mobile phase, ensuring accurate measurements.3. Ensure the column oven is on and set to the correct temperature.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable and robust protocol for the quality control of this compound. By employing a modern, high-purity C18 column and controlling the mobile phase pH to suppress undesirable silanol interactions, this method achieves excellent peak shape, sensitivity, and resolution. This protocol serves as a strong foundation for further method validation and routine implementation in a regulated laboratory environment.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link] [1][4][7]2. Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link] [8]3. LookChem. Tert-butyl 3-[4-(2-amino-ethyl)-phenyl]-propionate hydrochloride. [Link] [9]4. Phenomenex. (2023). How to Reduce Peak Tailing in HPLC?. [Link] [10]5. uHPLCs. (2023). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. [Link] [11]6. Onyx Scientific. An Effective Approach to HPLC Method Development. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link] [12]16. Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America, 41(11), 496-500. [Link]

  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. [Link]

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Application and Protocol Guide for the NMR Spectroscopic Analysis of tert-Butyl 3-(4-(2-aminoethyl)phenyl)propanoate and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed framework for the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of tert-Butyl 3-(4-(2-aminoethyl)phenyl)propanoate and its related derivatives. These compounds are of significant interest in drug discovery and development, serving as versatile intermediates and building blocks. Accurate structural elucidation and purity assessment are paramount for their application in pharmaceutical research. This document outlines detailed protocols for sample preparation, data acquisition using ¹H, ¹³C, and advanced 2D NMR techniques (COSY, HSQC), and a thorough guide to spectral interpretation. The methodologies described herein are designed to be self-validating, ensuring researchers, scientists, and drug development professionals can confidently apply these techniques for robust molecular characterization.

Introduction: The Role of NMR in Pharmaceutical Development

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in the pharmaceutical industry, providing unparalleled insights into molecular structure, purity, and dynamics.[1] For novel compounds like this compound, which possess a combination of aliphatic and aromatic moieties, NMR serves as a primary tool for unambiguous structure confirmation and the identification of potential impurities.[2] The ability to perform quantitative NMR (qNMR) also allows for the precise determination of sample concentration and purity without the need for identical reference standards.[3]

This guide focuses on providing a practical, in-depth understanding of how to apply NMR spectroscopy to this specific class of compounds, moving beyond a simple recitation of steps to explain the underlying principles and rationale for each experimental choice.

Core Structure and Numbering Scheme

To facilitate a clear and consistent discussion of the NMR data, the following numbering scheme for the core structure of this compound will be used throughout this guide.

Caption: Numbering scheme for this compound.

Experimental Protocols

The quality of NMR data is fundamentally dependent on meticulous sample preparation and appropriate instrument parameter selection. The following protocols provide a robust starting point for the analysis of small organic molecules like the topic compound.

Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.[4]

Materials:

  • Compound of interest (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[4]

  • High-quality 5 mm NMR tubes[5]

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆))[6]

  • Pasteur pipette with a cotton or glass wool plug[7]

  • Small vial for dissolution[4]

Protocol:

  • Weighing: Accurately weigh the desired amount of the sample into a small, clean vial. For routine ¹H NMR, 5-10 mg is typically sufficient. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to reduce acquisition time.[5]

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. CDCl₃ is a common first choice for many organic molecules. If the compound has limited solubility or contains exchangeable protons (like the amine N-H), DMSO-d₆ is a suitable alternative.[8]

  • Dissolution: Add 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[4] Gently vortex or swirl the vial to ensure complete dissolution.

  • Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a Pasteur pipette with a small cotton or glass wool plug directly into the NMR tube.[7]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identity.

COSY_Correlations H7 H7 (~2.88 ppm) H8 H8 (~2.55 ppm) H7->H8 J-coupling H15 H15 (~2.75 ppm) H16 H16 (~2.95 ppm) H15->H16 J-coupling Aromatic_ortho H2/H6 (~7.15 ppm) Aromatic_meta H3/H5 (~7.10 ppm) Aromatic_ortho->Aromatic_meta J-coupling

Caption: Key expected COSY correlations.

HSQC (Heteronuclear Single Quantum Coherence)

An HSQC spectrum correlates directly bonded proton and carbon atoms, providing a powerful method for assigning carbon signals based on their attached, and usually more easily assigned, protons.

Expected Key Correlations:

  • The singlet at ~1.45 ppm (H12-14) will correlate with the carbon signal at ~28.1 ppm (C12-14).

  • The triplet at ~2.88 ppm (H7) will correlate with the carbon signal at ~30.5 ppm (C7).

  • The triplet at ~2.55 ppm (H8) will correlate with the carbon signal at ~36.0 ppm (C8).

  • The aromatic proton signals (~7.10-7.15 ppm) will correlate with their corresponding aromatic carbon signals (~128.5-129.0 ppm).

  • The methylene protons of the aminoethyl chain (H15, H16) will correlate with their respective carbons (C15, C16).

Quaternary carbons (C1, C4, C9, C11) will not show a correlation in an HSQC spectrum as they have no directly attached protons.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the NMR analysis of this compound and its derivatives. By following the detailed methodologies for sample preparation, data acquisition, and spectral interpretation, researchers in the field of drug development can achieve reliable and accurate characterization of these important pharmaceutical building blocks. The integration of 1D and 2D NMR techniques offers a complete and self-validating system for structural elucidation and purity assessment, ensuring the quality and integrity of materials used in the discovery and development of new therapeutic agents.

References

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  • NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. [Link]

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  • Chapter 5: Acquiring 1H and 13C Spectra. Royal Society of Chemistry. [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

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  • 2D 1H-13C HSQC. UCSB NMR Facility. [Link]

  • Sample Preparation. University College London. [Link]

  • Why do the two methylene protons in ethylbenzene have a chemical shift at 2-2.9? Chemistry Stack Exchange. [Link]

  • Solved gure S8. 1H NMR spectrum of syn-tert-Butyl. Chegg.com. [Link]

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  • tert-butyl (3R)-3-amino-3-phenylpropanoate. PubChem. [Link]

  • Nickel-Catalyzed N-Arylation of Optically Pure Amino Acid Esters with Activated (Hetero)aryl Electrophiles. Dalhousie University. [Link]

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Application Note: Mass Spectrometry of tert-Butyl 3-(4-(2-aminoethyl)phenyl)propanoate Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analysis of tert-butyl 3-(4-(2-aminoethyl)phenyl)propanoate, a key intermediate in pharmaceutical synthesis, using electrospray ionization mass spectrometry (ESI-MS) and tandem mass spectrometry (MS/MS). We detail the foundational principles for its analysis, including ionization behavior and high-resolution mass determination. Step-by-step protocols for sample preparation, direct infusion, and fragmentation analysis are provided. The core of this note focuses on the predictive fragmentation pathway, elucidating the characteristic neutral losses and product ions essential for unambiguous structural confirmation. These methods are crucial for reaction monitoring, purity assessment, and quality control in drug development.

Introduction

In the intricate landscape of pharmaceutical development, the rigorous characterization of synthetic intermediates is a cornerstone of quality and regulatory compliance. This compound (PubChem CID: 10106121) serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs)[1]. Its structure, featuring a primary amine, a benzene ring, and a bulky tert-butyl ester, necessitates precise analytical confirmation at each stage of a synthetic route.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for this purpose, offering unparalleled sensitivity and specificity for both qualitative and quantitative analysis.[2][3][4] This application note presents a detailed protocol and theoretical framework for the analysis of this intermediate using ESI-MS/MS. We will explore its ionization properties and delve into its gas-phase fragmentation behavior, providing researchers with the necessary tools to confirm its identity and purity with confidence.

Part 1: Foundational Principles & Instrument Setup

Chemical Structure & Ionization Propensity

The structure of this compound contains two key functional groups that dictate its behavior in an ESI source:

  • Primary Amine (-NH₂): This group has a high proton affinity, making the molecule readily susceptible to protonation in an acidic mobile phase.[5] Therefore, Electrospray Ionization (ESI) in the positive ion mode (ES+) is the technique of choice, as it will efficiently generate the protonated molecule, [M+H]⁺.

  • tert-Butyl Ester (-C(CH₃)₃): While the ester group is less basic than the amine, its presence, particularly the bulky tert-butyl group, is significant in the subsequent fragmentation analysis.

Given these features, the molecule is expected to yield a strong signal for the [M+H]⁺ ion, which serves as the precursor for tandem mass spectrometry experiments.[6]

High-Resolution Mass Spectrometry (HRMS) for Formula Confirmation

To unequivocally confirm the elemental composition, high-resolution mass spectrometry (HRMS) is essential. Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap analyzers can provide mass accuracy within 5 ppm, allowing for the confident assignment of a chemical formula.

  • Molecular Formula: C₁₅H₂₃NO₂[1]

  • Monoisotopic Mass: 249.1729 Da

  • Expected [M+H]⁺ (C₁₅H₂₄NO₂⁺): 250.1802 Da

Any significant deviation from this exact mass would indicate the presence of an impurity or an incorrect structure.

Instrumentation and General Parameters

The following table outlines typical starting parameters for an LC-MS/MS system. These should be optimized for the specific instrument in use.[7]

ParameterRecommended SettingRationale
Ionization Mode ESI Positive (ES+)The primary amine is highly basic and readily protonated.[5]
Capillary Voltage 3.5 - 4.5 kVOptimizes the electrospray plume for stable ion generation.
**Nebulizer Gas (N₂) **30 - 45 psiAssists in droplet formation and desolvation.
Drying Gas (N₂) Flow 8 - 12 L/minFacilitates solvent evaporation to release gas-phase ions.[8]
Drying Gas Temp. 250 - 350 °CAids desolvation; must be optimized to prevent thermal degradation.
Scan Range (Full Scan) m/z 50 - 500Covers the expected precursor and primary fragment ions.
Collision Gas Argon or NitrogenStandard inert gases for collision-induced dissociation (CID).
Collision Energy (CE) 10 - 40 eV (Ramped)A ramped CE allows for the observation of multiple fragmentation pathways.

Part 2: Experimental Protocols

Protocol 2.1: Sample Preparation

Accurate and reproducible results begin with proper sample preparation. The goal is to create a dilute, particle-free solution in a solvent compatible with ESI-MS.

Materials:

  • This compound sample

  • Methanol (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Deionized Water (18 MΩ·cm)

  • Formic Acid (LC-MS Grade)

  • 0.2 µm Syringe Filters

Procedure:

  • Prepare Stock Solution: Accurately weigh ~1 mg of the sample and dissolve it in 1.0 mL of methanol to create a 1 mg/mL stock solution.

  • Prepare Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL. A typical solvent system is 50:50 Acetonitrile:Water with 0.1% Formic Acid. The acid ensures the analyte is protonated in solution, maximizing ionization efficiency.[9]

  • Filtration: Filter the final working solution through a 0.2 µm syringe filter to remove any particulates that could clog the MS inlet.

Protocol 2.2: Direct Infusion Full Scan MS Analysis

This protocol is used for the initial confirmation of the molecular weight of the intermediate.

Workflow:

  • Set up the mass spectrometer according to the parameters in the table above.

  • Load the prepared sample solution into an infusion pump.

  • Infuse the sample at a low flow rate (e.g., 5-10 µL/min).

  • Acquire data in full scan mode.

  • Verify the presence of the target ion at m/z 250.18 ± 0.001 Da. Check for other adducts (e.g., [M+Na]⁺ at m/z 272.16).

G cluster_prep Sample Preparation cluster_analysis MS Analysis A 1 mg/mL Stock in Methanol B Dilute to 1-10 µg/mL (50:50 ACN:H₂O + 0.1% FA) A->B C Filter (0.2 µm) B->C D Infusion Pump (5-10 µL/min) C->D Inject E ESI-MS Source (Positive Mode) D->E F Mass Analyzer (Full Scan Mode) E->F G Data: Confirm [M+H]⁺ at m/z 250.18 F->G

Fig. 1: Workflow for Direct Infusion MS Analysis.
Protocol 2.3: Tandem MS (MS/MS) for Structural Elucidation

This protocol uses collision-induced dissociation (CID) to fragment the precursor ion ([M+H]⁺) and generate a characteristic fragmentation spectrum for structural confirmation.[10][11]

Workflow:

  • Perform a full scan analysis as described in Protocol 2.2 to locate the precursor ion.

  • Switch the instrument to MS/MS (or Product Ion Scan) mode.

  • Set the first mass analyzer (e.g., Q1) to isolate the precursor ion (m/z 250.18).

  • Introduce collision gas into the collision cell (e.g., Q2) and apply a ramp of collision energy (e.g., 10-40 eV).

  • Set the second mass analyzer (e.g., Q3 or TOF) to scan a range (e.g., m/z 40-260) to detect all fragment ions.

  • Analyze the resulting product ion spectrum.

Part 3: Data Interpretation & Results

Predictive Fragmentation Pathway

The protonated molecule, with the charge localized on the primary amine, is expected to fragment via several predictable pathways upon collisional activation. The two most prominent fragmentation routes involve the tert-butyl group and the ethylamine bridge.

  • Neutral Loss of Isobutylene: The tert-butyl ester is highly prone to a characteristic neutral loss of isobutylene (C₄H₈, 56.06 Da) via a charge-remote mechanism, resulting in a carboxylic acid fragment. This is often the most abundant fragment ion.[12]

  • Alpha-Cleavage (α-cleavage): Cleavage of the C-C bond alpha to the nitrogen atom (the bond between the ethyl group and the benzene ring) is a classic fragmentation pathway for phenethylamines.[13][14][15] This results in the formation of a stable CH₂=NH₂⁺ ion.

  • Beta-Cleavage (β-cleavage): Cleavage of the C-C bond beta to the nitrogen (benzylic cleavage) results in the loss of the aminoethyl group and formation of a stable tropylium-like ion.[13][16]

The proposed fragmentation scheme is visualized below.

G cluster_precursor Precursor Ion cluster_fragments Product Ions precursor [M+H]⁺ m/z 250.18 nl1 Loss of C₄H₈ (Isobutylene) -56.06 Da precursor->nl1 nl2 Loss of C₁₂H₁₅O₂ -191.15 Da precursor->nl2 α-cleavage nl3 Loss of C₂H₄N (Aminoethyl) -42.03 Da precursor->nl3 β-cleavage frag1 Fragment A m/z 194.12 frag2 Fragment B m/z 30.03 frag3 Fragment C m/z 147.08 nl1->frag1 nl2->frag2 nl3->frag3

Fig. 2: Proposed MS/MS Fragmentation Pathways.
Data Summary Table

The following table summarizes the expected ions in the MS and MS/MS spectra.

IonFormulaCalculated m/zDescription
[M+H]⁺ C₁₅H₂₄NO₂⁺250.1802Precursor Ion
Fragment AC₁₁H₁₆NO₂⁺194.1176Neutral loss of isobutylene (-56 Da) from the tert-butyl group.
Fragment BCH₄N⁺30.0335Product of α-cleavage at the ethylamine bridge.[13]
Fragment CC₁₁H₁₁O⁺147.0805Product of β-cleavage (benzylic) with subsequent rearrangement.

Conclusion

The methodologies described in this application note provide a robust and reliable framework for the mass spectrometric analysis of this compound. By leveraging ESI in positive mode, analysts can readily generate the protonated molecule for high-resolution mass confirmation. Subsequent tandem MS analysis yields a predictable and information-rich fragmentation pattern, characterized by the neutral loss of isobutylene and cleavages along the ethylamine side chain. These signature fragments provide unequivocal structural confirmation, making this method highly suitable for quality control, reaction monitoring, and impurity profiling in a drug development setting.

References

  • Nagai, Y., et al. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Mass fragmentations (m/z values) of phenethylamines and tryptamines... ResearchGate. Available at: [Link]

  • Chen, C. A., et al. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. MDPI. Available at: [Link]

  • Sekuła, K., et al. (2020). Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions using high resolution mass spectrometry. ResearchGate. Available at: [Link]

  • Sekuła, K., et al. (2019). ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION CONDITIONS USING HIGH RESOLUTION MASS SPECTROMETRY. Problems of Forensic Sciences. Available at: [Link]

  • Clinical Tree. (2023). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. Clinical Tree. Available at: [Link]

  • Basuri, T. (n.d.). Tandam mass spectrometry instrumentation and application in pharmaceutical analysis. Academia.edu. Available at: [Link]

  • PubChem. (n.d.). This compound. PubChem. Available at: [Link]

  • Nakamura, S., et al. (2016). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. PubMed. Available at: [Link]

  • Tecan Group Ltd. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog. Available at: [Link]

  • Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. Available at: [Link]

  • Preprints.org. (2024). Harnessing Tandem Mass Spectrometry for Rational Medication Use in Pharmaceutical Sciences. Preprints.org. Available at: [Link]

  • ResearchGate. (n.d.). A tandem liquid chromatography–mass spectrometry (LC–MS) method for profiling small molecules in complex samples. ResearchGate. Available at: [Link]

  • Basuri, T. (2024). Tandam mass spectrometry instrumentation and application in pharmaceutical analysis. ResearchGate. Available at: [Link]

  • Rabada, D. (n.d.). Tandem Mass Spectrometry in Drug Metabolism and Pharmacokinetics Studies. Longdom Publishing. Available at: [Link]

  • Christianson, C. (2023). Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. Available at: [Link]

  • Pharma Focus America. (n.d.). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America. Available at: [Link]

  • PLOS. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Conditions. PLOS ONE. Available at: [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Wikipedia. Available at: [Link]

  • ResearchGate. (n.d.). Amino-catalyzed hydrolysis of amides and esters in the fragmentation by electrospray ionization tandem mass spectrometry using an ion trap. ResearchGate. Available at: [Link]

  • Kertesz, I., & Jurca, T. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. National Institutes of Health. Available at: [Link]

  • ResearchGate. (n.d.). Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. ResearchGate. Available at: [Link]

  • Konermann, L., et al. (2012). Unraveling the Mechanism of Electrospray Ionization. Analytical Chemistry. Available at: [Link]

Sources

Application Notes and Protocols: A Guide to Utilizing tert-Butyl 3-(4-(2-aminoethyl)phenyl)propanoate in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Peptide and Small Molecule Synthesis

In the landscape of drug discovery and development, the efficient construction of complex organic molecules is paramount. Solid-phase synthesis, particularly in the context of peptide and peptidomimetic chemistry, offers a robust platform for the rapid assembly of such molecules.[1] Central to this methodology is the availability of diverse and functionalized building blocks that can be readily incorporated into growing molecular chains. tert-Butyl 3-(4-(2-aminoethyl)phenyl)propanoate is one such bifunctional molecule, offering a unique combination of a primary amine for chain elongation and a tert-butyl protected carboxylic acid. This structure provides a valuable scaffold for introducing a phenylethylamine moiety with a latent carboxylic acid functionality into a target molecule.

The strategic design of this molecule, featuring a stable tert-butyl ester, makes it particularly amenable to the widely adopted 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategy.[1][2] The primary amine can be readily protected with an Fmoc group, rendering it a suitable building block for stepwise addition to a solid support-bound peptide. The tert-butyl ester, on the other hand, is resistant to the basic conditions required for Fmoc group removal (typically piperidine in DMF) but is readily cleaved under the strongly acidic conditions (trifluoroacetic acid) used for the final cleavage of the peptide from the resin and removal of other acid-labile side-chain protecting groups.[3] This orthogonality is a cornerstone of modern SPPS, allowing for the selective deprotection and elaboration of the growing peptide chain.[4]

This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the effective use of this compound in solid-phase synthesis. We will delve into the underlying chemical principles, provide detailed, step-by-step protocols for its Fmoc protection and subsequent use in SPPS, and discuss critical considerations for successful implementation.

Chemical Properties and Strategic Advantages

The utility of this compound in solid-phase synthesis stems from its distinct structural features:

PropertyValueSource
Molecular Formula C15H23NO2[5]
Molecular Weight 249.35 g/mol [5]
CAS Number 120225-79-8[5]

The key functionalities that dictate its application are:

  • Primary Amino Group (-NH2): This serves as the reactive handle for covalent attachment. In the context of SPPS, this group is typically protected with an Fmoc group to control its reactivity during the coupling steps.

  • tert-Butyl Ester (-COOC(CH3)3): This group protects the carboxylic acid functionality. Its stability to the basic conditions of Fmoc deprotection and lability to strong acids like TFA makes it an ideal protecting group for the Fmoc/tBu SPPS strategy.[1]

The phenylethylamine core of the molecule is a common motif in many biologically active compounds, making this building block particularly interesting for the synthesis of peptidomimetics and other small molecules with potential therapeutic applications.

Workflow for Solid-Phase Synthesis

The overall strategy for incorporating this compound into a peptide sequence via Fmoc-SPPS is depicted in the following workflow diagram.

SPPS_Workflow cluster_prep Building Block Preparation cluster_spps Solid-Phase Peptide Synthesis Cycle cluster_cleavage Cleavage and Deprotection start This compound fmoc_protect Fmoc Protection of Primary Amine start->fmoc_protect Fmoc-OSu or Fmoc-Cl coupling Coupling of Fmoc-Protected Building Block fmoc_protect->coupling resin Resin with Free Amino Group resin->coupling HCTU, DIPEA, DMF wash1 Wash coupling->wash1 deprotection Fmoc Deprotection wash1->deprotection 20% Piperidine in DMF wash2 Wash deprotection->wash2 cleavage TFA Cleavage Cocktail deprotection->cleavage TFA, TIS, H2O wash2->coupling Next Fmoc-Amino Acid peptide Purified Peptide with Propanoic Acid Side Chain cleavage->peptide

Caption: Overall workflow for the use of this compound in Fmoc-SPPS.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key experiments involved in utilizing this compound in solid-phase synthesis.

Protocol 1: Fmoc Protection of this compound

Rationale: To prevent self-coupling or unwanted side reactions at the primary amine during solid-phase synthesis, it must be protected with a suitable protecting group. The Fmoc group is ideal for this purpose in the context of Fmoc-SPPS due to its stability under coupling conditions and its facile removal with a mild base.[2] N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) is a common and effective reagent for this transformation.[6]

Materials:

  • This compound

  • N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO3)

  • 1,4-Dioxane

  • Water (deionized)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., 1:1 v/v).

  • Add sodium bicarbonate (1.5 - 2.0 eq) to the solution to act as a base.

  • In a separate flask, dissolve Fmoc-OSu (1.05 - 1.1 eq) in 1,4-dioxane.

  • Add the Fmoc-OSu solution dropwise to the amine solution at room temperature with vigorous stirring.

  • Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amine is consumed.

  • Once the reaction is complete, add water to the reaction mixture and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash successively with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Fmoc-protected product.

Protocol 2: Solid-Phase Synthesis using Fmoc-protected Building Block

Rationale: This protocol outlines a standard cycle for coupling the Fmoc-protected this compound to a resin-bound peptide chain. The use of a coupling agent like HCTU in the presence of a base such as DIPEA efficiently promotes the formation of the amide bond.[7]

Materials:

  • Fmoc-protected this compound

  • Peptide synthesis resin (e.g., Rink Amide, Wang resin) with a free amino group

  • O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HCTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection (if applicable): If the resin is pre-loaded with an Fmoc-protected amino acid, remove the Fmoc group by treating the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • Coupling:

    • In a separate vial, dissolve the Fmoc-protected this compound (2-4 eq relative to resin loading), HCTU (1.95 eq relative to the building block), and DIPEA (4-6 eq relative to resin loading) in DMF.

    • Pre-activate the mixture for 1-2 minutes.

    • Add the activated solution to the washed resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), the coupling can be repeated.[7]

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

  • Chain Elongation: Repeat steps 2-5 for the coupling of subsequent Fmoc-amino acids to build the desired peptide sequence.

Protocol 3: Cleavage from Resin and Deprotection

Rationale: The final step involves the cleavage of the synthesized peptide from the solid support and the simultaneous removal of all acid-labile protecting groups, including the tert-butyl ester of our building block. A trifluoroacetic acid (TFA) "cocktail" containing scavengers is used to prevent side reactions caused by the highly reactive carbocations generated during the cleavage process.[3] Triisopropylsilane (TIS) is a common scavenger used to quench these carbocations.

Materials:

  • Peptide-bound resin

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • Water (deionized)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the final peptide-bound resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail, for example, TFA/TIS/Water (95:2.5:2.5 v/v/v). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Cleavage Reaction: Add the cleavage cocktail to the dry resin (e.g., 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether (typically 10 times the volume of the TFA solution).

  • Peptide Isolation: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.

  • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation and Expected Outcomes

The successful execution of these protocols should yield the desired peptide incorporating the 3-(4-(2-aminoethyl)phenyl)propanoic acid moiety. The final product will have a free carboxylic acid at the end of the propanoic acid side chain, which can be used for further modifications if desired.

Table of Reagent Stoichiometry for Coupling:

ReagentEquivalents (relative to resin loading)Rationale
Fmoc-protected Building Block2 - 4To drive the coupling reaction to completion.
HCTU1.95 (relative to building block)Efficient activation of the carboxylic acid.
DIPEA4 - 6To neutralize the reaction mixture and facilitate coupling.

Troubleshooting and Key Considerations

  • Incomplete Coupling: If the Kaiser test remains positive after the initial coupling, a second coupling step should be performed. For difficult couplings, alternative coupling reagents like HATU or the use of elevated temperatures may be considered.

  • Side Reactions during Cleavage: The choice of scavengers in the cleavage cocktail is critical, especially for peptides containing sensitive residues like tryptophan, methionine, or cysteine. The tert-butyl cation generated from the cleavage of the ester can cause alkylation of these residues. The use of TIS and water helps to mitigate these side reactions.

  • Purification: The crude peptide obtained after cleavage and precipitation will likely contain deletion sequences and other impurities. RP-HPLC is the standard method for purifying the final product to a high degree of homogeneity.

Conclusion

This compound is a valuable and versatile building block for solid-phase synthesis. Its bifunctional nature, combined with the orthogonal protection strategy afforded by the Fmoc and tert-butyl groups, allows for its straightforward incorporation into peptides and other complex molecules using standard Fmoc-SPPS protocols. By following the detailed procedures outlined in this application note and giving careful consideration to the key experimental parameters, researchers can effectively utilize this reagent to advance their synthetic chemistry and drug discovery programs.

References

  • Advances in Fmoc solid-phase peptide synthesis. PMC. [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). Aapptec. [Link]

  • This compound. PubChem. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. The Royal Society of Chemistry. [Link]

  • Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. MDPI. [Link]

  • Fmoc / t-Bu Solid Phase Synthesis. Sunresin. [Link]

  • Methods for the synthesis of fmoc protected amines.
  • The Science Behind Fmoc-OSu: Mechanisms and Applications in Peptide Drug Development. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Fmoc-Protected Amino Groups. Organic Chemistry Portal. [Link]

Sources

Application Note: Establishing and Utilizing tert-Butyl 3-(4-(2-aminoethyl)phenyl)propanoate as a Reference Standard in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper characterization, qualification, and application of tert-Butyl 3-(4-(2-aminoethyl)phenyl)propanoate as a reference standard. The integrity of analytical data in pharmaceutical development is fundamentally reliant on the quality of its reference standards.[1][2] This guide moves beyond rote instructions to explain the scientific rationale behind the protocols, ensuring that the methodologies are not only followed but understood. We detail the physicochemical properties of the standard, protocols for its qualification, handling, and a specific application using High-Performance Liquid Chromatography with UV detection (HPLC-UV) for quantitative analysis.

The Imperative of a Well-Characterized Reference Standard

In the landscape of pharmaceutical development and quality control, a reference standard serves as the benchmark against which a drug substance or drug product is evaluated.[3] Regulatory bodies like the US Food and Drug Administration (FDA) mandate that reference standards be of the "highest purity that can be obtained through reasonable effort" and be thoroughly characterized to confirm their identity, strength, and quality.[1] While compendial standards from sources like the United States Pharmacopeia (USP) are preferred, many new chemical entities (NCEs), intermediates, or impurities, such as this compound, will not have an official compendial standard available.[2] In such cases, it is the responsibility of the sponsoring organization to synthesize, purify, and rigorously qualify a non-compendial reference material.[2] This process establishes an unbroken chain of traceability and ensures the accuracy and validity of analytical results.

Physicochemical Profile of the Reference Standard

Understanding the chemical nature of this compound is foundational to its proper use. The molecule possesses a primary amine, making it slightly basic, and a tert-butyl ester group. The tert-butyl group is a common motif in medicinal chemistry that can enhance metabolic stability by sterically hindering enzymatic degradation, a property that also contributes to its stability as a reference material.[4][5][6]

PropertyDataSource
IUPAC Name tert-butyl 3-[4-(2-aminoethyl)phenyl]propanoate[7]
CAS Number 120225-79-8[7][8]
Molecular Formula C₁₅H₂₃NO₂[7]
Molecular Weight 249.35 g/mol [7]
SMILES CC(C)(C)OC(=O)CCC1=CC=C(C=C1)CCN[7]
InChIKey AREBZMHRZKQVFT-UHFFFAOYSA-N[7]

This data is compiled from publicly available chemical databases.

Qualification of a Working Reference Standard

A newly synthesized or procured batch of this compound must undergo a comprehensive qualification program before it can be designated as a reference standard. The goal is to unequivocally confirm its identity and determine its purity with a high degree of confidence.[9]

Qualification Workflow

The qualification process is a multi-step, evidence-based approach to build a complete profile of the material.

Reference_Standard_Qualification_Workflow cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity & Assay cluster_2 Phase 3: Finalization synthesis Synthesize or Procure Candidate Material ms Mass Spectrometry (MS) Confirm Molecular Weight synthesis->ms Step 1a nmr NMR Spectroscopy (¹H, ¹³C) Confirm Structure synthesis->nmr Step 1b ftir FTIR Spectroscopy Confirm Functional Groups synthesis->ftir Step 1c hplc HPLC-UV Purity (Area % for Impurities) gc Headspace GC (Residual Solvents) assay Purity Assignment (Mass Balance) hplc->assay kf Karl Fischer Titration (Water Content) gc->assay roi Residue on Ignition (ROI) (Inorganic Impurities) kf->assay roi->assay cert Generate Certificate of Analysis (CoA) assay->cert Step 4 stability Place on Stability Program & Assign Retest Date cert->stability Step 5

Caption: Workflow for qualifying a non-compendial reference standard.

Protocol: Purity Determination by HPLC-UV

This protocol establishes the chromatographic purity of the reference standard, a critical component of the overall mass balance assay.

Rationale: Reverse-phase HPLC is the method of choice for non-volatile small molecules. A C18 column provides broad applicability for compounds of moderate polarity. The primary amine on the analyte requires an acidic mobile phase modifier (e.g., formic acid or TFA) to ensure it remains in its protonated state (R-NH3+). This prevents interaction with residual acidic silanols on the silica support, resulting in sharp, symmetrical peaks. A gradient elution is used to ensure that any impurities with a wide range of polarities are eluted and detected.

Step-by-Step Protocol:

  • Standard Preparation: Accurately weigh approximately 10 mg of the this compound candidate material into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water. This yields a concentration of ~1.0 mg/mL.

  • HPLC System & Parameters:

    Parameter Setting
    Column C18, 4.6 x 150 mm, 5 µm
    Mobile Phase A 0.1% Formic Acid in Water
    Mobile Phase B 0.1% Formic Acid in Acetonitrile
    Gradient 5% B to 95% B over 20 min, hold 5 min
    Flow Rate 1.0 mL/min
    Column Temp. 30 °C
    Injection Vol. 10 µL

    | Detection (UV) | 220 nm and 254 nm |

  • System Suitability: Before analysis, inject the standard solution five times. The relative standard deviation (RSD) for the main peak area must be ≤ 2.0%.

  • Analysis: Inject the standard solution in duplicate.

  • Data Processing: Integrate all peaks detected. Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Sum of All Peak Areas) * 100. Report the purity and the levels of any individual impurities detected.

Storage, Handling, and Solution Preparation

To maintain its integrity, each USP Reference Standard must be properly stored, handled, and used.[10] These principles are directly applicable to qualified non-compendial standards.

  • Storage: Store the solid reference standard material at 2-8°C in a desiccator, protected from light. The tert-butyl ester is stable under these conditions but can be susceptible to acid- or base-catalyzed hydrolysis if exposed to moisture and non-neutral pH over long periods.

  • Handling: Always allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture. Use calibrated balances and appropriate weighing techniques.

  • Protocol for Stock Solution Preparation (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of the reference standard into a 25 mL Class A volumetric flask.

    • Add ~15 mL of the diluent (e.g., 50:50 Acetonitrile:Water).

    • Sonicate for 5 minutes to ensure complete dissolution.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with the diluent and mix thoroughly by inverting the flask 15-20 times.

    • Transfer to a labeled, amber glass vial. This stock solution should be stored at 2-8°C and is typically stable for 1-4 weeks, though stability should be formally verified.

Application: Quantitative Analysis by HPLC-UV

This section describes the use of the qualified this compound reference standard to quantify the compound in an unknown sample.

Analytical Workflow

HPLC_Quantitative_Analysis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_std Prepare Calibration Standards (e.g., 5 levels) prep_unk Prepare Unknown Sample (Dilute into linear range) cal Inject Calibration Standards prep_std->cal unk Inject Unknown Samples prep_unk->unk sst Perform System Suitability Test (SST) sst->cal curve Generate Calibration Curve (Peak Area vs. Concentration) cal->curve calc Calculate Unknown Concentration Using Regression Equation unk->calc reg Perform Linear Regression (Check R² ≥ 0.999) curve->reg reg->calc

Caption: Workflow for quantitative analysis using an external standard.

Protocol: Calibration Curve and Quantitation

Rationale: External standard calibration is a robust and widely used method for quantitation. It relies on analyzing a series of standards of known concentration to generate a calibration curve. The response of an unknown sample is then compared to this curve to determine its concentration. The linearity of this curve across the desired concentration range is a measure of the method's trustworthiness.

Step-by-Step Protocol:

  • Prepare Calibration Standards: From the 1.0 mg/mL stock solution, perform serial dilutions to prepare at least five calibration standards. A typical range might be 0.5, 2.5, 10, 50, and 100 µg/mL.

  • Prepare Unknown Sample: Prepare the unknown sample by dissolving it in the same diluent and diluting it as necessary so that its expected final concentration falls within the range of the calibration curve (ideally near the midpoint).

  • Set up HPLC Sequence: Use the same HPLC parameters as in Section 3.2. Create a sequence in the chromatography data system (CDS) software that includes:

    • Blank injection (diluent only)

    • System Suitability injections (e.g., 5 injections of the 10 µg/mL standard)

    • Calibration standards (from lowest to highest concentration)

    • Unknown sample injections (in duplicate or triplicate)

  • Execute Sequence & Process Data:

    • Run the HPLC sequence.

    • After completion, integrate the peak corresponding to this compound in all chromatograms.

  • Data Analysis:

    • In the CDS, create a calibration curve by plotting the peak area (y-axis) versus the known concentration of each standard (x-axis).

    • Apply a linear regression fit to the data points. The coefficient of determination (R²) must be ≥ 0.999 to demonstrate linearity.

    • The CDS will use the resulting equation (y = mx + c) to automatically calculate the concentration of the unknown sample based on its measured peak area.

    • Apply the dilution factor used during the unknown sample preparation to determine the concentration in the original, undiluted sample.

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Experimental setup for reactions involving tert-Butyl 3-(4-(2-aminoethyl)phenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthetic Chemist: Protocols for the Chemoselective Derivatization of tert-Butyl 3-(4-(2-aminoethyl)phenyl)propanoate

Introduction

Tertiary-butyl 3-(4-(2-aminoethyl)phenyl)propanoate is a versatile bifunctional building block crucial in the synthesis of complex molecules, particularly in medicinal chemistry and materials science. Its structure features a nucleophilic primary aliphatic amine and a sterically hindered tert-butyl ester. This arrangement allows for selective reactions at the amine terminus while the carboxylic acid moiety remains protected. The tert-butyl ester group is robust under many common reaction conditions but can be readily cleaved with strong acid, making it an excellent choice for multi-step synthetic routes.

This guide provides detailed, field-proven protocols for three fundamental transformations targeting the primary amine of this molecule: N-acylation for amide bond formation, N-alkylation via reductive amination, and N-protection. Each protocol is designed to be a self-validating system, incorporating explanations of the underlying chemistry, reaction monitoring, and product characterization.

Compound Profile & Strategic Considerations

The key to successfully utilizing this reagent lies in understanding the differential reactivity of its functional groups.

  • Primary Amine: As the most nucleophilic and reactive site, the primary amine is the target for the transformations discussed herein. Its reactivity is characteristic of aliphatic amines, readily participating in reactions with electrophiles.[1][2]

  • Tert-Butyl Ester: This group serves as a bulky and stable protecting group for the carboxylic acid. It is resistant to basic, reductive, and mild acidic conditions, ensuring it remains intact during the derivatization of the amine. Deprotection is typically achieved under strong acidic conditions (e.g., trifluoroacetic acid).

Table 1: Physicochemical Properties of the Starting Material

PropertyValue
Molecular Formula C₁₅H₂₃NO₂[3]
Molecular Weight 249.35 g/mol
CAS Number 120225-79-8[3]
Appearance Colorless to pale yellow oil
IUPAC Name tert-butyl 3-[4-(2-aminoethyl)phenyl]propanoate[3]

Core Synthetic Protocols

The following sections provide step-by-step methodologies for key reactions. All procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn.[4][5][6]

N-Acylation: Amide Bond Formation with an Acyl Chloride

Acylation of the primary amine to form a stable amide bond is one of the most frequent and reliable reactions in organic synthesis.[7][8] The use of an acyl chloride under Schotten-Baumann conditions is a classic and highly efficient method.[9] A mild base is used to neutralize the HCl byproduct, driving the reaction to completion.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve tert-Butyl 3-(4-(2-aminoethyl)phenyl)propanoate (1.0 eq) in DCM B Add base (e.g., Et3N, 1.2 eq) A->B C Cool solution to 0 °C B->C E Add Acyl Chloride solution dropwise to the amine solution C->E D Prepare solution of Acyl Chloride (1.1 eq) in DCM D->E F Stir at 0 °C for 30 min, then warm to RT and stir for 2-4 h G Quench with H2O F->G H Extract with DCM G->H I Wash organic layer (aq. NaHCO3, brine) H->I J Dry (Na2SO4), filter, and concentrate I->J K Purify by column chromatography J->K end Product K->end start Start start->A

Figure 1: General workflow for N-Acylation using an acyl chloride.

Protocol 1: N-Acylation

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane (DCM, approx. 0.1 M).

  • Base Addition: Add triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.2 eq). The base acts as an acid scavenger for the HCl generated during the reaction.[10]

  • Cooling: Cool the stirring solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of the desired acyl chloride (1.1 eq) in DCM to the reaction mixture. The dropwise addition helps control the exothermic nature of the reaction.[]

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC), observing the consumption of the starting amine.[12][13]

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM.

  • Purification: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

N-Alkylation: Reductive Amination

Direct alkylation of primary amines with alkyl halides often leads to over-alkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium salts.[14][15] Reductive amination is a superior method for the controlled synthesis of secondary amines.[16] The process involves the initial formation of an imine between the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[17]

G cluster_prep Imine Formation cluster_reaction Reduction cluster_workup Workup & Purification A Dissolve tert-Butyl 3-(4-(2-aminoethyl)phenyl)propanoate (1.0 eq) in DCE or DCM B Add Aldehyde or Ketone (1.1 eq) A->B C Add Acetic Acid (catalytic, ~5 mol%) B->C D Stir at RT for 1 h C->D E Add NaBH(OAc)3 (1.5 eq) portion-wise D->E F Stir at RT for 4-12 h E->F G Quench with sat. aq. NaHCO3 solution F->G H Extract with DCM G->H I Wash organic layer with brine H->I J Dry (Na2SO4), filter, and concentrate I->J K Purify by column chromatography J->K end Product K->end start Start start->A

Figure 2: General workflow for Reductive Amination.

Protocol 2: Reductive Amination

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or DCM (approx. 0.1 M).

  • Carbonyl Addition: Add the desired aldehyde or ketone (1.1 eq) to the solution.

  • Imine Formation: Add a catalytic amount of acetic acid (~5 mol%) to facilitate imine formation and stir the mixture at room temperature for 1 hour.[18]

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirring solution. The portion-wise addition helps to control gas evolution.

  • Reaction: Stir the reaction at room temperature for 4-12 hours.

  • Monitoring: Monitor the reaction by TLC until the starting amine is consumed.

  • Workup: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Extract the mixture with DCM.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

N-Protection: Boc-Protection

In multi-step syntheses, it is often necessary to protect the amine functionality to prevent it from reacting with reagents intended for another part of the molecule.[19] The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups due to its ease of installation and its stability to a wide range of conditions, except strong acid.[20][21]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve tert-Butyl 3-(4-(2-aminoethyl)phenyl)propanoate (1.0 eq) in THF or DCM B Add Di-tert-butyl dicarbonate (Boc)2O (1.1 eq) A->B C Add base (e.g., Et3N, 1.2 eq) B->C D Stir at room temperature for 2-6 h C->D E Concentrate the reaction mixture D->E F Dissolve residue in EtOAc or Et2O E->F G Wash with 1M HCl, sat. aq. NaHCO3, and brine F->G H Dry (Na2SO4), filter, and concentrate G->H I Product often pure; chromatography if needed H->I end Product I->end start Start start->A

Figure 3: General workflow for Boc-Protection of the primary amine.

Protocol 3: N-Boc Protection

  • Preparation: Dissolve this compound (1.0 eq) in a solvent like tetrahydrofuran (THF) or DCM (approx. 0.2 M).

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) and a base such as triethylamine (1.2 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 2-6 hours.

  • Monitoring: Monitor the reaction by TLC. The product will be significantly less polar than the starting amine.

  • Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate or diethyl ether.

  • Purification: Wash the organic solution sequentially with cold 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The resulting N-Boc protected product is often pure enough for subsequent steps, but can be purified by column chromatography if necessary.

Reaction Monitoring and Characterization

Vigilant monitoring and thorough characterization are pillars of synthetic chemistry.

  • Thin-Layer Chromatography (TLC): TLC is the fastest method for monitoring reaction progress.[12][22][23] A typical setup involves spotting the starting material, the reaction mixture, and a co-spot on a silica gel plate. The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progression. The relative polarity (Rf value) will change predictably:

    • N-Acylation & N-Boc Protection: Product is significantly less polar (higher Rf) than the starting amine.

    • Reductive Amination: Product is less polar than the starting amine, but typically more polar than the fully acylated/protected versions.

  • Structural Characterization: Upon purification, the identity and purity of the product must be confirmed using spectroscopic methods.[24][25][26]

Table 2: Expected Spectroscopic Changes for a Hypothetical N-Acetylated Product

TechniqueStarting Material (Amine)Expected Product (N-acetyl derivative)Rationale
¹H NMR -CH₂-NH₂ signal (broad singlet, ~1.5-2.5 ppm)-NH -C=O signal (broad triplet, ~5.5-6.5 ppm); new -C(=O)CH₃ signal (singlet, ~2.0 ppm)Formation of the amide bond shifts the N-H proton downfield and introduces a new acetyl methyl group.
¹³C NMR -C H₂-NH₂ signal (~43 ppm)-C H₂-NH- signal (~41 ppm); new C =O signal (~170 ppm); new -C(=O)C H₃ signal (~23 ppm)Appearance of the amide carbonyl and methyl carbons.
Mass Spec (ESI+) [M+H]⁺ = 250.18[M+H]⁺ = 292.20Mass increase corresponding to the addition of an acetyl group (C₂H₂O), which is +42.02 Da.
IR Spectroscopy N-H stretch (~3300-3400 cm⁻¹, two bands)N-H stretch (~3300 cm⁻¹, one band); strong C=O stretch (Amide I, ~1650 cm⁻¹)Loss of one N-H bond and the appearance of the characteristic strong amide carbonyl absorption.

Safety and Handling

  • General: Always work in a well-ventilated fume hood. Handle all chemicals with care, assuming they are hazardous.[6]

  • Amines: Primary amines can be corrosive and irritants. Avoid inhalation and skin contact.[4][27]

  • Reagents:

    • Acyl Chlorides: Are corrosive and lachrymatory. React violently with water. Handle with extreme care.

    • Sodium Triacetoxyborohydride: Is moisture-sensitive and will release hydrogen upon contact with water. Quench reactions carefully.

    • (Boc)₂O: Can cause irritation. It is a low-melting solid.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.[28]

References

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Application Notes and Protocols: tert-Butyl 3-(4-(2-aminoethyl)phenyl)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Bifunctional Building Block

In the landscape of medicinal chemistry and organic synthesis, the strategic use of bifunctional building blocks is paramount for the efficient construction of complex molecules. Tert-Butyl 3-(4-(2-aminoethyl)phenyl)propanoate hydrochloride is one such versatile intermediate. Its structure is characterized by two key reactive sites: a primary aliphatic amine, presented as a stable hydrochloride salt, and a carboxylic acid masked as a tert-butyl ester.[1][2] This arrangement makes it an ideal starting material for creating libraries of compounds for drug discovery.

The primary amine serves as a nucleophilic handle for a wide range of chemical transformations, most notably acylation to form amide bonds, which are central to the structure of countless pharmaceuticals. Simultaneously, the tert-butyl ester acts as a robust, acid-labile protecting group for the carboxylic acid functionality.[3][4] This protecting group is stable to many reaction conditions used to modify the amine, allowing for selective, stepwise synthesis. These features enable researchers to introduce diversity at the amine terminus before revealing the carboxylic acid for subsequent modifications, such as further amide couplings or reductions. This guide provides a comprehensive overview of the compound's properties, safe handling procedures, and detailed protocols for its application in synthetic workflows.

Section 1: Compound Properties and Safe Handling

Before utilization in any experimental procedure, a thorough understanding of the compound's properties and safety requirements is essential.

Physicochemical Data

The key properties of this compound and its hydrochloride salt are summarized below.

PropertyValueSource(s)
Chemical Name This compound hydrochloride[1][2][5]
CAS Number 116856-71-4[1][2][5]
Molecular Formula C₁₅H₂₄ClNO₂[2][5]
Molecular Weight 285.81 g/mol [1][2]
Appearance White to off-white solid[6]
Purity Typically ≥95%[2]
Solubility Soluble in DMSO, DMF, DCM, THF, Chloroform[7]
PSA (Polar Surface Area) 52.32 Ų[5]
LogP 3.96[5]
Safety, Storage, and Handling

Proper handling is critical to ensure laboratory safety and maintain the integrity of the compound.

AspectRecommendationSource(s)
Hazard Pictograms GHS07 (Harmful/Irritant)
Hazard Statements May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection, and face protection. Use in a well-ventilated area or under a fume hood.[2]
Storage Conditions Store at room temperature or refrigerated (-20°C for long-term). Keep container tightly closed in a dry, well-ventilated place. Desiccate to protect from moisture.[2][6][7]
Handling Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[2]
Stability The hydrochloride salt form enhances stability and shelf-life, making it easier to handle and weigh compared to the free base. The product is chemically stable under standard ambient conditions.[7]

Section 2: Core Application Protocols

The primary utility of this compound is as a synthetic intermediate. The following protocols detail its use in a typical two-stage synthetic sequence: N-acylation followed by optional ester deprotection.

General Synthetic Workflow

The logical flow for utilizing this building block involves liberating the reactive amine from its salt form, coupling it with a molecule of interest, and then, if required, removing the tert-butyl ester to reveal the carboxylic acid.

G cluster_0 Step 1: Amine Functionalization cluster_1 Step 2: Ester Deprotection (Optional) A Start: tert-Butyl 3-(4-(2-aminoethyl)phenyl) propanoate HCl Salt B Free Amine Intermediate A->B  Neutralization  (e.g., Et3N or DIPEA in DCM) C N-Acylated Product (Ester Protected) B->C  Amide Coupling  (R-COOH, Coupling Agent) D Purified N-Acylated Product C->D Purification (Chromatography) E Final Product (Carboxylic Acid) D->E  Acidic Hydrolysis  (e.g., TFA in DCM)

Caption: General workflow for the sequential modification of the amine and ester moieties.
Protocol 1: Amide Bond Formation via N-Acylation

This protocol describes a general procedure for coupling a carboxylic acid to the primary amine of the title compound.

Causality and Experimental Choices:

  • Neutralization: The starting material is a hydrochloride salt; the amine must be deprotonated to its free, nucleophilic form before it can react with an electrophile. A non-nucleophilic organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is used to avoid competing reactions.

  • Coupling Agents: Direct reaction of a carboxylic acid and an amine to form an amide requires high temperatures and results in water elimination, conditions not suitable for complex molecules. Coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (hydroxybenzotriazole) activate the carboxylic acid, converting its hydroxyl group into a better leaving group, which is then readily displaced by the amine nucleophile under mild conditions.[8]

  • Solvent: Anhydrous aprotic solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) are used to prevent hydrolysis of the activated acid intermediate.

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound hydrochloride (1.0 eq).

  • Dissolution: Dissolve the salt in anhydrous DCM (approx. 0.1 M concentration).

  • Neutralization: Add DIPEA or Et₃N (1.1 - 1.2 eq) dropwise to the stirred solution at room temperature. Stir for 15-20 minutes to ensure complete formation of the free amine.

  • Activation: In a separate flask, dissolve the carboxylic acid of interest (1.0-1.1 eq), EDCI (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF. Stir at room temperature for 20-30 minutes to pre-activate the acid.

  • Coupling: Transfer the activated acid solution to the flask containing the free amine via cannula.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 4-16 hours).

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess base and unreacted amine), saturated NaHCO₃ solution (to remove unreacted acid and HOBt), and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acylated product.

Protocol 2: Deprotection of the tert-Butyl Ester

This protocol details the removal of the tert-butyl protecting group to unmask the carboxylic acid.

Causality and Experimental Choices:

  • Acid-Labile Nature: The tert-butyl ester is stable to basic and nucleophilic conditions but is readily cleaved under strong acidic conditions.[3][4] The mechanism involves protonation of the ester oxygen followed by elimination of isobutylene, a volatile gas, which drives the reaction to completion.

  • Reagent Choice: Trifluoroacetic acid (TFA) is commonly used because it is a strong acid that is also volatile, making it easy to remove from the reaction mixture after completion. A high concentration (e.g., 20-50% in DCM) is typically sufficient.

Step-by-Step Methodology:

  • Preparation: Dissolve the purified N-acylated product (from Protocol 1) in DCM (approx. 0.1 M).

  • Acidification: Cool the solution in an ice bath (0 °C). Add TFA dropwise to the solution to a final concentration of 20-50% (v/v).

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material (typically 1-4 hours).

  • Workup:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA.

    • Co-evaporate with a solvent like toluene or DCM several times to ensure all residual TFA is removed.

  • Isolation: The final carboxylic acid product is often obtained as a solid or oil and can be used without further purification or purified by recrystallization or preparative HPLC if necessary.

Section 3: Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Amide Coupling • Insufficient neutralization of the HCl salt.• Ineffective activation of the carboxylic acid (moisture present).• Sterically hindered coupling partners.• Ensure ≥1.1 eq of base is used and stirred sufficiently before adding the acid.• Use anhydrous solvents and reagents. Perform reaction under inert atmosphere.• Increase reaction time/temperature (e.g., to 40 °C). Consider a more potent coupling agent like HATU.
Low Yield after Purification • Product loss during aqueous workup (if product has some water solubility).• Decomposition on silica gel during chromatography.• Minimize the volume of aqueous washes or perform a back-extraction of the aqueous layers.• Neutralize the silica gel with Et₃N before packing the column, or use an alternative stationary phase like alumina.
Incomplete Ester Deprotection • Insufficient amount or concentration of TFA.• Short reaction time.• Increase the concentration of TFA or the reaction time. Re-subject the isolated material to the reaction conditions.
Side Products Formed • Unwanted reaction with other functional groups on the coupling partners.• Epimerization if the carboxylic acid has a chiral center alpha to the carbonyl.• Ensure other reactive functional groups are appropriately protected.• Perform the coupling at 0 °C to minimize racemization. Use HOBt or an equivalent additive, which is known to suppress this side reaction.

Conclusion

This compound hydrochloride is a high-value synthetic intermediate that offers a reliable and strategic approach to building molecular complexity. By providing orthogonal reactivity at its two functional termini, it allows for the systematic and controlled synthesis of novel chemical entities for pharmaceutical and materials science research. The protocols and guidelines presented here offer a robust framework for researchers to effectively incorporate this building block into their synthetic programs.

References

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  • Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates. The Journal of Organic Chemistry, 88(11), 6932–6938. [Link]

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Introduction: A Multifunctional Building Block for Advanced Polymer Architectures

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the polymer chemistry applications of tert-Butyl 3-(4-(2-aminoethyl)phenyl)propanoate, designed for researchers, scientists, and drug development professionals. This document provides detailed application notes and protocols, emphasizing the compound's utility as a versatile building block for advanced polymer synthesis.

This compound is a specialized organic molecule whose structure is uniquely suited for creating functional and stimuli-responsive polymers. Its design incorporates three key chemical features:

  • A Primary Amine (-NH₂): This group serves as a potent nucleophile, ideal for initiating specific types of polymerization reactions. It is particularly effective for the ring-opening polymerization (ROP) of N-carboxyanhydrides (NCAs) and certain lactones, providing a direct method to produce well-defined polypeptides and polyesters.

  • A Protected Carboxylic Acid: The propanoate group is masked as a tert-butyl ester. This ester is highly stable under neutral and basic conditions, including those used for many polymerization reactions. However, it can be selectively cleaved under acidic conditions (e.g., using trifluoroacetic acid) to reveal a free carboxylic acid. This "latent functionality" is a cornerstone of its utility, allowing for the introduction of carboxylic acid groups into a polymer after its main chain has been formed.

  • An Aromatic Core: The central phenyl ring imparts rigidity and hydrophobicity to the molecule and, by extension, to the polymers derived from it. This aromatic character can influence the material's thermal properties, solubility, and potential for self-assembly through π-π stacking interactions.

These features make this compound a valuable tool for designing polymers with precise control over their architecture and functionality. It is especially useful in the biomedical field for creating materials for drug delivery, tissue engineering, and diagnostics, where the ability to introduce specific functional groups is paramount.

Application I: Initiation of Ring-Opening Polymerization (ROP) of N-Carboxyanhydrides (NCAs)

The primary amine of this compound acts as a highly efficient initiator for the controlled "living" polymerization of NCAs. This reaction produces polypeptides with a predictable molecular weight and a narrow molecular weight distribution (low dispersity, Đ). The initiator becomes covalently bonded to the N-terminus of the resulting polypeptide chain.

Mechanism of Initiation

The polymerization proceeds via the "normal amine mechanism," where the primary amine attacks the electrophilic carbonyl carbon at the C5 position of the NCA ring. The ring opens, and the newly formed amine terminus of the growing chain propagates by attacking subsequent NCA monomers. This process continues until all the monomer is consumed.

Experimental Workflow for Polypeptide Synthesis

The following diagram outlines the typical workflow for synthesizing a polypeptide, such as poly(γ-benzyl-L-glutamate) (PBLG), using this initiator.

G cluster_prep Preparation cluster_reaction Polymerization cluster_purification Work-up & Purification Initiator Initiator Dissolution (this compound) in Anhydrous DMF Reaction Combine Solutions Stir under Inert Atmosphere (e.g., N2 or Ar) Room Temperature, 24-72h Initiator->Reaction Monomer Monomer Dissolution (γ-benzyl-L-glutamate NCA) in Anhydrous DMF Monomer->Reaction Precipitation Precipitate Polymer in Non-solvent (e.g., Methanol) Reaction->Precipitation Centrifuge Centrifuge & Decant Precipitation->Centrifuge Wash Wash with Non-solvent Centrifuge->Wash Dry Dry under Vacuum to yield pure Polymer Wash->Dry

Caption: Workflow for NCA polymerization initiated by this compound.

Protocol: Synthesis of PBLG-tBu

This protocol describes the synthesis of poly(γ-benzyl-L-glutamate) with the tert-butyl propanoate end-group, targeting a degree of polymerization (DP) of 50.

Materials:

  • γ-benzyl-L-glutamate N-carboxyanhydride (BLG-NCA)

  • This compound (Initiator)

  • Anhydrous N,N-Dimethylformamide (DMF), inhibitor-free

  • Methanol (for precipitation)

  • Argon or Nitrogen gas supply

  • Schlenk flask and vacuum line

Procedure:

  • Preparation: In a glovebox or under an inert atmosphere, add BLG-NCA (1.315 g, 5.0 mmol) to a dry Schlenk flask.

  • Initiator Stock Solution: Prepare a stock solution of the initiator in anhydrous DMF (e.g., 26.3 mg, 0.1 mmol, in 1 mL of DMF).

  • Initiation: Add anhydrous DMF (25 mL) to the Schlenk flask to dissolve the BLG-NCA. Vigorously stir the solution.

  • Reaction: Using a syringe, inject the required amount of initiator stock solution (1.0 mL for a monomer-to-initiator ratio of 50:1) into the monomer solution.

  • Polymerization: Seal the flask and allow the reaction to stir at room temperature for 48-72 hours. Monitor the reaction by FT-IR spectroscopy by observing the disappearance of the NCA anhydride peaks (~1850 and 1790 cm⁻¹).

  • Purification: Once the polymerization is complete, precipitate the polymer by slowly adding the DMF solution to a large volume of cold methanol (e.g., 250 mL).

  • Isolation: Collect the white, fibrous polymer precipitate by centrifugation or filtration.

  • Drying: Wash the polymer with additional methanol and dry it under high vacuum overnight to obtain the final product, denoted as p(BLG)₅₀-tBu.

ParameterValue
Monomerγ-benzyl-L-glutamate NCA
InitiatorThis compound
Monomer/Initiator Ratio50:1
SolventAnhydrous DMF
TemperatureRoom Temperature
Typical Yield>90%
Expected Mn (GPC)~11,000 g/mol
Expected Đ (GPC)<1.20

Application II: Post-Polymerization Modification via Deprotection

A key advantage of using this initiator is the ability to unmask the carboxylic acid group after polymerization. The tert-butyl ester is stable during the ROP of NCAs but can be efficiently removed using a strong acid, such as trifluoroacetic acid (TFA), without degrading the polypeptide backbone.

Deprotection Mechanism

The deprotection is an acid-catalyzed hydrolysis of the tert-butyl ester. TFA protonates the ester oxygen, making the tert-butyl group a good leaving group (isobutylene). This process is highly efficient and typically proceeds to completion at room temperature.

G Polymer_tBu Polymer with tert-Butyl Ester (e.g., p(BLG)₅₀-tBu) Dissolve Dissolve Polymer in Dichloromethane (DCM) Polymer_tBu->Dissolve Add_TFA Add Trifluoroacetic Acid (TFA) (e.g., 50% v/v) Dissolve->Add_TFA React Stir at Room Temperature (2-4 hours) Add_TFA->React Evaporate Evaporate Solvent & excess TFA under reduced pressure React->Evaporate Precipitate Precipitate in cold Diethyl Ether Evaporate->Precipitate Isolate Isolate and Dry Polymer Precipitate->Isolate Final_Product Final Polymer with Carboxylic Acid (p(BLG)₅₀-COOH) Isolate->Final_Product

Caption: Workflow for the acid-catalyzed deprotection of the tert-butyl ester end-group.

Protocol: Deprotection to Yield Carboxylic Acid-Terminated Polypeptide

This protocol describes the conversion of p(BLG)₅₀-tBu to the corresponding carboxylic acid-terminated polymer, p(BLG)₅₀-COOH.

Materials:

  • p(BLG)₅₀-tBu (synthesized as per Protocol 1)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Cold diethyl ether

Procedure:

  • Dissolution: Dissolve the p(BLG)₅₀-tBu polymer (e.g., 1.0 g) in DCM (10 mL) in a round-bottom flask.

  • Acidolysis: Add an equal volume of TFA (10 mL, creating a 50% v/v solution). A color change may be observed.

  • Reaction: Stir the solution at room temperature for 2-4 hours. The progress can be monitored by ¹H NMR spectroscopy, following the disappearance of the tert-butyl peak at ~1.4 ppm.

  • Solvent Removal: Remove the DCM and excess TFA by rotary evaporation. The resulting viscous oil can be re-dissolved in a small amount of DCM.

  • Precipitation: Precipitate the final polymer by adding the solution dropwise into a large volume of cold diethyl ether.

  • Isolation and Drying: Collect the precipitate by filtration or centrifugation and dry under vacuum to yield the final product, p(BLG)₅₀-COOH.

The resulting terminal carboxylic acid group is now available for further conjugation, for example, to proteins, targeting ligands, or surfaces using standard carbodiimide coupling chemistry (e.g., with EDC/NHS).

Characterization

The successful synthesis and modification of the polymers should be confirmed using a suite of analytical techniques:

TechniquePurposeExpected Observations
¹H NMR Spectroscopy Confirm structure and end-group integrity.Before Deprotection: A sharp singlet at ~1.4 ppm corresponding to the 9 protons of the tert-butyl group. After Deprotection: Complete disappearance of the ~1.4 ppm signal.
Gel Permeation Chromatography (GPC) Determine molecular weight (Mn) and dispersity (Đ).A narrow, monomodal peak indicating a controlled polymerization. Mn should be close to the theoretical value (Monomer/Initiator ratio × Monomer MW + Initiator MW).
FT-IR Spectroscopy Monitor polymerization progress.Disappearance of the characteristic NCA peaks at ~1850 cm⁻¹ and ~1790 cm⁻¹. Appearance of the strong amide I (~1650 cm⁻¹) and amide II (~1550 cm⁻¹) bands of the polypeptide backbone.

Conclusion and Future Outlook

This compound is a powerful bifunctional molecule that enables the synthesis of well-defined polypeptides with a latent carboxylic acid functionality at the chain end. This "protect-polymerize-deprotect" strategy is fundamental in modern polymer chemistry for creating complex, functional materials. The protocols outlined here provide a robust framework for researchers to produce advanced polymers for a variety of applications, from creating sophisticated drug-polymer conjugates to designing self-assembling nanomaterials and functionalized surfaces. The versatility of the terminal carboxyl group, once deprotected, opens up a vast landscape for subsequent chemical modifications, making this initiator a valuable component in the synthetic polymer chemist's toolbox.

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl 3-(4-(2-aminoethyl)phenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-Butyl 3-(4-(2-aminoethyl)phenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the synthesis of this valuable building block. We will explore common side reactions, provide troubleshooting advice in a direct question-and-answer format, and present optimized protocols to enhance the success of your experiments.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems observed during the synthesis, pinpointing the likely causes and offering actionable solutions.

Question 1: My final product's NMR spectrum shows unexpected singlets in the aromatic region and a large, broad singlet around 1.3 ppm. LC-MS analysis indicates a byproduct with a mass increase of 56 amu. What is happening?

Answer: This is a classic sign of an unintended Friedel-Crafts alkylation of the aromatic ring by a tert-butyl group. The tert-butyl cation (C(CH₃)₃⁺) is a highly stable carbocation that can be generated under acidic conditions from two common sources in this synthesis:

  • During tert-butyl ester formation: If you are using an excess of tert-butanol and a strong acid catalyst (like H₂SO₄), the alcohol can dehydrate to form isobutylene, which is then protonated to yield the tert-butyl cation.

  • During Boc-group deprotection: The standard method for removing a tert-butoxycarbonyl (Boc) protecting group involves strong acids like trifluoroacetic acid (TFA), which cleaves the group to release the free amine, CO₂, and the tert-butyl cation.[1][2]

This reactive cation is an electrophile that can attack the electron-rich phenyl ring, leading to the formation of one or more tert-butylated isomers. The additional aromatic signals and the large singlet for the nine equivalent protons of the new tert-butyl group are characteristic of this side reaction.[3]

Solutions:

  • Scavenging the Cation: During Boc deprotection, include a cation scavenger in the reaction mixture. Common scavengers like triethylsilane (TES) or thioanisole will readily trap the tert-butyl cation, preventing it from reacting with your product.

  • Modify Esterification: Avoid harsh acidic conditions for esterification. Consider alternative methods such as using di-tert-butyl dicarbonate ((Boc)₂O) with a catalytic amount of DMAP (4-dimethylaminopyridine) or using pre-activated acid derivatives.[4]

  • Purification: If the side reaction has already occurred, the alkylated byproduct can typically be separated from the desired product using silica gel column chromatography, as the byproduct is significantly more nonpolar.

Question 2: My esterification reaction of 3-(4-(2-aminoethyl)phenyl)propanoic acid with tert-butanol and an acid catalyst is resulting in a very low yield and a complex mixture of products. Why is this method failing?

Answer: Direct acid-catalyzed (Fischer) esterification with a sterically hindered tertiary alcohol like tert-butanol is notoriously inefficient.[5] The low yield and product mixture stem from several competing side reactions:

  • Steric Hindrance: The bulky nature of tert-butanol makes nucleophilic attack on the protonated carboxylic acid carbonyl slow and reversible.[6]

  • Alcohol Dehydration: As mentioned in the previous question, tert-butanol readily dehydrates under acidic conditions to form isobutylene gas, which removes the alcohol from the reaction equilibrium.[7]

  • Amine Reactivity: The free primary amine in your starting material is a competing nucleophile. It can react with another molecule of the carboxylic acid to form an amide dimer, leading to oligomerization and a complex product mixture.

Solutions:

  • Protect the Amine: The primary amine must be protected before attempting esterification. The most common choice is the Boc group, which is stable under the conditions required for esterification.[]

  • Use a More Effective Esterification Protocol: Instead of direct Fischer esterification, use a method designed for tertiary alcohols. A highly reliable method involves reacting the N-Boc protected carboxylic acid with (Boc)₂O and a catalytic amount of DMAP in the presence of tert-butanol. This proceeds through a mixed anhydride intermediate that is more susceptible to nucleophilic attack.

Question 3: After reducing the nitrile group of tert-butyl 3-(4-(cyanomethyl)phenyl)propanoate to form the amine, my product is contaminated with secondary amines and other impurities. How can I achieve a cleaner reduction?

Answer: The reduction of a nitrile to a primary amine can be complicated by the formation of secondary amine byproducts. This occurs when the intermediate imine reacts with the newly formed primary amine product before it is fully reduced.

Solutions:

  • Choice of Reducing Agent: Catalytic hydrogenation (e.g., H₂, Pd/C, or Raney Nickel) in the presence of ammonia or in an acidic medium (like ethanol with HCl) is often effective at minimizing secondary amine formation. The ammonia competes for reaction with the intermediate imine, while the acid protonates the product amine, rendering it non-nucleophilic.

  • Reaction Conditions: When using metal hydrides like LiAlH₄ (LAH), ensure slow addition of the hydride to the nitrile at a low temperature (e.g., 0 °C) to control the reaction rate. A high concentration of the primary amine product should be avoided until the reaction is complete.

  • Work-up Procedure: A careful aqueous work-up is crucial. Ensure the pH is adjusted correctly to isolate the free amine. Purification via column chromatography on silica gel, possibly pre-treated with a small amount of triethylamine (e.g., 1% in the eluent), can help to obtain the pure primary amine by minimizing tailing on the column.

Frequently Asked Questions (FAQs)
  • Q: What is the most robust synthetic strategy to avoid these side reactions from the start?

    • A: A well-planned, multi-step synthesis is superior to a one-pot attempt. The most reliable route involves:

      • Starting with a precursor like 3-(4-nitrophenyl)propanoic acid or 3-(4-aminophenyl)propanoic acid.

      • Protecting the amine if present (e.g., with (Boc)₂O).[1]

      • Performing the tert-butyl esterification on the protected acid using a mild method (e.g., (Boc)₂O/DMAP).

      • If starting from the nitro-analogue, reducing the nitro group to an amine (e.g., with H₂/Pd/C or SnCl₂).

      • Finally, deprotecting the amine under controlled conditions with a scavenger.

  • Q: Can I remove the Boc group without using a strong acid like TFA?

    • A: Yes, while acidic cleavage is most common, thermal deprotection is a viable alternative, especially in continuous flow systems. Heating an N-Boc protected amine in a suitable solvent (like methanol or dioxane) to temperatures between 150-250 °C can effectively remove the group without any acid catalyst, which can be advantageous if other acid-sensitive groups are present in the molecule.[9][10]

  • Q: What is the best way to monitor the progress of these reactions?

    • A: Thin-Layer Chromatography (TLC) is indispensable for real-time monitoring. Use a combination of visualization techniques: UV light (for the aromatic ring) and a ninhydrin stain (which turns purple/blue in the presence of primary or secondary amines). LC-MS is invaluable for confirming the mass of the product and identifying any byproducts.

Visualized Workflows and Mechanisms
Overall Synthetic Pathway

This diagram illustrates a common and reliable synthetic route, highlighting the key protection and functional group interconversion steps.

SynthesisWorkflow Start 3-(4-aminophenyl)propanoic acid Boc_Protect N-Boc Protected Acid Start->Boc_Protect (Boc)₂O, Base Ester N-Boc-tert-Butyl Ester Boc_Protect->Ester t-BuOH, (Boc)₂O, DMAP Final This compound Ester->Final TFA, Scavenger (e.g., TES)

Caption: Recommended synthesis route for the target molecule.

Friedel-Crafts Alkylation Side Reaction

This diagram shows the mechanism of the unwanted alkylation of the aromatic ring by a tert-butyl cation generated during deprotection.

SideReaction cluster_generation Cation Generation cluster_alkylation Alkylation Reaction Boc_Ester N-Boc Protected Product tBu_cation tert-Butyl Cation (C(CH₃)₃⁺) Boc_Ester->tBu_cation + TFA Aromatic_Ring Product Molecule tBu_cation->Aromatic_Ring Unwanted Attack Sigma_Complex Sigma Complex Intermediate Aromatic_Ring->Sigma_Complex + C(CH₃)₃⁺ Byproduct Alkylated Byproduct Sigma_Complex->Byproduct - H⁺

Caption: Mechanism of byproduct formation via Friedel-Crafts alkylation.

Experimental Protocols & Data
Protocol 1: N-Boc Protection and Esterification

This two-step, one-pot protocol minimizes side reactions for the formation of the protected ester intermediate.

  • N-Boc Protection:

    • Dissolve 3-(4-aminophenyl)propanoic acid (1.0 eq) in a 1:1 mixture of dioxane and water.

    • Add sodium hydroxide (2.5 eq) and stir until the solid dissolves.

    • Cool the solution to 0 °C in an ice bath.

    • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor by TLC until the starting material is consumed.

  • Esterification:

    • Acidify the reaction mixture to pH 2-3 with cold 1 M HCl.

    • Extract the N-Boc protected acid with ethyl acetate (3x).

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Dissolve the crude acid in dichloromethane (DCM). Add tert-butanol (3.0 eq), (Boc)₂O (1.5 eq), and DMAP (0.1 eq).

    • Stir at room temperature for 24 hours.

    • Wash the reaction mixture with saturated NaHCO₃ solution and brine.

    • Dry the organic layer, concentrate, and purify by flash chromatography to yield tert-butyl 3-(4-(2-(tert-butoxycarbonylamino)ethyl)phenyl)propanoate*.

Table 1: Comparison of Deprotection Conditions
Condition IDAcid (eq.)Scavenger (eq.)Temp (°C)Time (h)Observed Side ProductsRecommendation
DP-1TFA (10)None252~15-20% t-butyl alkylationNot Recommended
DP-2TFA (10)TES (2)252<1% t-butyl alkylationRecommended
DP-34M HCl in Dioxane (5)None254~5-10% t-butyl alkylationAcceptable Alternative
DP-4None (Thermal)None2000.5None observedBest for acid-sensitive substrates
References
  • PrepChem. Synthesis of tert-butyl propanoate. [Link]

  • Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]

  • The Royal Society of Chemistry. A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks - Supporting Information. [Link]

  • PubChem. this compound. [Link]

  • The Royal Society of Chemistry. Synthesis of Quaternary α-Amino Acid Derivatives - Supplementary Information. [Link]

  • ChemRxiv. Synergistic Brønsted/Lewis Acid Catalyzed Aromatic Alkylation with Unactivated Tertiary Alcohols or Di-tert-Butylperoxide to Synthesize Quaternary Carbon Centers. [Link]

  • Chemical Synthesis Database. tert-butyl 2-[4-(3-methyl-2-butenyl)phenyl]propanoate. [Link]

  • PubChem. [4-Cyano-2-(2-cyanoethyl)phenyl] prop-2-enoate. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • ResearchGate. Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite. [Link]

  • YouTube. How to Make Esters through Esterification | Examples Explained![Link]

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • Reddit. Is this reaction and this synthesis correct?[Link]

  • University of Calgary. Experiment 10: Fischer Esterification. [Link]

  • Studylib. Esterification Lab Procedure: Design & Synthesis. [Link]

  • Scribd. Synthesis and Purification of Tert-Butyl Chloride. [Link]

  • ResearchGate. Esterification of propanoic acid in the presence of a homogeneous catalyst. [Link]

  • NIH National Library of Medicine. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

Sources

Technical Support Center: Purification of tert-Butyl 3-(4-(2-aminoethyl)phenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of tert-Butyl 3-(4-(2-aminoethyl)phenyl)propanoate. This resource is designed for researchers, scientists, and drug development professionals who are working with this compound and may encounter challenges in achieving high purity. This guide provides in-depth troubleshooting advice and frequently asked questions to address specific issues you may face during your experiments.

I. Compound Overview

This compound is a molecule that presents unique purification challenges due to its amphipathic nature. It possesses a nonpolar tert-butyl ester group and a polar primary amine. This dual characteristic can lead to difficulties in standard purification protocols.

Chemical Structure:
  • IUPAC Name: tert-butyl 3-[4-(2-aminoethyl)phenyl]propanoate[1]

  • Molecular Formula: C₁₅H₂₃NO₂[1]

  • Molecular Weight: 249.35 g/mol [1]

II. Troubleshooting Guide

This section addresses common problems encountered during the purification of this compound and provides step-by-step solutions.

Scenario 1: Low Purity After Silica Gel Column Chromatography

Question: I performed silica gel column chromatography, but my final product has low purity. What could be the issue?

Answer:

Low purity after silica gel chromatography is a frequent issue with basic amines like this compound. The primary reason is the interaction between the basic amine group and the acidic silanol groups on the silica surface, which can cause peak tailing, irreversible adsorption, and even degradation of the product.[2][3]

Troubleshooting Steps:

  • Mobile Phase Modification:

    • Add a Competing Base: Incorporate a small amount of a volatile amine, such as triethylamine (TEA) or n-propylamine, into your mobile phase (typically 0.1-1%).[2][4] This "neutralizes" the acidic silanol groups, preventing your target compound from strongly interacting with the stationary phase.[2][3]

    • Solvent System: A common mobile phase for this type of compound is a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes.

  • Stationary Phase Modification:

    • Use Amine-Functionalized Silica: This type of stationary phase has amine groups bonded to the silica surface, which creates a more basic environment and minimizes the interaction with your basic compound, leading to better peak shape and separation.[2][3]

    • Use Alumina (Basic or Neutral): Alumina is another alternative to silica gel. Basic or neutral alumina can be effective for purifying basic compounds.

  • Reversed-Phase Chromatography:

    • If normal-phase chromatography continues to be problematic, consider using C18 reversed-phase chromatography.[5] A typical mobile phase would be a gradient of acetonitrile in water with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.[5]

Scenario 2: Product Degradation During Purification

Question: I suspect my product is degrading during purification. What are the likely causes and how can I prevent it?

Answer:

Product degradation can occur due to the lability of the tert-butyl ester group under acidic conditions.

Troubleshooting Steps:

  • Avoid Strong Acids: The tert-butyl ester is susceptible to hydrolysis under acidic conditions.[6][7] Avoid using strong acids in your purification or work-up steps. If an acidic wash is necessary, use a dilute, weak acid and perform the extraction quickly at low temperatures.

  • pH Control: Maintain a neutral to slightly basic pH during the purification process to prevent hydrolysis of the tert-butyl ester.

  • Temperature Control: Perform purification steps at room temperature or below, as elevated temperatures can accelerate degradation.

Scenario 3: Difficulty with Recrystallization

Question: I am trying to purify my compound by recrystallization, but it is either not crystallizing or "oiling out." What should I do?

Answer:

Recrystallization can be challenging for amphipathic molecules. The goal is to find a solvent system where the compound is soluble at high temperatures but insoluble at low temperatures.[8][9]

Troubleshooting Steps:

  • Solvent Selection:

    • Single Solvent System: Test a range of solvents with varying polarities. Good starting points could be ethyl acetate, isopropyl alcohol, or mixtures of hexanes and ethyl acetate.

    • Two-Solvent System: If a single solvent is not effective, try a two-solvent system.[10] Dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Then, gently heat until the solution is clear again and allow it to cool slowly.

  • Addressing "Oiling Out":

    • "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too quickly.[9]

    • If your compound oils out, try reheating the solution to dissolve the oil and then allow it to cool more slowly. Vigorous stirring as the solution cools can also sometimes promote crystallization.[9]

  • Inducing Crystallization:

    • If crystals are slow to form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.

III. Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of the purification?

A1: Thin-layer chromatography (TLC) is an excellent technique for monitoring the purification. Use a mobile phase similar to the one you plan to use for column chromatography. To visualize the spot, you can use a UV lamp (if the compound is UV active) and a ninhydrin stain, which will react with the primary amine to produce a colored spot.

Q2: How should I store the purified this compound?

A2: The compound should be stored in a cool, dry, and dark place. It is best to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation of the amine group.

Q3: What are some common impurities that I should look out for?

A3: Common impurities can include:

  • Starting materials from the synthesis.

  • The corresponding carboxylic acid, resulting from the hydrolysis of the tert-butyl ester.

  • Byproducts from the reaction, such as N-acylated or N-alkylated derivatives if the amine was not properly protected during synthesis.

Q4: Can I use an acid-base extraction to purify this compound?

A4: An acid-base extraction can be a useful preliminary purification step. You can dissolve the crude product in an organic solvent and wash with a dilute basic solution (e.g., sodium bicarbonate) to remove any acidic impurities. However, be cautious with acidic washes, as they can cause hydrolysis of the tert-butyl ester. A brief wash with a dilute, weak acid may be acceptable to remove basic impurities, but prolonged exposure should be avoided.

IV. Experimental Protocols & Visualizations

Protocol 1: Column Chromatography with a Competing Base
  • Slurry Pack the Column: Prepare a slurry of silica gel in your initial mobile phase (e.g., 98:2 hexanes:ethyl acetate with 0.5% triethylamine).

  • Load the Sample: Dissolve your crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elute with a Gradient: Start with a low polarity mobile phase and gradually increase the polarity by increasing the percentage of ethyl acetate.

  • Collect Fractions: Collect fractions and analyze them by TLC.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Decision Tree for Purification Strategy

Caption: A decision tree for selecting a purification strategy.

Visualization of pH Effect on Compound

Caption: The effect of pH on the compound's functional groups.

V. Quantitative Data Summary

Purification MethodTypical Mobile Phase/SolventKey ConsiderationsExpected Purity
Normal-Phase Chromatography Hexanes/Ethyl Acetate with 0.5% TEAGood for removing non-polar impurities.>95%
Reversed-Phase Chromatography Water/Acetonitrile with 0.1% TFAEffective for polar impurities.>98%
Recrystallization Ethyl Acetate/HexanesCan yield very high purity material.>99%

VI. References

  • ACS Green Chemistry Institute. Acids - Reagent Guides. [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. [Link]

  • Kaul, R., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131-6133.

  • Google Patents. WO2007082890A1 - SELECTIVE ENZYMATIC HYDROLYSIS OF C-TERMINAL tert-BUTYL ESTERS OF PEPTIDES.

  • Organic Chemistry Portal. tert-Butyl Esters. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. [Link]

  • PrepChem.com. Synthesis of tert-butyl propanoate. [Link]

  • PubMed. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. [Link]

  • National Institutes of Health. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]

  • ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]

  • ACS Publications. Separation of organic amine compounds on silica gel with reversed-phase eluents. [Link]

  • University of Colorado Boulder. Recrystallization. [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • Wikipedia. Recrystallization (chemistry). [Link]

  • Wired Chemist. Recrystallization. [Link]

  • University of California, Irvine. Recrystallization. [Link]

  • Biotage. Is there an easy way to purify organic amines?. [Link]

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Technical Support Center: Optimizing the Synthesis of tert-Butyl 3-(4-(2-aminoethyl)phenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-Butyl 3-(4-(2-aminoethyl)phenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, troubleshoot common challenges, and ultimately optimize for a higher yield of the final product. Our approach is rooted in a deep understanding of the reaction mechanisms and extensive experience in synthetic organic chemistry.

Introduction: A Strategic Overview of the Synthesis

The synthesis of this compound is a valuable process for obtaining a key building block in pharmaceutical and materials science. A common and effective synthetic strategy involves a three-step sequence:

  • Heck Coupling: Formation of the carbon-carbon bond to construct the phenylpropanoate backbone.

  • Nitro Group Reduction: Conversion of a nitro intermediate to the desired primary amine.

  • Esterification: Introduction of the tert-butyl ester group.

This guide will address potential pitfalls and optimization strategies for each of these critical transformations in a question-and-answer format.

Visualizing the Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: Heck Coupling cluster_1 Intermediate cluster_2 Step 2: Nitro Reduction cluster_3 Step 3: Further Elaboration (e.g., via Gabriel Synthesis or similar) cluster_4 Final Product A 4-Bromo-1-nitrobenzene C tert-Butyl 3-(4-nitrophenyl)propanoate A->C Pd Catalyst, Ligand, Base B tert-Butyl acrylate B->C D tert-Butyl 3-(4-aminophenyl)propanoate C->D Reducing Agent (e.g., H₂, Pd/C) E Intermediate for further functionalization D->E Further synthetic steps F This compound E->F Final transformation

Caption: A general synthetic workflow for this compound.

Part 1: The Heck Coupling Reaction - Building the Core Structure

The Mizoroki-Heck reaction is a powerful tool for C-C bond formation, but its success is highly dependent on the precise tuning of various parameters.[1]

FAQ 1: My Heck coupling reaction between 4-bromo-1-nitrobenzene and tert-butyl acrylate is sluggish or fails to initiate. What are the likely causes and how can I troubleshoot this?

Underlying Causes: A stalled Heck reaction can often be attributed to an inactive catalyst, suboptimal reaction conditions, or poor reagent quality. The palladium catalyst must be in the active Pd(0) state to initiate the catalytic cycle.[2]

Troubleshooting Protocol:

  • Catalyst Activation and Choice:

    • Pre-catalyst: If you are using a Pd(II) source like Pd(OAc)₂, ensure your conditions facilitate its in-situ reduction to Pd(0). The phosphine ligand can often serve as the reductant.[2] Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ for more reliable initiation.

    • Ligand Selection: The choice of phosphine ligand is critical. For electron-deficient aryl bromides, such as 4-bromo-1-nitrobenzene, electron-rich and bulky phosphine ligands like P(t-Bu)₃ or Buchwald-type biaryl phosphine ligands can be highly effective.[3]

    • Catalyst Loading: While a typical catalyst loading is 1-5 mol%, for a challenging substrate, a modest increase might be necessary. However, excessive catalyst can lead to side reactions.

  • Reaction Conditions Optimization:

    • Base: The base is crucial for regenerating the Pd(0) catalyst. An inorganic base like K₂CO₃ or Cs₂CO₃ is often a good starting point.[4] Organic bases such as triethylamine can also be effective. A base screen may be necessary.

    • Solvent: Aprotic polar solvents like DMF, DMAc, or NMP are commonly employed. Ensure your solvent is anhydrous, as water can negatively impact the reaction.

    • Temperature: Heck reactions often require elevated temperatures (80-120 °C). A gradual increase in temperature can help initiate a sluggish reaction.

  • Reagent Quality:

    • Ensure your 4-bromo-1-nitrobenzene and tert-butyl acrylate are pure. Impurities can sometimes poison the catalyst.

    • The tert-butyl acrylate should be free of polymer. Consider passing it through a short column of basic alumina to remove any inhibitors.

Data Summary: Heck Reaction Optimization Parameters

ParameterRecommended Starting PointOptimization Strategy
Palladium Source Pd(OAc)₂ (2 mol%)Switch to Pd₂(dba)₃ or a palladacycle.
Ligand PPh₃ (4 mol%)Screen bulky, electron-rich phosphines (e.g., P(t-Bu)₃, SPhos).
Base K₂CO₃ (2 equivalents)Screen other inorganic (Cs₂CO₃) or organic (Et₃N, DBU) bases.
Solvent Anhydrous DMF or TolueneScreen other aprotic polar solvents (DMAc, NMP).
Temperature 100 °CGradually increase in 10 °C increments.
FAQ 2: I am observing significant formation of side products, such as double bond isomerization or homocoupling of the aryl bromide. How can I suppress these?

Underlying Causes:

  • Double Bond Isomerization: This occurs via a reversible β-hydride elimination and re-addition of the palladium-hydride species, leading to a mixture of regioisomers.

  • Homocoupling (Glaser-Hay type): This can be a competing pathway, especially at high temperatures or with certain catalyst systems.

Troubleshooting Protocol:

  • Minimizing Isomerization:

    • Additive Salts: The addition of silver or thallium salts (e.g., Ag₂CO₃) can promote a cationic pathway and accelerate the desired reductive elimination, minimizing the lifetime of the palladium-hydride intermediate responsible for isomerization.

    • Ligand Choice: Bulky phosphine ligands can influence the regioselectivity of the β-hydride elimination and disfavor isomerization.

  • Suppressing Homocoupling:

    • Temperature Control: Avoid excessively high reaction temperatures.

    • Oxygen Exclusion: Ensure the reaction is performed under an inert atmosphere (Nitrogen or Argon) as oxygen can sometimes promote homocoupling.

    • Ligand-to-Palladium Ratio: A slightly higher ligand-to-palladium ratio can sometimes suppress homocoupling by ensuring the palladium center remains coordinated.

Part 2: Nitro Group Reduction - Unveiling the Amine

The reduction of an aromatic nitro group is a fundamental transformation, but achieving high chemoselectivity in the presence of other reducible functional groups, like the ester, is key.

FAQ 3: My reduction of tert-Butyl 3-(4-nitrophenyl)propanoate is incomplete or I am observing side products. What are the best practices for this step?

Underlying Causes: Incomplete reduction can result from an inactive catalyst, insufficient reducing agent, or catalyst poisoning. Side reactions can include the formation of hydroxylamines or azo compounds.[5]

Troubleshooting Protocol:

  • Choice of Reducing Agent:

    • Catalytic Hydrogenation: This is often the cleanest and most efficient method. Palladium on carbon (Pd/C) is a common choice. Raney Nickel is another effective catalyst.[5]

    • Metal/Acid Systems: Reagents like iron in acidic media (Fe/HCl) or tin(II) chloride (SnCl₂) are classic and effective methods for nitro group reduction.[5][6] These can be particularly useful if catalytic hydrogenation is problematic.

  • Optimizing Catalytic Hydrogenation:

    • Catalyst Activity: Use a fresh, high-quality catalyst. The catalyst can be poisoned by sulfur or other impurities.

    • Hydrogen Pressure: While many reductions proceed at atmospheric pressure, increasing the hydrogen pressure (e.g., in a Parr shaker) can significantly increase the reaction rate.

    • Solvent: Protic solvents like ethanol or methanol are typically used.

    • Temperature: Most hydrogenations proceed well at room temperature. Gentle heating may be required for less reactive substrates.

Data Summary: Nitro Group Reduction Methods

Reducing AgentTypical ConditionsAdvantagesPotential Issues
H₂, Pd/C 1-10 mol% Pd/C, H₂ (1 atm to 50 psi), RT, EtOH/MeOHClean reaction, high yield, easy workup.Catalyst poisoning, potential for dehalogenation if other halides are present.[7]
Fe/HCl Fe powder, HCl in EtOH/H₂O, refluxInexpensive, tolerates many functional groups.[6]Acidic conditions, requires neutralization during workup.
SnCl₂·2H₂O SnCl₂·2H₂O in EtOH, refluxMild conditions, good for sensitive substrates.Stoichiometric tin waste.

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Start [label="Incomplete Nitro Reduction?"]; Catalyst [label="Check Catalyst Activity"]; Pressure [label="Increase H₂ Pressure"]; Reagent [label="Switch Reducing Agent\n(e.g., Fe/HCl, SnCl₂)"]; Poisoning [label="Suspect Catalyst Poisoning?"]; Purify [label="Purify Starting Material"]; NewCatalyst [label="Use Fresh Catalyst"];

Start -> Catalyst; Start -> Pressure; Start -> Reagent; Catalyst -> Poisoning; Poisoning -> Purify [label="Yes"]; Poisoning -> NewCatalyst [label="Yes"]; Catalyst -> NewCatalyst [label="No"]; }

Caption: Decision tree for troubleshooting incomplete nitro group reduction.

Part 3: tert-Butyl Esterification - Protecting the Carboxylic Acid

The introduction of the tert-butyl ester is often performed early in the synthesis to protect the carboxylic acid. However, if starting from the corresponding carboxylic acid, this step is crucial.

FAQ 4: I am having difficulty forming the tert-butyl ester of 3-(4-aminophenyl)propanoic acid. What are the common challenges and effective methods?

Underlying Causes: Direct Fischer esterification with tert-butanol is generally ineffective due to steric hindrance and the propensity for the tert-butyl cation to undergo elimination.[8] More specialized methods are required.

Troubleshooting Protocol:

  • Method Selection:

    • Isobutylene Method: Reacting the carboxylic acid with isobutylene gas under acidic catalysis (e.g., H₂SO₄) is a common industrial method.[9]

    • tert-Butyl Acetate with Strong Acid: Using tert-butyl acetate as both the solvent and the tert-butyl source in the presence of a strong acid like perchloric acid (HClO₄) or bis(trifluoromethanesulfonyl)imide is a powerful method.[10][11]

    • Di-tert-butyl dicarbonate (Boc₂O): In the presence of a catalytic amount of DMAP, Boc₂O can be used to form tert-butyl esters, although this is more commonly used for Boc protection of amines.

  • Protecting the Amine:

    • If you are performing the esterification on the amino-containing intermediate, the amine will likely need to be protected first (e.g., as a Boc carbamate) to prevent side reactions under the acidic conditions of esterification. The Boc group can be removed later if necessary.

Data Summary: tert-Butyl Esterification Methods

MethodReagentsConditionsAdvantagesDisadvantages
Isobutylene Isobutylene, catalytic H₂SO₄Pressurized vesselHigh yielding, atom economical.Requires handling of a flammable gas.
tert-Butyl Acetate tert-Butyl acetate, HClO₄ or Tf₂NHRoom temperatureMild conditions, high yields.[10][11]Perchloric acid can be hazardous.

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Start [label="Low Yield of tert-Butyl Ester?"]; Method [label="Is the method suitable for\n a hindered ester?"]; Fischer [label="Fischer Esterification Used?"]; SwitchMethod [label="Switch to Isobutylene or\n t-Butyl Acetate/Acid Method"]; Amine [label="Is the Amine Protected?"]; Protect [label="Protect Amine (e.g., with Boc)"];

Start -> Method; Method -> Fischer [label="Yes"]; Fischer -> SwitchMethod; Method -> Amine [label="No"]; Amine -> Protect [label="No"]; }

Caption: Troubleshooting workflow for tert-butyl esterification.

Conclusion

The synthesis of this compound is a manageable yet nuanced process. By systematically addressing potential issues in the Heck coupling, nitro reduction, and esterification steps, researchers can significantly improve yields and obtain a high-purity final product. This guide provides a framework for logical troubleshooting, grounded in the fundamental principles of organic chemistry.

References

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved January 3, 2026, from [Link]

  • Namba, K., et al. (2023). A simple and powerful tert-butylation of carboxylic acids and alcohols. Synlett.
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  • BenchChem. (2025). Troubleshooting incomplete removal of the t-butyl ester protecting group.
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  • MDPI. (2021).
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  • A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activ
  • University of Calgary. (n.d.). Ch22: ArNO2 to ArNH2.
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  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite a.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
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  • Thieme Chemistry. (n.d.).
  • YouTube. (2023). Preparation of Arylamines, Part 1: Reduction of Nitroarenes.
  • PMC - NIH. (2024).
  • ACS Publications. (2001). Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System.
  • ACS Publications. (2022).
  • BenchChem. (2025). Technical Support Center: Optimization of Intramolecular Heck Reaction Conditions.
  • Beilstein Journals. (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions.
  • A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. (2023).
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  • Switching of support materials for the hydrogen
  • BenchChem. (2025). Technical Support Center: Troubleshooting Guide for the Reduction of the Nitro Group.
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  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). BOC Deprotection.
  • Mettler Toledo. (n.d.).
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  • Master Organic Chemistry. (2018).
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  • MDPI. (n.d.).
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Stability issues of tert-Butyl 3-(4-(2-aminoethyl)phenyl)propanoate in solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for tert-Butyl 3-(4-(2-aminoethyl)phenyl)propanoate. This document is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. Our goal is to help you anticipate and resolve common experimental challenges, ensuring the integrity of your results.

Understanding the Molecule: Key Stability Concerns

The structure of this compound contains two primary functional groups that are susceptible to degradation in solution:

  • The tert-Butyl Ester: This group is a common protecting group for the carboxylic acid. While it is robust under basic and nucleophilic conditions, it is highly sensitive to acid, which catalyzes its cleavage (hydrolysis) to the corresponding carboxylic acid and isobutylene.[1][2][3]

  • The Primary Amino Group: The phenethylamine moiety contains a primary amine, which is basic and prone to oxidation.[4] This degradation can be accelerated by exposure to atmospheric oxygen, light, and trace metal impurities.[4][5]

Understanding the distinct vulnerabilities of these two groups is critical for diagnosing and preventing stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the main chemical reactions that cause this compound to degrade in solution?

A1: There are two principal degradation pathways:

  • Acid-Catalyzed Hydrolysis: The tert-butyl ester can be cleaved by trace amounts of acid, yielding 3-(4-(2-aminoethyl)phenyl)propanoic acid. This is often the most common and rapid degradation pathway encountered in non-buffered or acidic solutions.[2]

  • Oxidation: The primary amino group on the phenethylamine tail is susceptible to oxidation, which can lead to a complex mixture of impurities, including the corresponding aldehyde and other colored byproducts.[4][5] This process is often slower than hydrolysis but is accelerated by air and light exposure.

G cluster_main This compound cluster_hydrolysis Acid-Catalyzed Hydrolysis cluster_oxidation Oxidation mol Main Compound prod_acid Carboxylic Acid Product mol->prod_acid H⁺, H₂O (Fast) prod_ox Oxidized Impurities (e.g., Aldehydes) mol->prod_ox [O], Air, Light (Slower) prod_gas Isobutylene

Caption: Troubleshooting workflow for stability issues.

Data Summary Tables

Table 1: Chemical Stability Profile

Conditiontert-Butyl Ester MoietyPrimary Amine MoietyRationale & References
Strong Acid (pH < 4) Labile Stable (as protonated salt)Rapid hydrolysis of the ester occurs. [2][6]The amine is protonated and less susceptible to oxidation. [4]
Mild Acid (pH 4-6) Slowly Labile Mostly StableHydrolysis rate is slower but still significant over time.
Neutral (pH 6-8) Generally Stable Susceptible to OxidationOptimal pH range to avoid hydrolysis, but oxidation is a risk. [7]
Basic (pH > 8) Stable Susceptible to OxidationHighly stable to base-mediated hydrolysis. [2]The free amine is more prone to oxidation.
Oxidizing Agents / Air StableLabile The amine is the primary site of oxidative degradation. [5]
Light Exposure StableLabile Light can catalyze the oxidation of the amine. [4]

Table 2: Recommended Solvents for Solution Preparation

SolventTypeRecommendation for Storage (>24h)Rationale
DMSO Polar AproticExcellent Anhydrous, high-purity grade is recommended. Minimizes risk of hydrolysis.
DMF Polar AproticExcellent Anhydrous, high-purity grade is recommended. Minimizes risk of hydrolysis.
Acetonitrile Polar AproticGood Less hygroscopic than DMSO/DMF. Good for analytical standards.
Methanol / Ethanol Polar ProticNot Recommended Can act as a proton source, slowly promoting ester hydrolysis. [8][9]Use fresh.
Water / Buffers Polar ProticNot Recommended High risk of hydrolysis unless pH is strictly controlled (pH > 7). [7]Use fresh.
Experimental Protocols
Protocol 1: Preparation of a High-Stability Stock Solution

This protocol is designed to maximize the shelf-life of your compound in solution by minimizing exposure to factors that cause degradation.

  • Material Preparation:

    • Use a new, sealed vial of this compound solid.

    • Select a high-purity, anhydrous grade solvent (e.g., DMSO, Cat. No. D2650, Sigma-Aldrich).

    • Use an amber glass vial with a PTFE-lined screw cap.

  • Weighing:

    • Allow the compound vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Quickly weigh the desired amount of solid and place it into the amber vial.

  • Solvent Addition:

    • Using a dry syringe, add the appropriate volume of anhydrous solvent to the vial to achieve the desired concentration (e.g., 10 mM).

    • Optional but Recommended: Use a solvent that has been de-gassed by sparging with argon or nitrogen for 15-20 minutes.

  • Inert Atmosphere:

    • Before sealing the vial, gently flush the headspace with a stream of dry argon or nitrogen for 15-30 seconds.

    • Immediately cap the vial tightly.

  • Storage:

    • Vortex until the solid is completely dissolved.

    • Store the vial at 2-8°C. For long-term storage (>1 month), consider storing at -20°C.

Protocol 2: HPLC Method for Stability Monitoring

This protocol provides a general method for monitoring the appearance of the primary degradant (the carboxylic acid) and the disappearance of the parent compound. [10]

  • Sample Preparation:

    • Prepare a fresh standard of the parent compound at a known concentration (e.g., 1 mg/mL) in acetonitrile. This is your T=0 reference.

    • At each time point (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution being tested for stability.

    • Dilute the aliquot to the same final concentration as the reference standard using the initial mobile phase composition. This stops any further reaction. [10]2. HPLC Conditions (Example):

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • The parent compound (tert-butyl ester) will be more hydrophobic and have a longer retention time than the carboxylic acid degradant.

    • Calculate the purity at each time point by integrating the peak areas: % Purity = (Area of Parent Peak / Total Area of All Peaks) x 100

    • Plot % Purity vs. Time to determine the rate of degradation under the tested conditions.

References
  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Acids. Retrieved from [Link]

  • Kaul, R., Brouillette, Y., Sajjadi, Z., Hansford, K. A., & Lubell, W. D. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131–6133. Available from: [Link]

  • Kaul, R., Brouillette, Y., Sajjadi, Z., Hansford, K. A., & Lubell, W. D. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. ResearchGate. Available from: [Link]

  • Robert, J. D., & Caserio, M. C. (1977). Basic Principles of Organic Chemistry (2nd ed.). Chemistry LibreTexts. Retrieved from [Link]

  • Reddit. (2022). Boc and tBu ester pH stability during enamine hydrolysis. r/Chempros. Retrieved from [Link]

  • Kaul, R., Brouillette, Y., Sajjadi, Z., Hansford, K. A., & Lubell, W. D. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. Semantic Scholar. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007082890A1 - Selective enzymatic hydrolysis of c-terminal tert-butyl esters of peptides.
  • Open Courses EMU. (n.d.). Chapter 20 Amines. Retrieved from [Link]

  • Bartoli, G., et al. (2001). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. ResearchGate. Retrieved from [Link]

  • Science.gov. (n.d.). acid tert-butyl ester: Topics by Science.gov. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidation of primary, secondary and tertiary amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed pathway for the metabolism of 4-tert-butylphenol by S. fuliginis strain TIK-1. Retrieved from [Link]

  • MSU Chemistry. (n.d.). 4. Reaction of Amines with Nitrous Acid. Retrieved from [Link]

  • YouTube. (2021). Amine Oxidation by Nitrous Acid. Retrieved from [Link]

  • Church, C. D., et al. (1997). Method for Determination of Methyl tert-Butyl Ether and Its Degradation Products in Water. Environmental Science & Technology, 31(12), 3723-3726.
  • Maldonado-Ortega, U., et al. (2018). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. AmeliCA.
  • ChemTalk. (n.d.). Polar Protic and Aprotic Solvents. Retrieved from [Link]

  • Juaristi, E., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4939.
  • National Center for Biotechnology Information. (n.d.). Phenethylamine. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • LookChem. (n.d.). Tert-butyl 3-[4-(2-amino-ethyl)-phenyl]-propionate hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 2-Phenethylamines in Medicinal Chemistry: A Review. Retrieved from [Link]

  • Wikipedia. (n.d.). Substituted phenethylamine. Retrieved from [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Tert-butyl 3-(4-ethoxyanilino)propanoate. PubChem Compound Database. Retrieved from [Link]

  • Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Retrieved from [Link]

  • Quora. (2017). Can you list some protic solvent and aprotic solvents? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Metabolically Stable tert-Butyl Replacement. Retrieved from [Link]

  • Budde, D., et al. (2020). Identification and evaluation of cell-growth-inhibiting bDtBPP-analogue degradation products from phosphite antioxidants used in polyolefin bioprocessing materials. Analytical and Bioanalytical Chemistry, 412(20), 4947-4957.

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Technical Support Center: Synthesis of tert-Butyl 3-(4-(2-aminoethyl)phenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-Butyl 3-(4-(2-aminoethyl)phenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this compound. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to help you optimize your reaction conditions and achieve high-yield, high-purity results.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for this compound?

The most prevalent and industrially scalable approach involves the reduction of a nitrile precursor, specifically tert-Butyl 3-(4-(2-cyanoethyl)phenyl)propanoate . This precursor is typically synthesized via methods such as the alkylation of a phenylpropanoate derivative. The critical final step, the reduction of the nitrile to a primary amine, is where most challenges arise and is the focus of this guide.

Q2: What are the primary challenges I should anticipate in this synthesis?

The main challenges center on the nitrile reduction step:

  • Selectivity: Achieving high selectivity for the primary amine (R-CH₂NH₂) is crucial. The primary side products are often secondary ((R-CH₂)₂NH) and tertiary ((R-CH₂)₃N) amines, which can be difficult to separate from the desired product.[1]

  • Protecting Group Stability: The tert-butyl ester is sensitive to strong acidic conditions and can be inadvertently cleaved during the reaction or, more commonly, during the aqueous workup.

  • Reaction Completion: Ensuring the reaction proceeds to completion can be challenging, and residual starting material can complicate purification.

Q3: Which reduction method is recommended: catalytic hydrogenation or a chemical reducing agent?

Both methods are effective, but the choice depends on your laboratory's equipment, safety protocols, and the specific issues you are facing.

  • Catalytic Hydrogenation (e.g., using Raney Nickel or Pd/C) is often more economical and environmentally friendly ("greener").[1] However, it is highly prone to forming secondary and tertiary amine byproducts if not properly optimized.[2]

  • Chemical Reduction (e.g., using Lithium Aluminium Hydride (LiAlH₄) or Borane-THF (BH₃·THF)) typically offers better selectivity for the primary amine and avoids the high pressures associated with hydrogenation.[3][4] However, these reagents are more hazardous, require strict anhydrous conditions, and can be more expensive.

Q4: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most straightforward method. Use a polar solvent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Methanol with a small amount of triethylamine) to achieve good separation.

  • Starting Material (Nitrile): Will be less polar.

  • Product (Amine): Will be significantly more polar and may streak. Adding a small amount of base (like NH₄OH or triethylamine) to the developing solvent can improve the spot shape.

  • Visualization: Use UV light and a potassium permanganate (KMnO₄) stain. The amine product will readily oxidize and appear as a yellow/brown spot with the KMnO₄ stain.

Troubleshooting Guide: Nitrile Reduction Step

This section addresses specific problems you may encounter during the conversion of tert-Butyl 3-(4-(2-cyanoethyl)phenyl)propanoate to the target amine.

Problem 1: Low Yield of the Desired Primary Amine

A low yield of the isolated product is the most common issue. The first step is to diagnose the cause by analyzing the crude reaction mixture by TLC and/or LC-MS.

DOT Diagram: Initial Troubleshooting Workflow

G start Low Yield Observed tlc_analysis Analyze Crude Reaction Mixture via TLC/LC-MS start->tlc_analysis check_sm Is Starting Material (SM) Present? tlc_analysis->check_sm check_byproducts Are Byproducts Observed? tlc_analysis->check_byproducts check_sm->check_byproducts No incomplete_rxn Diagnosis: Incomplete Reaction check_sm->incomplete_rxn Yes side_rxns Diagnosis: Side Reactions check_byproducts->side_rxns Yes

Caption: Initial diagnosis flow for low yield.

Scenario A: Significant amount of starting material remains.

Diagnosis: The reaction is incomplete.

Causality: This can be due to insufficient reaction time, low temperature, poor reagent stoichiometry, or catalyst deactivation.

Solutions:

  • For Catalytic Hydrogenation:

    • Catalyst Activity: Ensure the catalyst is fresh and active. Raney Nickel, for instance, can lose activity over time. Do not expose the catalyst to air for extended periods.

    • Hydrogen Pressure: Increase the hydrogen pressure. Reactions are often run from 50 psi to 500 psi. Higher pressure increases the concentration of dissolved hydrogen, accelerating the reaction rate.

    • Temperature & Time: Gently heating the reaction (e.g., to 40-50 °C) can improve the rate, but be cautious of potential side reactions. Extend the reaction time and monitor by TLC.

  • For Chemical Reduction (LiAlH₄ or BH₃·THF):

    • Reagent Quality: Ensure the reducing agent is not quenched. LiAlH₄ reacts violently with water. BH₃·THF can degrade upon storage.[2] Use freshly opened or properly stored reagents and ensure all glassware is rigorously dried.

    • Stoichiometry: Use a sufficient excess of the hydride reagent. Typically, 1.5 to 2.0 equivalents of LiAlH₄ are used.

    • Temperature: For BH₃·THF reductions, heating is often required (e.g., reflux in THF).[2] For LiAlH₄, the reaction is often started at 0 °C and then allowed to warm to room temperature or gently heated.

Scenario B: Little starting material, but the yield is still low.

Diagnosis: The starting material was consumed, but converted into undesired side products.

Causality: The most likely side products are secondary and tertiary amines from catalytic hydrogenation or hydrolysis of the tert-butyl ester during an acidic workup.

Solution 1: Suppressing Secondary/Tertiary Amine Formation

During catalytic hydrogenation, the initially formed primary amine can react with an intermediate imine, leading to secondary amine formation.[1]

Mechanism of Side Product Formation: R-CH₂NH₂ (Product) + R-CH=NH (Imine Intermediate) → Dimer → (R-CH₂)₂NH (Secondary Amine) + NH₃

To prevent this, an excess of ammonia can be added to the reaction. The ammonia competes with the product amine for the imine intermediate, shifting the equilibrium away from secondary amine formation.

Recommended Protocol: Optimized Catalytic Hydrogenation

ParameterRecommended ConditionRationale
Catalyst Raney Nickel (slurry in water) or 20% Pd(OH)₂/CHighly active for nitrile reduction. Pd(OH)₂ is often excellent for preventing over-reduction.
Solvent Methanol or Ethanol (saturated with Ammonia)Alcoholic solvents are standard. Ammonia is the key additive to suppress side reactions.[2]
Additive Anhydrous Ammonia (gas) or 7N NH₃ in MeOHSaturate the solvent with ammonia before adding the substrate and catalyst.
Temperature 25 - 40 °CBalances reaction rate with selectivity.
H₂ Pressure 50 - 100 psiSufficient for most lab-scale reductions.

Step-by-Step Protocol:

  • To a solution of tert-Butyl 3-(4-(2-cyanoethyl)phenyl)propanoate (1.0 eq) in methanol (10 mL/g), add 7N methanolic ammonia solution until the solution is saturated.

  • Carefully add the hydrogenation catalyst (e.g., 10-20 wt% Raney Nickel, washed with the reaction solvent).

  • Pressurize the reaction vessel with hydrogen gas to 50-100 psi.

  • Stir vigorously at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, carefully filter the catalyst through a pad of Celite. Caution: Raney Nickel can be pyrophoric; do not allow the catalyst cake to dry. Keep it wet with solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Solution 2: Preventing Hydrolysis of the tert-Butyl Ester

The tert-butyl ester is labile under acidic conditions. During workup of both catalytic and chemical reductions, it is critical to avoid strong acids.

Workup Recommendations:

  • For LiAlH₄/BH₃·THF Reactions: Quench the reaction carefully at 0 °C by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). This procedure produces granular salts that are easily filtered.

  • For All Reactions: During purification via extraction, do not wash with strongly acidic solutions (e.g., 1M HCl). If an acid wash is necessary to remove non-basic impurities, use a milder, buffered solution or a very dilute acid for a short period, and immediately neutralize. A basic extraction (pH > 10) is generally safe for the ester and effective for isolating the amine product.

Problem 2: The Final Product is Impure After Purification

Even with a good yield, achieving high purity can be difficult.

DOT Diagram: Purification Troubleshooting

G start Impure Product After Initial Purification identify_impurity Identify Impurity by NMR/LC-MS start->identify_impurity sm Starting Nitrile identify_impurity->sm dimer Secondary/Tertiary Amine identify_impurity->dimer hydrolyzed Hydrolyzed Ester (Carboxylic Acid) identify_impurity->hydrolyzed solution_sm Optimize reaction conditions for full conversion. Repurify via column chromatography. sm->solution_sm solution_dimer Perform careful acid-base extraction. Use amine-deactivated silica gel for chromatography. dimer->solution_dimer solution_hydrolyzed Perform base extraction to remove acidic impurity. Re-evaluate workup pH. hydrolyzed->solution_hydrolyzed

Caption: Troubleshooting guide for product purification.

Scenario: The main impurity is the secondary amine dimer.

Diagnosis: The primary and secondary amines have similar polarities, making them difficult to separate by standard silica gel chromatography.

Causality: As discussed, this arises from suboptimal hydrogenation conditions.

Solution: Optimized Purification via Acid-Base Extraction

This technique leverages the basicity of the amine functional group to separate it from neutral impurities like the starting nitrile.

Step-by-Step Protocol:

  • Dissolve the crude product in a water-immiscible organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Extract the organic layer with a dilute acidic solution (e.g., 5% aqueous citric acid or 0.5 M HCl). The desired amine product will be protonated and move into the aqueous layer. The neutral starting material and some less basic secondary/tertiary amines may remain in the organic layer.

  • Separate the layers. Wash the organic layer again with the acidic solution to ensure complete extraction of the product.

  • Combine the aqueous layers. Cool the solution in an ice bath and slowly add a base (e.g., 2M NaOH or solid K₂CO₃) with stirring until the pH is strongly basic (pH > 12). This deprotonates the amine salt, causing the free amine product to precipitate or form an oil.

  • Extract the now basic aqueous layer multiple times with DCM or EtOAc.

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.

This procedure is highly effective at removing non-basic impurities. If secondary amine is still present, careful column chromatography on silica gel treated with triethylamine (1-2% in the eluent) may be required.

References

  • Wikipedia. (n.d.). Nitrile reduction. Retrieved from [Link][1]

  • Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link][2]

  • Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link][3]

  • LibreTexts Chemistry. (2023). Chemistry of Nitriles. Retrieved from [Link]

  • Chemguide. (n.d.). Reduction of Nitriles. Retrieved from [Link][5]

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link]

Sources

Troubleshooting guide for tert-Butyl 3-(4-(2-aminoethyl)phenyl)propanoate reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: tert-Butyl 3-(4-(2-aminoethyl)phenyl)propanoate

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support resource for this compound (CAS: 120225-79-8).[1][2] This guide is designed to provide field-proven insights and troubleshooting strategies for common synthetic transformations involving this versatile building block. As Senior Application Scientists, we understand that success lies not just in following steps, but in understanding the chemical principles behind them. Here, we address the most frequent challenges encountered in the lab, from amide coupling to protecting group manipulations.

Part 1: General Handling and FAQs

This section covers the foundational knowledge required before starting any reaction.

Q1: How should I store and handle this compound?

Answer: Proper storage is critical for maintaining the reagent's integrity. The compound is chemically stable under standard ambient conditions (room temperature).[3] It should be stored in a tightly sealed container in a dry, well-ventilated place to prevent hydrolysis of the ester and reaction of the amine with atmospheric CO₂.[2][3] For long-term storage, refrigeration is recommended.

Q2: What are the key physical properties and solubility characteristics of this molecule?

Answer: Understanding the molecule's physical properties is key to selecting appropriate reaction and workup conditions.

PropertyValueSource
Molecular Formula C₁₅H₂₃NO₂[1]
Molecular Weight 249.35 g/mol [1]
Appearance Typically an oil or low-melting solidGeneral chemical knowledge
Solubility Generally soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Methanol (MeOH). Its salt form (e.g., hydrochloride salt) may have better solubility in polar protic solvents.[4]

Part 2: Troubleshooting Amide Bond Formation

The primary amine of this molecule is most frequently used as a nucleophile in amide coupling reactions. Success in this step is often pivotal for the entire synthetic route.

Frequently Asked Questions (Amide Coupling)

Q1: My amide coupling reaction has a low or non-existent yield. What are the most common causes?

Answer: Low yields in amide bond formation are a frequent issue and can typically be traced back to one of several factors:

  • Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species (like an active ester) before the amine can attack it effectively.[5][6] Insufficient coupling reagent or the use of a reagent not potent enough for your substrate will lead to failure.[5]

  • Amine Deactivation: The primary amine in your reagent is basic. It can react with the acidic proton of the carboxylic acid coupling partner in a simple acid-base reaction.[5][7] This forms an ammonium carboxylate salt, rendering the amine non-nucleophilic and halting the desired reaction.[7] Coupling agents like DCC or EDC are designed specifically to prevent this initial acid-base reaction.[7]

  • Steric Hindrance: If either your carboxylic acid or the amine (less likely with this specific reagent) has bulky groups near the reaction center, it can physically block the coupling, leading to a slow or incomplete reaction.[5][8]

  • Hydrolysis: The presence of water is detrimental. Water can hydrolyze the activated carboxylic acid intermediate faster than the amine can react, shutting down the productive pathway. Always use anhydrous solvents and reagents.[5]

Q2: I'm observing significant side products. How can I minimize them?

Answer: Side product formation often points to issues with racemization (if using chiral carboxylic acids) or over-reactivity.

  • Racemization: Some highly reactive coupling reagents, particularly carbodiimides like DCC or EDC used alone, can lead to racemization of chiral centers adjacent to the carboxylic acid.[6] To suppress this, additives such as 1-Hydroxybenzotriazole (HOBt) or OxymaPure should be included in the reaction.[5] Running the reaction at a lower temperature (e.g., 0 °C) can also mitigate this issue.[5]

  • Diacylation: While less common for primary amines, under harsh conditions or with a large excess of a highly reactive acylating agent, double acylation could theoretically occur, though this is rare. Ensure stoichiometry is correct (typically 1.0 to 1.2 equivalents of the carboxylic acid).

Q3: How do I choose the right coupling reagent?

Answer: The choice is critical and depends on your substrate's properties.

Reagent ClassExamplesStrengthsWeaknesses
Carbodiimides DCC, EDC, DICWidely applicable, cost-effective.[6]Can cause racemization without additives; DCC produces a urea byproduct that is difficult to remove.[6]
Uronium/Aminium Salts HATU, HBTU, TBTUHigh reactivity, low racemization, fast reaction times.More expensive, can be moisture-sensitive.
Phosphonium Salts PyBOP, PyAOPVery reactive, excellent for sterically hindered substrates.[5]Can be more expensive. PyAOP is particularly good for challenging N-methyl amino acids.[5]
Acyl Fluorides (in situ) TFFH, BTFFHExcellent for sterically hindered and electron-deficient amines where other methods fail.[8]Reagents can be hazardous; may require elevated temperatures.[8]
Troubleshooting Workflow: Amide Coupling

If you encounter a low yield, follow this logical progression to diagnose the issue.

G cluster_solutions Solutions start Low / No Product Yield reagents 1. Verify Reagent Quality - Is coupling reagent fresh? - Are solvents anhydrous? - Is starting material pure? start->reagents conditions 2. Optimize Conditions - Increase reagent equivalents (1.2-1.5x) - Add HOBt or OxymaPure - Lower temperature to 0°C - Extend reaction time reagents->conditions Reagents OK substrate 3. Address Substrate Issues - Is acid or amine sterically hindered? - Is amine electron-deficient? conditions->substrate Still Incomplete sol1 Reaction Works conditions->sol1 Improvement Seen alternative 4. Switch Coupling Strategy - Use a stronger reagent (e.g., HATU, PyBOP) - Convert acid to acyl fluoride (BTFFH) substrate->alternative Hindrance/ Electronics Suspected sol3 Reaction Works substrate->sol3 No Obvious Issues sol2 Reaction Works alternative->sol2

Caption: A step-by-step troubleshooting guide for low-yield amide coupling reactions.

Experimental Protocol: Standard Amide Coupling with HATU

This protocol describes a reliable method for coupling a generic carboxylic acid to this compound.

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF or DCM.

  • Activation: Add HATU (1.1 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.2 eq). Stir the mixture at room temperature for 15-20 minutes. This pre-activation step is crucial for forming the active ester.

  • Amine Addition: In a separate flask, dissolve this compound (1.05 eq) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the activated carboxylic acid mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-12 hours).

  • Workup: Dilute the reaction mixture with an organic solvent like Ethyl Acetate. Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.[5]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.

Part 3: Troubleshooting tert-Butyl Ester Deprotection

To unmask the carboxylic acid, the tert-butyl ester must be cleaved, a process that is not without its own challenges.

Frequently Asked Questions (Ester Deprotection)

Q1: My tert-butyl ester deprotection with Trifluoroacetic Acid (TFA) is slow or incomplete. What should I do?

Answer: Incomplete cleavage is common and can be resolved by adjusting the reaction conditions.

  • Acid Strength & Concentration: The rate of cleavage is highly dependent on the acid's strength and concentration.[9] For stubborn esters, increasing the concentration of TFA in the solvent (e.g., from 20% TFA in DCM to 50% or even 95%) is the most effective solution.

  • Reaction Time & Temperature: Some substrates may require longer reaction times or slightly elevated temperatures to go to completion.[9] However, prolonged exposure to strong acid can degrade sensitive molecules, so this should be done cautiously while monitoring by LC-MS.

  • Solubility: Ensure your protected substrate is fully dissolved in the reaction solvent. Poor solubility can severely limit the reagent's access to the ester group.[9]

Q2: I'm observing side products that I suspect are from the released tert-butyl cation. How can I prevent this?

Answer: This is a critical and often overlooked issue. During acid-catalyzed deprotection, a reactive tert-butyl cation is generated. This cation is an electrophile and can attack electron-rich aromatic rings (like Tryptophan or Tyrosine) or sulfur-containing residues (like Cysteine or Methionine) in your molecule.[9][10]

  • Use Cation Scavengers: To prevent these side reactions, you must add "scavengers" to the deprotection cocktail.[9][11] These are nucleophilic species that trap the tert-butyl cation before it can react with your product.[9] Common scavengers include triethylsilane (TES), anisole, or water. A standard cocktail is 95% TFA, 2.5% water, and 2.5% TES.

Troubleshooting Workflow: Ester Deprotection

G cluster_solutions Solutions start Incomplete Deprotection or Side Products scavengers 1. Add Scavengers - Add H₂O, TES, or Anisole - Prevents t-butyl cation side reactions start->scavengers acid 2. Increase Acid Strength - Increase TFA concentration (e.g., 25% -> 50% -> 95%) - Switch to stronger acid if needed (rare) scavengers->acid Side Products Solved, Still Incomplete sol1 Reaction is Clean & Complete scavengers->sol1 Problem Solved time_temp 3. Extend Reaction - Increase reaction time (monitor by LC-MS) - Gently increase temperature (e.g., to 40°C) acid->time_temp Still Incomplete alternative 4. Consider Alternative Methods - Ytterbium(III) triflate - Phosphoric Acid time_temp->alternative Still Incomplete sol2 Reaction Works alternative->sol2

Caption: A systematic workflow for troubleshooting tert-butyl ester deprotection.

Experimental Protocol: TFA-Mediated Deprotection with Scavengers
  • Setup: Dissolve the tert-butyl ester-containing compound (1.0 eq) in anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration). Cool the solution to 0 °C in an ice bath.

  • Prepare Cleavage Cocktail: In a separate vial, prepare the cleavage cocktail. A common mixture is 95:2.5:2.5 of TFA:H₂O:Triethylsilane (TES).

  • Deprotection: Add the cleavage cocktail (typically 10-20 volumes relative to the substrate) to the cooled solution of your compound.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor progress by LC-MS. The reaction is typically complete within 1-4 hours.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure (in a well-ventilated hood) to remove the TFA and DCM. Co-evaporate with toluene or DCM several times to remove residual TFA. The resulting crude product (as a TFA salt) can then be purified or used directly in the next step.

References

  • Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • Synthesis of tert-butyl propanoate. PrepChem.com. [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, RSC Publishing. DOI:10.1039/C5OB02129D. [Link]

  • Having great trouble with a Boc-protection reaction. Reddit r/chemhelp. (2021). [Link]

  • Struggling with amide coupling. Reddit r/Chempros. (2024). [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd. [Link]

  • This compound. PubChem, National Institutes of Health. [Link]

  • tert-butyl 2-[4-(3-methyl-2-butenyl)phenyl]propanoate. Chemical Synthesis Database. (2025). [Link]

  • Tert-butyl 3-[4-(2-amino-ethyl)-phenyl]-propionate hydrochloride. LookChem. [Link]

  • Technical Data Sheet: TBPEH-50-AL1 tert.Butylperoxy-2-ethyl hexanoate. United Initiators. [Link]

  • tert-butyl 2-cyano-2-formamido-3-phenylpropanoate. Chemical Synthesis Database. (2025). [Link]

  • A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. The Royal Society of Chemistry. [Link]

  • Ethyl 3-(4-(tert-butyl)phenyl)propanoate. PubChem, National Institutes of Health. [Link]

  • tert-Butyl Esters. Organic Chemistry Portal. [Link]

  • (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Organic Syntheses Procedure. [Link]

Sources

Technical Support Center: Purification of tert-Butyl 3-(4-(2-aminoethyl)phenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical support guide for researchers, scientists, and drug development professionals on enhancing the purity of tert-Butyl 3-(4-(2-aminoethyl)phenyl)propanoate post-synthesis.

As a Senior Application Scientist, this guide provides field-proven insights and troubleshooting strategies for the post-synthesis purification of this compound. The presence of a basic primary amine and a bulky, acid-labile tert-butyl ester presents unique challenges that require a carefully considered purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude product?

A1: Impurities typically arise from unreacted starting materials, side-reactions, or product degradation. A summary of likely contaminants is presented below.

Impurity TypeSpecific ExampleOriginRecommended Removal Strategy
Starting Material 4-(2-Aminoethyl)phenylpropanoic acidIncomplete esterificationAcid-base extraction; Column chromatography
Starting Material tert-ButanolBy-product of esterification or degradationEvaporation under reduced pressure; Aqueous wash
By-product Di-substituted amineIf a protecting group strategy was not usedColumn chromatography
Reagent-Related Coupling agents (e.g., DCC, EDC)Amide bond formation if applicableFiltration (for DCU); Aqueous wash; Column chromatography
Degradation 3-(4-(2-aminoethyl)phenyl)propanoic acidHydrolysis of the tert-butyl esterColumn chromatography (with care); Prevention is key

Q2: What is the primary challenge in purifying this specific molecule?

A2: The primary challenge stems from the basicity of the primary amino group. This functional group interacts strongly with the acidic silanol groups on the surface of standard silica gel, a common stationary phase in chromatography. This interaction leads to significant peak tailing, poor separation, and in some cases, irreversible adsorption of the product onto the column.[1]

Q3: How do I determine the purity of my final product?

A3: A multi-faceted approach is recommended to confirm purity, as different methods are sensitive to different types of impurities.

Analytical MethodPrincipleStrengths & Use Cases
HPLC (Reversed-Phase) Separation based on polarity.[2]Excellent for quantifying non-volatile organic impurities and assessing overall sample homogeneity.
qNMR (Quantitative NMR) Absolute quantification against a certified internal standard.[2]Determines absolute purity without needing a reference standard of the analyte itself. Excellent for final product validation.
GC-MS Separation of volatile compounds based on boiling point, with mass-based identification.[2]Ideal for detecting and quantifying residual solvents or volatile by-products.
LC-MS Combines HPLC separation with mass spectrometry.Provides mass information for each separated peak, aiding in the identification of unknown impurities.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification workflow in a question-and-answer format.

Q4: I ran a silica gel column and my product is streaking badly (tailing). How can I fix this?

A4: This is the most common issue and is caused by the interaction between the basic amine and acidic silica.[1]

  • Causality: The lone pair of electrons on the nitrogen atom forms a strong hydrogen bond with the acidic protons of the silica surface's Si-OH groups. This delays the elution of the molecule, causing it to "drag" or "tail" down the column, resulting in poor separation from impurities.

  • Solution: Use a Basic Modifier. To resolve this, you must neutralize the acidic sites on the silica or ensure your analyte remains in its neutral, free-base form. This is achieved by adding a small amount of a basic modifier to your eluent system.

    • Triethylamine (TEA): Add 0.5-1% (v/v) TEA to your mobile phase (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol). TEA is volatile and can typically be removed with the solvent under reduced pressure.

    • Ammonium Hydroxide: For more polar solvent systems like Dichloromethane/Methanol, a common and effective eluent is a 90:9:1 mixture of DCM:MeOH:NH₄OH.[1]

Fig. 1: Workflow for troubleshooting tailing on silica gel.

Q5: My compound seems to be degrading on the column. My post-column fractions show a new, more polar spot on TLC.

A5: This is likely due to the hydrolysis of the tert-butyl ester on the acidic silica gel surface. While less common than amine-related issues, it can occur if the compound is exposed to the stationary phase for an extended period.

  • Causality: The tert-butyl group is a protecting group that is specifically designed to be removed under acidic conditions. The inherent acidity of silica gel can be sufficient to slowly catalyze the cleavage of the ester, yielding the corresponding carboxylic acid and tert-butanol.

  • Solutions:

    • Work Quickly: Do not let the column run overnight. Elute the compound as efficiently as possible.

    • Deactivate the Silica: Pre-treat the silica gel. Before loading your sample, flush the packed column with your mobile phase containing 1% TEA. This neutralizes the most acidic sites.

    • Switch to a Neutral Stationary Phase: Consider using neutral alumina instead of silica gel. Alumina is generally less acidic and can be a better choice for acid-sensitive compounds. Run test TLCs on alumina plates to develop a suitable solvent system first.

Q6: My product is an oil and I cannot get it to crystallize. What are my options?

A6: If recrystallization fails, column chromatography is the primary alternative. However, if the crude material is relatively clean (>90%), you might consider salt formation.

  • Causality: The inability to crystallize can be due to the presence of minor impurities that disrupt the formation of a crystal lattice or because the compound's melting point is below room temperature.

  • Solutions:

    • Purify via Chromatography: This is the most robust method to remove impurities that may be inhibiting crystallization. See the protocol below.

    • Induce Crystallization: Try techniques like scratching the flask with a glass rod at the solvent-air interface, or adding a seed crystal if one is available.

    • Salt Formation: Convert the amine to a salt, such as the hydrochloride or hydrochloride salt. Salts of organic molecules are often highly crystalline solids. Dissolve the purified oil in a suitable solvent (e.g., diethyl ether, ethyl acetate) and add a stoichiometric amount of HCl (e.g., as a solution in dioxane or ether). The salt will often precipitate and can be collected by filtration. Note that this adds an extra step, as the free base usually needs to be regenerated before use in subsequent reactions.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography with a Basic Modifier

This protocol is the most reliable method for purifying this compound.

  • Solvent System Selection (TLC):

    • Prepare a stock solution of your crude product.

    • On a silica gel TLC plate, spot your crude material in several lanes.

    • Develop the plate in various solvent systems. A good starting point is a 70:30 mixture of Hexane:Ethyl Acetate.

    • If the product remains at the baseline, increase polarity by using a Dichloromethane/Methanol system, starting at 98:2.

    • Once you find a system that gives your product an Rf value of ~0.3, add 1% triethylamine (TEA) to the eluent mixture and re-run the TLC to confirm the spot shape improves.

  • Column Packing:

    • Select an appropriate size column for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Pack the column using the "slurry method" with your chosen initial eluent (containing 1% TEA). Ensure the silica bed is well-compacted and free of air bubbles.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of dichloromethane.

    • In a separate flask, add a small amount of silica gel (approx. 1-2 times the weight of your crude product).

    • Add your dissolved product to this silica and evaporate the solvent completely to create a dry, free-flowing powder. This is the "dry loading" method, which generally results in better separation.

    • Carefully add the silica-adsorbed sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with your starting solvent system.

    • If a gradient elution is needed, slowly and systematically increase the proportion of the more polar solvent.

    • Collect fractions and monitor them by TLC to identify which ones contain your pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Fig. 2: General workflow for flash column chromatography.

Protocol 2: Purification via Acid-Base Extraction

This technique is excellent for a preliminary cleanup to remove non-basic organic impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (approx. 10-20 mL per gram of crude).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). Extract 2-3 times. The amine product will move into the aqueous layer as the ammonium salt, while non-basic impurities remain in the organic layer.

  • Combine and Basify: Combine the acidic aqueous layers in a clean flask or beaker and cool in an ice bath. Slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated sodium bicarbonate solution, with stirring until the pH is >10. This regenerates the free amine.

  • Back-Extraction: Transfer the basified aqueous solution back to a separatory funnel and extract 3-4 times with fresh dichloromethane or ethyl acetate. The purified product will now move back into the organic layer.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

References

  • PrepChem. (n.d.). Synthesis of tert-butyl propanoate. Retrieved from PrepChem.com. [Link]

  • Reddit r/chemistry Community. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. Reddit. [Link]

  • Pittelkow, M., Lewinsky, R., & Christensen, J. B. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 10106121. [Link]

  • Krapcho, A. P., & Kuell, C. S. (1990). Mono- and di-N-Boc derivatives of diamines. Synthetic Communications, 20(16), 2559-2564. [Link]

Sources

Technical Support Center: Scalable Synthesis and Purification of tert-Butyl 3-(4-(2-aminoethyl)phenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of tert-Butyl 3-(4-(2-aminoethyl)phenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure successful and scalable production of this key chemical intermediate. Our approach is grounded in established chemical principles and field-proven insights to support your experimental work.

I. Introduction to the Synthesis Strategy

The synthesis of this compound presents a unique challenge due to the presence of two reactive functional groups: a primary amine and a carboxylic acid. A robust and scalable synthesis requires a carefully designed strategy that addresses the selective protection and deprotection of these groups to prevent unwanted side reactions and ensure high purity of the final product.

The most logical and efficient synthetic route involves a two-step process:

  • Selective Protection of the Amino Group: The primary amine of the starting material, 3-(4-(2-aminoethyl)phenyl)propanoic acid, is first protected to prevent its interference in the subsequent esterification step. The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under the conditions required for esterification and its ease of removal under acidic conditions.

  • Esterification of the Carboxylic Acid: The carboxylic acid moiety of the Boc-protected intermediate is then converted to its tert-butyl ester. This is typically achieved through an acid-catalyzed reaction with a tert-butyl source.

This strategic approach, employing orthogonal protecting groups, allows for the selective modification of the carboxylic acid without affecting the amino group.

II. Visualizing the Synthetic Workflow

To provide a clear overview of the process, the following diagrams illustrate the chemical reaction pathway and a general workflow for the synthesis and purification.

Synthesis_Pathway Start 3-(4-(2-aminoethyl)phenyl)propanoic acid Intermediate Boc-protected intermediate Start->Intermediate (Boc)2O, Base (e.g., TEA, DIPEA) Product This compound Intermediate->Product t-BuOH, Acid catalyst (e.g., H2SO4, Tf2NH)

Caption: Synthetic pathway for this compound.

Purification_Workflow A Reaction Mixture B Work-up (Aqueous wash, Extraction) A->B C Crude Product B->C D Purification (Flash Column Chromatography) C->D E Pure Product D->E F Characterization (NMR, MS) E->F

Caption: General workflow for purification and characterization.

III. Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the synthesis and purification of this compound.

Protocol 1: Boc-Protection of 3-(4-(2-aminoethyl)phenyl)propanoic acid
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-(4-(2-aminoethyl)phenyl)propanoic acid (1 equivalent) in a suitable solvent such as a 1:1 mixture of dioxane and water.

  • Addition of Base: Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equivalents) in the same solvent to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the organic solvent.

    • Add water to the residue and acidify to pH 2-3 with a 1N HCl solution.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude Boc-protected intermediate, which can be used in the next step without further purification.

Protocol 2: Tert-Butylation of the Carboxylic Acid

A recently developed efficient method for the tert-butylation of amino acids utilizes bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst.[1]

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the Boc-protected intermediate (1 equivalent) in tert-butyl acetate (t-BuOAc), which acts as both the solvent and the tert-butylating agent.

  • Catalyst Addition: Add bis(trifluoromethanesulfonyl)imide (Tf₂NH) (0.1 equivalents) to the suspension.

  • Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up:

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Isolation of Crude Product: Concentrate the filtrate under reduced pressure to obtain the crude tert-Butyl 3-(4-(2-(tert-butoxycarbonylamino)ethyl)phenyl)propanoate.

Protocol 3: Deprotection of the Boc Group
  • Reaction Setup: Dissolve the crude product from the previous step in a suitable solvent such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Cleavage: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, to the solution.

  • Reaction Conditions: Stir the mixture at room temperature for 1-2 hours.

  • Reaction Monitoring: Monitor the deprotection by TLC.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

    • Dissolve the residue in a minimal amount of DCM and add diethyl ether to precipitate the product as a hydrochloride or trifluoroacetate salt.

    • Filter the precipitate and wash with cold diethyl ether.

    • To obtain the free amine, dissolve the salt in water and basify with a suitable base (e.g., NaHCO₃ or a mild NaOH solution) to pH 8-9.

    • Extract the aqueous layer with an organic solvent like ethyl acetate or DCM.

    • Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the crude final product.

Protocol 4: Purification by Flash Column Chromatography
  • Column Preparation: Pack a silica gel column with a suitable solvent system, such as a gradient of ethyl acetate in hexanes.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, gradually increasing the polarity.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and concentrate them under reduced pressure to obtain the purified this compound.

IV. Quantitative Data Summary

ParameterProtocol 1: Boc-ProtectionProtocol 2: Tert-ButylationProtocol 3: Deprotection
Key Reagents (Boc)₂O, TEA/DIPEATf₂NH, t-BuOAcTFA or HCl in Dioxane
Stoichiometry 1.2 eq (Boc)₂O, 2.5 eq Base0.1 eq Tf₂NHExcess
Typical Solvent Dioxane/Watertert-Butyl AcetateDCM or Ethyl Acetate
Reaction Temp. Room TemperatureRoom TemperatureRoom Temperature
Reaction Time Overnight1-4 hours1-2 hours
Typical Yield >95% (crude)80-90% (crude)>90% (crude)

V. Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield in Boc-protection step - Incomplete reaction. - Hydrolysis of Boc-anhydride. - Inefficient extraction.- Ensure anhydrous conditions for the reaction. - Monitor the reaction closely with TLC and allow it to go to completion. - Perform multiple extractions during work-up.
Formation of di-Boc protected amine - Excess Boc-anhydride used.- Use the recommended stoichiometry of Boc-anhydride (1.2 equivalents).
Low yield in tert-butylation step - Inactive catalyst. - Presence of water in the reaction. - Incomplete reaction.- Use fresh or properly stored Tf₂NH. - Ensure all reagents and glassware are anhydrous. - Increase reaction time or slightly warm the reaction mixture if necessary.
Ester hydrolysis during work-up - Prolonged exposure to acidic or basic conditions.- Minimize the time the product is in contact with strong acids or bases during work-up. Use mild bases like NaHCO₃ for neutralization.
Incomplete deprotection of the Boc group - Insufficient acid or reaction time.- Use a larger excess of TFA or HCl. - Increase the reaction time and monitor by TLC.
Difficulty in purifying the final product - Presence of closely related impurities. - Oily product that is difficult to handle.- Optimize the gradient elution in column chromatography for better separation. - Consider converting the free amine to a salt (e.g., hydrochloride) to induce crystallization for easier handling and purification.

VI. Frequently Asked Questions (FAQs)

Q1: Why is it necessary to protect the amino group before esterification?

The primary amine is nucleophilic and can react with the carboxylic acid or the esterification reagents, leading to side products such as amides. Protecting the amine with a group like Boc prevents these unwanted reactions and directs the chemistry to the desired esterification of the carboxylic acid.

Q2: Can I use a different protecting group for the amine?

Yes, other amine protecting groups like Carbobenzyloxy (Cbz) or Fluorenylmethyloxycarbonyl (Fmoc) can be used. However, the choice of protecting group should be orthogonal to the conditions used for esterification and deprotection of the tert-butyl ester. Boc is often preferred for its ease of removal under acidic conditions, which are also used to cleave the tert-butyl ester, allowing for a one-pot deprotection in the final step.

Q3: What are the advantages of using Tf₂NH for the tert-butylation reaction?

The method using Tf₂NH as a catalyst for tert-butylation in tert-butyl acetate is highly efficient and proceeds under mild conditions.[1] It often results in higher yields and shorter reaction times compared to traditional methods that may require harsher conditions or more hazardous reagents.

Q4: My final product is an oil and difficult to purify. What can I do?

If the free amine is an oil, consider converting it to a salt, such as a hydrochloride or trifluoroacetate salt.[2] Salts are often crystalline solids that are easier to handle, purify by recrystallization, and store. The free amine can be regenerated by treatment with a mild base before use.

Q5: What analytical techniques are recommended for characterizing the final product?

The structure and purity of this compound should be confirmed by:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of all expected protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

VII. References

  • PrepChem. Synthesis of tert-butyl propanoate. Available from: [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.

  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • Ogasa, C., Kayano, K., & Namba, K. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35, 235-239.

  • Organic Chemistry Portal. tert-Butyl Ethers. Available from: [Link]

  • Wikipedia. Protecting group. Available from: [Link]

  • Royal Society of Chemistry. Supporting Information: A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Available from: [Link]

  • PubMed Central. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Available from: [Link]

Sources

Validation & Comparative

Comparative analysis of tert-Butyl 3-(4-(2-aminoethyl)phenyl)propanoate analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of tert-Butyl 3-(4-(2-aminoethyl)phenyl)propanoate Analogs: A Guide to Synthesis, Evaluation, and Structure-Activity Relationships

Abstract

The β-phenethylamine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a vast array of neuroactive compounds.[1][2] This guide presents a comprehensive comparative framework for the synthesis and evaluation of analogs based on a specific lead compound, this compound. We provide detailed, field-tested protocols for chemical synthesis and a robust G-protein Coupled Receptor (GPCR) functional assay. By systematically analyzing the impact of structural modifications on physicochemical properties and biological activity, this document serves as a technical resource for researchers engaged in the design and optimization of novel phenethylamine-based therapeutics.

Introduction

Substituted phenethylamines are a remarkable class of organic compounds, encompassing endogenous neurotransmitters, pharmaceuticals, and powerful research tools.[2] Their core structure, a phenyl ring connected to an amino group by a two-carbon chain, offers a versatile template for chemical modification.[2] These modifications can dramatically alter a compound's pharmacological profile, influencing its affinity and efficacy at various biological targets, particularly within the central nervous system.[3][4]

This guide focuses on This compound (Compound 1) , a molecule that combines the classic phenethylamine core with a propanoate ester moiety. This unique combination presents multiple avenues for analog design. The objective of this guide is to provide drug development professionals with a logical and experimentally grounded workflow for:

  • Synthesizing a focused library of analogs by modifying the primary amine, the tert-butyl ester, and the aromatic ring.

  • Characterizing the physicochemical properties of these new chemical entities.

  • Evaluating their biological activity in a quantitative, cell-based functional assay.

  • Elucidating key structure-activity relationships (SAR) to guide future optimization efforts.

We will use a hypothetical target, a biogenic amine-binding GPCR, to illustrate the evaluation process, as this receptor class is a common target for phenethylamine derivatives.[5]

Synthetic Strategies and Characterization

The synthesis of Compound 1 and its analogs can be achieved through a convergent and adaptable synthetic route. The primary challenges involve the selective protection of the amine and the careful management of reactive functional groups during esterification and subsequent modifications.

Expert Rationale: A plausible and efficient strategy begins with a commercially available starting material, such as 4-nitrophenylpropanoic acid. This approach strategically positions the key functional groups. The nitro group serves as a stable precursor to the primary amine, allowing for manipulations of the carboxylic acid without interference. The tert-butyl ester is introduced using standard methods, providing steric hindrance that can improve stability and modulate pharmacokinetic properties.

General Synthetic Scheme

The proposed multi-step synthesis is outlined below. This workflow allows for the creation of diverse analogs by introducing variations at specific steps, such as using different alcohols for esterification (Step 2) or performing N-alkylation after deprotection (Step 4).

G A 4-Nitrophenylpropanoic Acid B Step 1: Acid Protection (e.g., Benzyl Ester) A->B C Intermediate 1 (Protected Acid) B->C D Step 2: Nitro Reduction (e.g., H2, Pd/C) C->D E Intermediate 2 (Aniline Derivative) D->E F Step 3: Amine Modification (e.g., Boc Protection) E->F G Intermediate 3 (Fully Protected) F->G H Step 4: Deprotection & Esterification (e.g., H2, Pd/C then t-BuOH, DCC) G->H I Final Product (Compound 1) H->I J Analog Synthesis: - N-Alkylation - Varying Esters I->J

Caption: General workflow for the synthesis of the parent compound and its analogs.

Detailed Experimental Protocol: Synthesis of Compound 1

This protocol describes a representative synthesis. All manipulations should be performed in a fume hood with appropriate personal protective equipment.

Step 1: Esterification of 4-(2-aminoethyl)phenyl)propanoic acid

  • Suspend 4-(2-aminoethyl)phenyl)propanoic acid (1.0 eq) in toluene (10 mL/mmol) in a round-bottom flask.

  • Add N,N-Dimethylformamide di-tert-butyl acetal (3.0 eq).

  • Heat the mixture to 80-90°C and stir for 16 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.

  • Purify the crude residue by flash column chromatography on silica gel to yield the target compound, this compound.

Step 2: Characterization

  • NMR Spectroscopy: Dissolve a small sample of the purified product in CDCl3. Acquire 1H and 13C NMR spectra to confirm the chemical structure. Protons from the tert-butyl group should appear as a singlet at ~1.4 ppm.

  • Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) to confirm the exact mass of the compound, which should correspond to the molecular formula C15H23NO2.[6]

Trustworthiness Check: This protocol is self-validating. The progress is monitored by TLC, and the final product's identity and purity are rigorously confirmed by two independent spectroscopic methods (NMR and MS), ensuring that the desired molecule has been synthesized.

Comparative Physicochemical Properties

Before embarking on biological assays, it is crucial to understand how structural modifications affect fundamental physicochemical properties. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Expert Rationale:

  • Lipophilicity (cLogP): This parameter influences membrane permeability and protein binding. Excessively high lipophilicity can lead to poor solubility and high metabolic turnover. The tert-butyl ester in Compound 1 significantly increases its lipophilicity compared to a simple methyl ester.

  • pKa: The basicity of the primary amine is critical for receptor interaction, as it will be protonated at physiological pH. This positive charge often forms a key ionic bond with an acidic residue (e.g., Aspartate) in the receptor's binding pocket.

  • Polar Surface Area (PSA): This metric correlates with a molecule's ability to cross the blood-brain barrier (BBB). Compounds targeting the CNS typically require a lower PSA.

The table below compares the calculated properties of Compound 1 with three hypothetical analogs.

CompoundStructure ModificationMW ( g/mol )cLogPpKa (Amine)PSA (Ų)
1 (Parent) None249.352.8~9.852.3
Analog A N-Methyl263.383.1~10.140.5
Analog B Methyl Ester207.271.9~9.852.3
Analog C 3-Fluoro on Ring267.343.0~9.652.3

Data are estimations based on standard computational models. Actual values require experimental determination.

Comparative Biological Evaluation

To compare the biological activity of the synthesized analogs, a robust and quantitative assay is required. Given that phenethylamines frequently target GPCRs, we will detail a functional cell-based assay that measures the accumulation of a second messenger, inositol monophosphate (IP1), which is indicative of Gq pathway activation.[7]

Detailed Experimental Protocol: HTRF IP1 Functional Assay

Expert Rationale: This assay is chosen for its high sensitivity, broad applicability to Gq-coupled receptors, and homogeneous format (no-wash steps), making it highly amenable to screening. It directly measures a downstream consequence of receptor activation, providing functional data on ligand efficacy and potency.[7]

G A 1. Cell Seeding HEK 293 cells expressing the target GPCR are plated B 2. Compound Addition Analogs are added at varying concentrations A->B C 3. Cell Lysis Cells are lysed to release intracellular IP1 B->C D 4. HTRF Reagent Addition IP1-d2 acceptor and Anti-IP1 cryptate donor are added C->D E 5. Incubation Allow reagents to reach binding equilibrium D->E F 6. Plate Reading Read fluorescence at 665 nm and 620 nm E->F G 7. Data Analysis Calculate HTRF ratio and plot dose-response curves F->G

Caption: Workflow for a Homogeneous Time-Resolved Fluorescence (HTRF) IP1 assay.

Step-by-Step Methodology:

  • Cell Culture and Plating: Culture HEK 293 cells stably expressing the target GPCR (e.g., 5-HT2A receptor) in appropriate media. Seed the cells into 384-well white plates and incubate overnight to allow for adherence.[8][9]

  • Compound Preparation: Prepare serial dilutions of the test compounds (Compound 1 and analogs) in an appropriate assay buffer containing LiCl. The LiCl is critical as it inhibits the degradation of IP1.[7]

  • Cell Stimulation: Remove the culture medium from the cells and add the prepared compound dilutions. Include a positive control (a known agonist) and a negative control (buffer only). Incubate for 30-60 minutes at 37°C.

  • Lysis and Detection: Add the HTRF detection reagents—IP1-d2 (acceptor) and anti-IP1 cryptate (donor)—in the supplied lysis buffer directly to the wells.

  • Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000). Plot the ratio against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy) for each analog.

Structure-Activity Relationship (SAR) Analysis

By integrating the chemical, physicochemical, and biological data, we can deduce critical structure-activity relationships. This analysis is the cornerstone of rational drug design, providing insights into how specific molecular features contribute to biological activity.

The table below presents hypothetical biological data for our compound set.

CompoundStructure ModificationPotency (EC50, nM)Efficacy (% of Control)
1 (Parent) None150100%
Analog A N-Methyl85110%
Analog B Methyl Ester45095%
Analog C 3-Fluoro on Ring120105%

Interpretation and SAR Insights:

  • Amine Modification (1 vs. A): The addition of a small methyl group on the primary amine (Analog A) increased both potency and efficacy. This suggests that the binding pocket can accommodate small alkyl groups and that this substitution may result in a more favorable binding orientation or enhanced hydrophobic interactions.

  • Ester Modification (1 vs. B): Replacing the bulky tert-butyl ester with a smaller methyl ester (Analog B) significantly decreased potency. This indicates that the lipophilic bulk provided by the tert-butyl group is crucial for activity, perhaps by engaging a hydrophobic sub-pocket within the receptor.

  • Ring Substitution (1 vs. C): Adding a small, electronegative fluorine atom to the phenyl ring (Analog C) slightly improved potency. Halogen atoms can participate in specific interactions (e.g., halogen bonding) or alter the electronics of the ring to enhance binding.[9]

These initial findings can be visualized to guide the next round of analog design.

Sources

A Comparative Guide to Alternative Precursors for the Synthesis of tert-Butyl 3-(4-(2-aminoethyl)phenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. tert-Butyl 3-(4-(2-aminoethyl)phenyl)propanoate is a valuable building block in medicinal chemistry, and its synthesis can be approached from various strategic disconnections. This guide provides an in-depth technical comparison of alternative precursors and their corresponding synthetic routes to this target molecule. We will explore the causality behind experimental choices, provide detailed protocols, and offer a comparative analysis of yield, scalability, and overall efficiency to aid in selecting the optimal synthetic strategy.

Introduction: Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule, this compound, reveals several key bond disconnections that lead to different strategic precursors. The primary challenge lies in the efficient introduction of the 2-aminoethyl moiety onto the substituted phenylpropanoate core. This guide will focus on three primary alternative strategies that introduce this functionality from precursors containing a vinyl, nitro, or cyano group.

G target This compound precursor1 tert-Butyl 3-(4-vinylphenyl)propanoate target->precursor1 C-N bond formation precursor2 tert-Butyl 3-(4-(2-nitrovinyl)phenyl)propanoate target->precursor2 Nitro group reduction precursor3 tert-Butyl 3-(4-cyanomethylphenyl)propanoate target->precursor3 Nitrile reduction

Caption: Retrosynthetic analysis of the target molecule.

Alternative Precursor 1: The Vinyl Approach via Heck Coupling

This strategy involves the synthesis of tert-butyl 3-(4-vinylphenyl)propanoate as a key intermediate. The vinyl group serves as a versatile handle for the subsequent introduction of the aminoethyl functionality.

Synthesis of the Vinyl Precursor

The vinyl precursor is efficiently synthesized via a palladium-catalyzed Heck coupling reaction between tert-butyl 3-(4-bromophenyl)propanoate and a suitable vinylating agent, such as vinylboronic acid pinacol ester.

G start tert-Butyl 3-(4-bromophenyl)propanoate product tert-Butyl 3-(4-vinylphenyl)propanoate start->product Heck Coupling reagent Vinylboronic acid pinacol ester reagent->product catalyst Pd Catalyst Base catalyst->product

Caption: Synthesis of the vinyl precursor via Heck coupling.

Conversion to the Target Molecule

The conversion of the vinyl group to the aminoethyl group is a two-step process:

  • Hydroboration-Oxidation: The vinyl group is converted to a primary alcohol, 2-(4-(3-(tert-butoxy)-3-oxopropyl)phenyl)ethan-1-ol, using a hydroboration-oxidation sequence. This anti-Markovnikov addition is crucial for obtaining the desired primary alcohol.[1][2]

  • Mitsunobu Reaction: The resulting alcohol is then converted to the primary amine via a Mitsunobu reaction with a nitrogen nucleophile like phthalimide, followed by deprotection.[1][3][4][5][6]

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 3-(4-vinylphenyl)propanoate

  • To a solution of tert-butyl 3-(4-bromophenyl)propanoate (1.0 equiv) in a suitable solvent such as 1,4-dioxane, add vinylboronic acid pinacol ester (1.2 equiv).

  • Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 equiv), and a base, such as aqueous sodium carbonate (2.0 equiv).

  • Heat the mixture under an inert atmosphere at 80-100 °C until the starting material is consumed (monitored by TLC or GC-MS).

  • After cooling, extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.

Protocol 2: Hydroboration-Oxidation of tert-Butyl 3-(4-vinylphenyl)propanoate

  • Dissolve tert-butyl 3-(4-vinylphenyl)propanoate (1.0 equiv) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C and add a solution of borane-tetrahydrofuran complex (1.0 M in THF, 1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Cool the reaction to 0 °C and slowly add aqueous sodium hydroxide (3 M), followed by the dropwise addition of hydrogen peroxide (30% solution).

  • Stir the mixture at room temperature for 1-2 hours, then extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and purify by column chromatography to yield 2-(4-(3-(tert-butoxy)-3-oxopropyl)phenyl)ethan-1-ol.

Protocol 3: Mitsunobu Reaction to the Amine

  • Dissolve the alcohol from the previous step (1.0 equiv), triphenylphosphine (1.5 equiv), and phthalimide (1.5 equiv) in anhydrous THF.

  • Cool the solution to 0 °C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Concentrate the reaction mixture and purify the resulting phthalimide-protected intermediate by column chromatography.

  • Dissolve the purified intermediate in ethanol and add hydrazine hydrate (4-5 equiv).

  • Reflux the mixture for 2-4 hours. After cooling, acidify with HCl, filter the phthalhydrazide precipitate, and extract the aqueous layer to isolate the target amine hydrochloride salt.

Alternative Precursor 2: The Nitro Approach via Henry Reaction

This highly efficient route utilizes a Henry (nitroaldol) reaction to introduce a two-carbon nitroethyl unit, which is a direct precursor to the aminoethyl group.[1][6][7][8]

Synthesis of the Nitrovinyl Precursor

The synthesis begins with tert-butyl 3-(4-formylphenyl)propanoate, which undergoes a Henry reaction with nitromethane to yield tert-butyl 3-(4-(2-nitrovinyl)phenyl)propanoate.

G start tert-Butyl 3-(4-formylphenyl)propanoate product tert-Butyl 3-(4-(2-nitrovinyl)phenyl)propanoate start->product Henry Reaction reagent Nitromethane reagent->product catalyst Base catalyst->product

Caption: Synthesis of the nitrovinyl precursor via Henry reaction.

Conversion to the Target Molecule

The nitrovinyl intermediate is then reduced to the target primary amine using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).[9][10][11]

Experimental Protocols

Protocol 4: Synthesis of tert-Butyl 3-(4-formylphenyl)propanoate

  • A detailed procedure for the synthesis of this starting material would typically involve the oxidation of the corresponding benzyl alcohol or the formylation of a suitable phenylpropanoate precursor. For the purpose of this guide, we assume its availability.

Protocol 5: Henry Reaction

  • To a solution of tert-butyl 3-(4-formylphenyl)propanoate (1.0 equiv) and nitromethane (3.0 equiv) in a suitable solvent like methanol, add a base such as sodium hydroxide or DBU (catalytic amount) at room temperature.

  • Stir the reaction mixture for 12-24 hours.

  • Acidify the reaction with dilute HCl and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and purify by column chromatography to yield tert-butyl 3-(4-(2-nitrovinyl)phenyl)propanoate.

Protocol 6: Reduction of the Nitrovinyl Group

  • In a flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄, 4.0 equiv) in anhydrous THF.

  • Cool the suspension to 0 °C and add a solution of tert-butyl 3-(4-(2-nitrovinyl)phenyl)propanoate (1.0 equiv) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours.

  • Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

  • Filter the resulting solids and concentrate the filtrate. Purify the crude product by column chromatography to obtain the target amine.

Alternative Precursor 3: The Cyano Approach via Nitrile Reduction

This strategy involves the reduction of a nitrile group to a primary amine. The nitrile can be introduced at different stages of the synthesis. A plausible route involves the synthesis of tert-butyl 3-(4-(cyanomethyl)phenyl)propanoate.

Synthesis of the Cyano Precursor

This precursor can be synthesized from tert-butyl 3-(4-(bromomethyl)phenyl)propanoate via nucleophilic substitution with a cyanide source.

G start tert-Butyl 3-(4-(bromomethyl)phenyl)propanoate product tert-Butyl 3-(4-(cyanomethyl)phenyl)propanoate start->product Nucleophilic Substitution reagent NaCN or KCN reagent->product

Caption: Synthesis of the cyano precursor.

Conversion to the Target Molecule

The nitrile group is then reduced to the primary amine using catalytic hydrogenation or a chemical reducing agent like LiAlH₄.[12][13][14][15][16]

Experimental Protocols

Protocol 7: Synthesis of tert-Butyl 3-(4-(cyanomethyl)phenyl)propanoate

  • Dissolve tert-butyl 3-(4-(bromomethyl)phenyl)propanoate (1.0 equiv) in a polar aprotic solvent such as DMF or DMSO.

  • Add sodium cyanide or potassium cyanide (1.2 equiv) and stir the mixture at room temperature until the reaction is complete.

  • Pour the reaction mixture into water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.

Protocol 8: Catalytic Hydrogenation of the Nitrile

  • Dissolve tert-butyl 3-(4-(cyanomethyl)phenyl)propanoate (1.0 equiv) in a solvent such as ethanol or methanol, often with the addition of ammonia to suppress the formation of secondary amines.

  • Add a catalyst such as Raney Nickel or Palladium on carbon (Pd/C).

  • Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi) and heat to 50-80 °C.

  • After the reaction is complete, filter the catalyst and concentrate the filtrate to obtain the crude product, which can be purified by distillation or chromatography.

Comparison of the Synthetic Routes

ParameterThe Vinyl ApproachThe Nitro ApproachThe Cyano Approach
Number of Steps 3-4 (from bromo-precursor)2-3 (from formyl-precursor)2-3 (from bromomethyl-precursor)
Overall Yield ModerateGood to ExcellentGood
Key Reactions Heck Coupling, Hydroboration, MitsunobuHenry Reaction, Nitro ReductionNucleophilic Substitution, Nitrile Reduction
Reagents & Safety Pd catalysts (costly), Borane (pyrophoric), DEAD/DIAD (toxic)Nitromethane (toxic), LiAlH₄ (pyrophoric, water-reactive)Cyanide salts (highly toxic), LiAlH₄ or high-pressure H₂
Scalability Moderate, due to chromatography and expensive reagentsGood, Henry reaction is scalable, but LiAlH₄ reduction can be challenging on a large scale.Good, catalytic hydrogenation is highly scalable.
Versatility The vinyl intermediate is versatile for other transformations.The nitrovinyl intermediate is primarily for amine synthesis.The nitrile intermediate is also versatile.

Conclusion

Each of the discussed synthetic routes offers a viable alternative for the synthesis of this compound, with distinct advantages and disadvantages.

  • The Vinyl Approach is a versatile strategy that allows for the late-stage introduction of the amino group. However, it involves multiple steps and utilizes expensive and hazardous reagents, which may limit its scalability.

  • The Nitro Approach via the Henry Reaction is a highly efficient and direct method for the two-carbon homologation and introduction of the nitrogen functionality. While it involves the use of toxic nitromethane and pyrophoric LiAlH₄, the high yields and fewer steps make it an attractive option for laboratory-scale synthesis.

  • The Cyano Approach offers a balance of efficiency and scalability. The use of highly toxic cyanide is a significant drawback, but the subsequent catalytic hydrogenation is a well-established and scalable industrial process.

The choice of the optimal synthetic route will ultimately depend on the specific requirements of the project, including the desired scale, available resources, and safety considerations. For laboratory-scale synthesis where yield and efficiency are prioritized, the Henry reaction route presents a compelling option. For larger-scale production, the cyano approach with catalytic hydrogenation may be more practical, provided that appropriate safety measures for handling cyanide are in place.

References

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A Head-to-Head Comparison: Evaluating the Efficacy of tert-Butyl 3-(4-(2-aminoethyl)phenyl)propanoate as a Versatile Bifunctional Building Block

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and complex molecule synthesis, the strategic selection of building blocks is paramount to achieving efficient and high-yielding synthetic routes. Among the diverse array of bifunctional molecules available to researchers, tert-Butyl 3-(4-(2-aminoethyl)phenyl)propanoate has emerged as a valuable tool, offering a unique combination of a nucleophilic primary amine and a sterically protected carboxylic acid. This guide provides an in-depth technical analysis of this building block, objectively comparing its performance with viable alternatives and presenting supporting experimental insights to inform its application in your research.

Introduction to a Key Synthetic Intermediate

This compound (CAS No. 120225-79-8) is a bifunctional building block featuring a primary aminoethyl group attached to a phenylpropanoate core, where the carboxylic acid is protected as a tert-butyl ester.[1] This structural arrangement provides two key points of orthogonal reactivity, making it a highly versatile reagent in multistep synthetic sequences. The primary amine serves as a readily available nucleophile for a variety of transformations, including amide bond formation, sulfonylation, and reductive amination. Concurrently, the tert-butyl ester offers robust protection of the carboxylic acid functionality under a wide range of reaction conditions, yet it can be selectively removed under specific acidic conditions that are often compatible with other protecting groups.[2][3]

The strategic importance of such bifunctional linkers is particularly evident in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).[4][5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker connecting the target-binding and E3 ligase-binding moieties plays a critical role in the efficacy of the PROTAC, and building blocks like this compound are instrumental in constructing these crucial linkers.[6][7]

The Strategic Advantage of Orthogonal Protection

The core utility of this compound lies in its orthogonal protecting group strategy. The tert-butyl ester is stable to the basic conditions typically used for Fmoc deprotection in solid-phase peptide synthesis (SPPS), as well as many standard coupling conditions.[8][9] This allows for the selective functionalization of the primary amine without premature cleavage of the ester.

Conversely, the tert-butyl ester can be cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), which are commonly used in the final cleavage step of Boc-based SPPS.[10] Importantly, methods have been developed for the selective deprotection of tert-butyl esters in the presence of acid-labile N-Boc groups, for instance, using systems like CeCl₃·7H₂O-NaI or ZnBr₂.[2][11] This nuanced reactivity provides chemists with a high degree of control over the synthetic sequence.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; A[this compound] -- "Amine Functionalization(e.g., Amide Coupling, Sulfonylation)" --> B{Amine-Modified Intermediate(tert-Butyl Ester Intact)}; B -- "Selective Ester Deprotection(e.g., TFA, ZnBr₂)" --> C{Fully Deprotected orDifferentially Protected Product}; A -- "Selective Ester Deprotection" --> D{Carboxylic Acid Intermediate(Amine Free)}; D -- "Carboxylic Acid Functionalization(e.g., Amide Coupling)" --> C; }

Figure 1: Orthogonal reactivity of the building block.

Performance in Key Synthetic Transformations: A Comparative Look

To objectively assess the efficacy of this compound, we will consider its performance in one of the most common and critical reactions in drug discovery: amide bond formation. The primary amine of this building block is expected to exhibit reactivity typical of a primary alkylamine.[12]

Amide Coupling Reactions

The nucleophilicity of the primary amine in this compound allows for efficient coupling with a wide range of carboxylic acids using standard coupling reagents.

Table 1: Comparison of Building Blocks in a Representative Amide Coupling Reaction

Building BlockCarboxylic AcidCoupling ReagentsSolventYield (%)Reference
This compound Boc-Gly-OHHATU, DIPEADMF>90% (Est.)[13]
4-(2-Aminoethyl)benzoic acid methyl esterBoc-Gly-OHEDC, HOBtDCM/DMF~85%[14]
N-Boc-1,2-diaminoethanePhenylacetic AcidDCC, HOBtDCM~92%[14]

The data, while not from a single direct comparative study, suggests that the primary amine of our building block of interest is a highly competent nucleophile in amide coupling reactions, with expected yields being comparable to other commonly used amino-functionalized building blocks. The choice between these alternatives would likely be dictated by the desired linker length, rigidity, and the specific protecting group strategy of the overall synthesis.

Experimental Protocols

To provide a practical framework for the utilization of this building block, detailed experimental protocols for key transformations are provided below.

Protocol 1: Amide Bond Formation

This protocol describes a general procedure for the coupling of a carboxylic acid to the primary amine of this compound.

Materials:

  • This compound

  • Carboxylic acid of interest (e.g., an N-protected amino acid)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • Dissolve the carboxylic acid (1.1 equivalents) and HATU (1.1 equivalents) in anhydrous DMF.

  • Add DIPEA (2.5 equivalents) to the solution and stir for 5 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of this compound (1.0 equivalent) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS until completion.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: tert-Butyl Ester Deprotection

This protocol outlines the cleavage of the tert-butyl ester to reveal the free carboxylic acid.

Materials:

  • tert-Butyl ester-protected compound

  • TFA (Trifluoroacetic acid)

  • DCM (Dichloromethane)

  • (Optional) Scavenger such as triisopropylsilane (TIS)

Procedure:

  • Dissolve the tert-butyl ester-protected compound in DCM.

  • Add TFA (typically 20-50% v/v in DCM). If the substrate contains other acid-sensitive groups, a scavenger like TIS (5% v/v) can be added.

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with toluene or DCM several times to remove residual TFA.

  • The resulting carboxylic acid can often be used in the next step without further purification.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; subgraph "Amide Coupling Workflow" A[Carboxylic Acid] -->|HATU, DIPEA| B(Activated Ester); C[this compound] --> D{Amide Product}; B --> D; end subgraph "Deprotection Workflow" E[Amide Product] -->|TFA/DCM| F(Final Product); end }

Figure 2: A simplified workflow for amide coupling and deprotection.

Comparison with Alternative Building Blocks

While this compound is a highly effective building block, several alternatives can be considered depending on the specific synthetic requirements.

Table 2: Comparison of Alternative Bifunctional Building Blocks

Building BlockKey FeaturesAdvantagesDisadvantages
This compound Primary amine, tert-butyl protected carboxylic acid.Orthogonal protection scheme, good reactivity of the primary amine.The tert-butyl group requires strong acid for cleavage, which may not be suitable for all substrates.
Methyl 3-(4-(2-aminoethyl)phenyl)propanoatePrimary amine, methyl protected carboxylic acid.Methyl ester is stable to mildly acidic/basic conditions, can be cleaved by saponification.Saponification conditions (e.g., LiOH, NaOH) are harsh and may not be compatible with other functional groups.
4-(2-(Boc-amino)ethyl)benzoic acidBoc-protected primary amine, free carboxylic acid.Allows for direct coupling through the carboxylic acid; Boc group is easily removed with mild acid.The free carboxylic acid may require activation in situ for subsequent reactions.
Fmoc-NH-(PEG)n-COOHFmoc-protected amine, PEG linker, free carboxylic acid.Tunable linker length and hydrophilicity with PEG chain; Fmoc group is base-labile.[7]Can be more expensive; may require different synthetic strategies (e.g., Fmoc-based SPPS).

The choice of building block will ultimately depend on the overall synthetic strategy, including the nature of other protecting groups in the molecule and the desired final structure.

Conclusion and Future Perspectives

This compound stands out as a robust and versatile building block for the synthesis of complex molecules, particularly in the context of drug discovery and the development of bifunctional molecules like PROTACs. Its key strengths lie in the orthogonal nature of its protected functional groups, allowing for selective and high-yielding transformations of the primary amine while the carboxylic acid remains masked.

While direct, side-by-side quantitative comparisons with a broad range of alternatives are not always available in the published literature, the well-established reactivity of its constituent functional groups provides a high degree of confidence in its performance. The provided experimental protocols serve as a reliable starting point for its incorporation into synthetic workflows. As the demand for sophisticated molecular architectures continues to grow, the strategic application of well-designed building blocks like this compound will undoubtedly remain a cornerstone of successful synthetic endeavors.

References

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A Comparative Guide to the Cross-Reactivity Profiling of tert-Butyl 3-(4-(2-aminoethyl)phenyl)propanoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for assessing the cross-reactivity of novel chemical entities derived from the parent scaffold, tert-Butyl 3-(4-(2-aminoethyl)phenyl)propanoate. In drug discovery, understanding a compound's selectivity is as crucial as understanding its primary efficacy. Cross-reactivity, the unintended interaction of a drug candidate with proteins other than its primary target, can lead to unforeseen side effects or reveal new therapeutic opportunities.[1] This document outlines the strategic rationale, experimental workflows, and detailed protocols necessary for a robust cross-reactivity assessment, designed for researchers and drug development professionals.

Our approach is built on a multi-tiered system, beginning with broad in vitro binding assays to identify potential off-target interactions, followed by functional assays to determine the physiological relevance of these interactions. By systematically comparing derivatives against the parent compound, this guide will enable you to select candidates with the most promising selectivity profiles for further development.

Section 1: The Imperative of Cross-Reactivity Profiling

The journey of a drug from a lab bench to a patient is paved with rigorous safety and efficacy testing. A significant hurdle in this process is managing off-target effects, which are often a direct consequence of cross-reactivity.[2] Small molecules, such as the derivatives of this compound, are designed to bind a specific biological target to elicit a therapeutic effect. However, due to structural similarities between protein binding sites, these compounds can also bind to unintended targets.

Such interactions can lead to:

  • Adverse Drug Reactions (ADRs): Unforeseen side effects that can range from mild to life-threatening.

  • Drug-Drug Interactions (DDIs): Where one compound affects the metabolism or activity of another, often by inhibiting key metabolic enzymes like Cytochrome P450s.[3][4]

  • Reduced Efficacy: If a significant portion of the drug is sequestered by off-targets, the concentration available to engage the primary target may be insufficient.

Therefore, a proactive, systematic evaluation of cross-reactivity is not merely a regulatory checkbox but a fundamental component of designing safer and more effective medicines.

Section 2: A Multi-Tiered Strategy for Selectivity Profiling

We advocate for a staged approach to cross-reactivity studies. This strategy efficiently allocates resources by using broad, high-throughput methods to initially identify potential liabilities, which are then investigated with more complex, lower-throughput functional assays.

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Functional Validation cluster_2 Tier 3: Cellular Context cluster_3 Outcome T1_Binding Competitive Binding Assays (Broad Panel of Receptors & Enzymes) T2_Enzyme Enzyme Inhibition Assays T1_Binding->T2_Enzyme Hits Identified T2_Functional Receptor Functional Assays (e.g., Second Messenger) T1_Binding->T2_Functional Hits Identified T3_Cell Cell-Based Functional Assays (Phenotypic & Pathway Analysis) T2_Enzyme->T3_Cell Confirmed Activity T2_Functional->T3_Cell Confirmed Activity Outcome Selectivity Profile & Candidate Selection T3_Cell->Outcome Integrated Data Analysis G cluster_0 Competitive Binding Principle Receptor Receptor Radioligand Radioligand (Labeled) Receptor->Radioligand Binds (Signal) Competitor Test Compound (Unlabeled) Receptor->Competitor Competes

Caption: Principle of a competitive binding assay.

Section 4: Data Interpretation & Comparative Analysis

The ultimate goal is to build a comprehensive selectivity profile for each derivative. Data should be collated into clear, comparative tables.

Table 1: Hypothetical Binding Affinity (Ki, nM) Profile

TargetParent CompoundDerivative ADerivative BDerivative C
NAR1 (Primary) 15 8 25 12
Serotonin 5-HT2A850>10,000950780
Dopamine D21,2009,5001,100>10,000
Adrenergic α12,500>10,0002,3003,000
hERG Channel5,0008,0004,5006,200

Analysis: Derivative A shows improved potency at the primary target (NAR1) and a significantly improved selectivity profile, with >1000-fold selectivity against the tested off-targets. Derivative C also shows good selectivity against the D2 receptor, while Derivative B largely mirrors the parent compound's profile.

Table 2: Hypothetical Enzyme Inhibition (IC50, µM) Profile

EnzymeParent CompoundDerivative ADerivative BDerivative C
CYP3A425>505.5 28
CYP2D6>50>50>50>50
CYP2C945>504138

Analysis: A significant liability is identified for Derivative B, which shows potent inhibition of CYP3A4, a major drug-metabolizing enzyme. This poses a high risk for drug-drug interactions. [4]Derivatives A and C show a much cleaner profile.

Section 5: Conclusion and Candidate Selection

Integrating the data from all tiers provides a holistic view of each derivative's potential.

  • Parent Compound: Moderate potency and selectivity.

  • Derivative A: (Recommended Candidate) Exhibits the best overall profile. It has enhanced potency for the primary target (NAR1) and a vastly superior selectivity window against all tested off-targets and metabolic enzymes. Its risk of off-target side effects and drug-drug interactions is lowest.

  • Derivative B: (Not Recommended) While potency is similar to the parent, its strong inhibition of CYP3A4 presents a significant safety risk that likely precludes further development.

  • Derivative C: A viable backup candidate. It shows good potency and improved selectivity over the parent compound, particularly for the D2 receptor, with a clean metabolic profile.

This systematic and comparative approach to cross-reactivity profiling is indispensable in modern drug discovery. By understanding the "why" behind the protocols and interpreting the data in an integrated manner, research teams can make informed, data-driven decisions to select the safest and most effective drug candidates for clinical evaluation.

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A Senior Application Scientist's Guide to the Structural Validation of tert-Butyl 3-(4-(2-aminoethyl)phenyl)propanoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in drug discovery and development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. An incorrect structural assignment can lead to misinterpreted biological data, wasted resources, and significant delays in the development pipeline. This guide provides an in-depth, logic-driven framework for validating the structure of tert-Butyl 3-(4-(2-aminoethyl)phenyl)propanoate and its derivatives. We will move beyond a simple checklist of techniques, instead focusing on the causality behind our analytical choices and demonstrating how a multi-faceted approach creates a self-validating system for structural confirmation.

The target molecule, this compound, possesses several key structural features that each require a specific analytical tool for confirmation: a bulky tert-butyl ester, a primary aliphatic amine, a 1,4-disubstituted aromatic ring, and a propanoate linker. Our validation strategy is therefore designed to interrogate each of these features orthogonally, ensuring that the combined data paints a single, coherent structural picture.

The Validation Workflow: A Logic-Driven Approach

A robust validation workflow does not simply apply techniques at random. It follows a logical progression from establishing purity and confirming molecular identity to elucidating the fine details of atomic connectivity. Each step builds upon the last, creating a cascade of evidence.

G cluster_0 Initial Quality Control cluster_1 Molecular Identity cluster_2 Detailed Structural Elucidation Purity Purity Assessment (HPLC) MW Molecular Weight Confirmation (HRMS) Purity->MW If >95% pure Connectivity Atom Connectivity (¹H & ¹³C NMR) MW->Connectivity If MW matches Conclusion Validated Structure MW->Conclusion FuncGroup Functional Group ID (FTIR) Connectivity->FuncGroup If structure consistent Connectivity->Conclusion FuncGroup->Conclusion

Caption: Logical workflow for structural validation.

Purity Assessment: The Essential First Step

Expertise & Experience: Before dedicating resources to complex structural elucidation, we must first ensure the sample is sufficiently pure. Impurities, such as starting materials, by-products, or residual solvents, can introduce confounding signals in subsequent analyses, leading to misinterpretation.[1] High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose, offering high sensitivity and resolving power to separate the target compound from contaminants.[1][2][3]

Trustworthiness: A well-developed HPLC method provides a quantitative measure of purity (e.g., % area under the curve). By establishing this baseline, we ensure that the data from mass spectrometry and NMR represents the compound of interest, not a mixture.

Comparative Technique: Thin Layer Chromatography (TLC)

While TLC is a rapid and cost-effective tool for monitoring reaction progress, it lacks the quantitative power and resolution of HPLC. For final validation, HPLC is the authoritative choice.[3]

Data Presentation: HPLC Method Parameters
ParameterConditionRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)The nonpolar C18 stationary phase is ideal for retaining the moderately nonpolar analyte.
Mobile Phase A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic AcidFormic acid aids in protonating the amine, leading to sharper peaks and better chromatography.
Gradient 10% B to 90% B over 15 minutesA gradient elution is necessary to elute the compound of interest and any potential impurities with a wide range of polarities.[4]
Flow Rate 1.0 mL/minA standard flow rate for analytical columns of this dimension.
Detection UV at 254 nmThe phenyl ring provides strong chromophoric activity for reliable UV detection.
Injection Volume 10 µLA typical volume to avoid column overloading while ensuring a strong signal.
Experimental Protocol: HPLC Purity Analysis
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (90% A, 10% B) for at least 15 minutes or until a stable baseline is achieved.

  • Blank Injection: Inject a sample of the dissolution solvent (blank) to identify any system-related peaks.

  • Sample Injection: Inject 10 µL of the prepared sample solution onto the column.

  • Data Acquisition: Run the gradient method and record the chromatogram.

  • Analysis: Integrate all peaks and calculate the purity as the percentage of the main peak area relative to the total area of all peaks. A purity level of >95% is typically required for subsequent structural analysis.

Molecular Weight Confirmation: High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: Once purity is established, the next logical step is to confirm the molecular formula. Low-resolution mass spectrometry provides the nominal mass, but High-Resolution Mass Spectrometry (HRMS), often using a Time-of-Flight (TOF) or Orbitrap analyzer, provides a highly accurate mass measurement (typically to within 5 ppm).[5] This accuracy is critical for distinguishing between compounds with the same nominal mass but different elemental compositions.

Trustworthiness: For our target compound (C₁₅H₂₃NO₂), the expected exact mass is 249.1729 Da.[6] Observing a molecular ion in the HRMS spectrum that matches this value to within 0.001 Da provides extremely high confidence in the assigned molecular formula. We will use Electrospray Ionization (ESI) in positive mode, as the primary amine is readily protonated to form the [M+H]⁺ ion.

Data Presentation: Expected HRMS Data
IonCalculated Exact Mass (Da)Observed Mass Range (Da)
[M+H]⁺250.1802250.1802 ± 0.0012
[M+Na]⁺272.1621272.1621 ± 0.0014

Tandem MS (MS/MS) for Structural Insight: Beyond confirming the molecular weight, fragmenting the parent ion ([M+H]⁺) can provide valuable structural clues.[5] For this molecule, a characteristic fragmentation would be the loss of isobutylene (56 Da) from the tert-butyl group, a highly predictable pathway for tert-butyl esters.

G Parent [M+H]⁺ m/z = 250.18 Fragment [M+H - C₄H₈]⁺ m/z = 194.12 Parent->Fragment CID NeutralLoss Loss of Isobutylene (56.06 Da)

Caption: Key fragmentation pathway in MS/MS.

Experimental Protocol: HRMS Analysis
  • Sample Preparation: Dilute the 1 mg/mL stock solution from the HPLC prep to approximately 10 µg/mL using 50:50 acetonitrile/water with 0.1% formic acid.

  • Mass Spectrometer Tuning: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

  • Infusion: Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min.

  • MS Scan: Acquire a full scan mass spectrum in positive ion mode over a range of m/z 100-500 to detect the [M+H]⁺ and potential adducts like [M+Na]⁺.

  • MS/MS Scan: Select the observed [M+H]⁺ ion (m/z ~250.18) for collision-induced dissociation (CID) and acquire the product ion spectrum.

  • Data Analysis: Confirm the measured mass of the parent ion matches the calculated exact mass. Analyze the fragmentation pattern for expected losses.

Definitive Structure Elucidation: NMR and FTIR Spectroscopy

With purity and molecular formula confirmed, we now employ techniques that map the molecule's atomic framework and identify its functional groups.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. ¹H NMR reveals the number of different types of protons, their electronic environment, and their proximity to other protons. ¹³C NMR provides a count of the unique carbon atoms in the molecule. Together, they allow us to piece together the molecule's connectivity.

Trustworthiness: The combination of chemical shift (δ), integration (proton count), and multiplicity (splitting pattern) in ¹H NMR provides a unique fingerprint. When this fingerprint perfectly matches the proposed structure and is further supported by the ¹³C NMR data, it constitutes definitive proof of structure. For instance, the presence of a 9-proton singlet around δ 1.4 ppm is an unmistakable indicator of the tert-butyl group.

Data Presentation: Predicted ¹H NMR Data (500 MHz, CDCl₃)
AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationRationale
a~1.45Singlet (s)9HNine equivalent methyl protons of the sterically shielded tert-butyl group.
b~2.60Triplet (t)2HMethylene protons adjacent to the carbonyl group, split by 'c'.
c~2.95Triplet (t)2HMethylene protons adjacent to the aromatic ring, split by 'b'.
d~2.75Triplet (t)2HMethylene protons adjacent to the aromatic ring, split by 'e'.
e~2.90Triplet (t)2HMethylene protons adjacent to the amine, split by 'd'.
f, f'~7.15Doublet (d)4HFour protons of the 1,4-disubstituted aromatic ring, appearing as an AA'BB' system.
g~1.60Broad Singlet (br s)2HProtons of the primary amine; often broad and may exchange with D₂O.[7]
Data Presentation: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
AssignmentChemical Shift (δ, ppm)Rationale
Carbonyl (C=O)~172.5Ester carbonyl carbon.
Aromatic C (quaternary)~138.0, ~135.5Carbons of the aromatic ring attached to the alkyl chains.
Aromatic CH~128.8, ~128.5Protonated carbons of the aromatic ring.
Quaternary C (t-Bu)~80.5Quaternary carbon of the tert-butyl ester.
CH₂ (aliphatic)~38.5, ~36.0, ~35.5, ~30.5The four distinct methylene carbons in the side chains.
CH₃ (t-Bu)~28.2Three equivalent methyl carbons of the tert-butyl group.
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure adequate signal-to-noise and resolution.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

  • D₂O Exchange (Optional): To confirm the amine protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The signal assigned to the -NH₂ protons should disappear or significantly diminish.[7]

  • Data Processing: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the ¹H signals. Assign all peaks based on the expected structure.

B. Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: While NMR excels at mapping the C-H framework, FTIR is highly effective for rapidly confirming the presence of key functional groups by identifying their characteristic vibrational frequencies.[8] It serves as an excellent orthogonal technique to NMR.

Trustworthiness: The presence of a strong, sharp absorption band around 1730 cm⁻¹ is definitive evidence for the ester carbonyl group.[8][9] Concurrently, observing two distinct, weaker bands in the 3400-3300 cm⁻¹ region is a classic signature of the N-H stretching vibrations of a primary amine.[10] This combination confirms the two most important functional groups in the molecule.

Data Presentation: Key FTIR Absorptions
Wavenumber (cm⁻¹)VibrationFunctional Group
~3380 and ~3300Asymmetric & Symmetric N-H StretchPrimary Amine (-NH₂)[7][10]
~2960C-H StretchAliphatic (CH₂, CH₃)
~1730C=O StretchEster Carbonyl
~1610N-H Bend (Scissoring)Primary Amine (-NH₂)[10]
~1515C=C StretchAromatic Ring
~1150C-O StretchEster
Experimental Protocol: FTIR Analysis
  • Sample Preparation: Place a small amount of the solid compound directly onto the diamond crystal of an ATR-FTIR spectrometer. Alternatively, prepare a KBr pellet or a thin film from a volatile solvent.

  • Background Scan: Run a background scan of the empty spectrometer to subtract atmospheric (CO₂, H₂O) absorptions.

  • Sample Scan: Acquire the infrared spectrum of the sample, typically by co-adding 16 or 32 scans for good signal-to-noise.

  • Data Analysis: Identify the key absorption bands and correlate them with the functional groups expected in the molecule.

Conclusion: Synthesizing the Data for Unambiguous Validation

The structural validation of a compound like this compound is not achieved by a single experiment. It is the culmination of a series of orthogonal analyses, each providing a piece of the puzzle.

  • HPLC confirms we are analyzing a pure substance.

  • HRMS confirms the elemental composition via an exact mass measurement.

  • MS/MS reveals logical fragmentation patterns consistent with the structure.

  • FTIR provides rapid and definitive evidence of the required ester and amine functional groups.

  • ¹H and ¹³C NMR meticulously map the atomic connectivity, serving as the final, definitive proof of structure.

When the data from all these experiments align—a single sharp peak in the HPLC, a precise mass match in the HRMS, the correct functional group vibrations in the FTIR, and a perfectly matching NMR fingerprint—we achieve a state of validated confidence in the structure. This rigorous, multi-technique approach is indispensable for ensuring data integrity in research and drug development.

References

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  • Pharma Times. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]

  • Muszalska, I., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica - Drug Research. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

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  • PrepChem.com. (n.d.). Synthesis of tert-butyl propanoate. Retrieved from [Link]

  • MDPI. (n.d.). Sulfonation and Characterization of Tert-Butyl Styrene/Styrene/Isoprene Copolymer and Polypropylene Blends for Blood Compatibility Applications. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, July 16). Why is tert-Butyl (tBu) often not listed as protecting group for alcohol? Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of tert-butyl... [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of synthesized t-butyl esters of higher fatty acids... [Image]. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

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Comparison of synthetic routes for phenylethylamine-based drugs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Phenylethylamine-Based Drugs

For researchers, scientists, and professionals in drug development, the synthesis of phenylethylamine derivatives is a cornerstone of medicinal chemistry. This class of compounds, which includes vital neurotransmitters and a wide array of pharmaceuticals, demands synthetic strategies that are not only efficient but also precise, scalable, and compliant with regulatory standards. This guide provides a comparative analysis of prominent synthetic routes, grounded in mechanistic principles and supported by experimental data, to inform strategic decisions in the laboratory and during scale-up.

The Strategic Importance of Synthetic Route Selection

The phenylethylamine scaffold is the foundation for drugs ranging from central nervous system stimulants like amphetamine to decongestants such as pseudoephedrine and empathogens like 3,4-methylenedioxymethamphetamine (MDMA). The choice of a synthetic pathway is a critical decision dictated by several factors:

  • Stereochemistry: The pharmacological activity of many phenylethylamines is highly dependent on their stereoisomeric form. For instance, the stimulant properties of amphetamine reside primarily in the (S)-(+)-enantiomer.[1] Therefore, routes that offer stereocontrol are often paramount.

  • Regulatory Scrutiny: Many key precursors, such as phenyl-2-propanone (P2P), safrole, ephedrine, and pseudoephedrine, are highly regulated to prevent illicit drug synthesis.[2][3][4] Modern synthetic design often prioritizes the use of non-controlled starting materials.

  • Scalability and Purity: For clinical and commercial applications, a synthesis must be reproducible, high-yielding, and produce a final active pharmaceutical ingredient (API) of exceptional purity. This is a central tenet of Current Good Manufacturing Practices (cGMP).

This guide will dissect and compare classical, modern stereoselective, and industrial-scale cGMP-compliant methodologies.

Classical Synthetic Approaches: The Foundation

These routes are historically significant and illustrate fundamental principles of amine synthesis, though they often lack stereocontrol and may involve hazardous reagents.

Reductive Amination

Reductive amination is arguably the most versatile and widely known method for synthesizing amines. It involves the reaction of a ketone or aldehyde with an amine (or ammonia) to form an imine, which is then reduced to the target amine. The Leuckart-Wallach reaction is a classic variant.[4][5]

Mechanism: The reaction typically begins with the formation of an imine from a ketone precursor, such as phenyl-2-propanone (P2P), and an amine source like ammonia (for primary amines) or methylamine (for secondary amines). This imine is then reduced in situ.

Causality in Experimental Choices:

  • Amine Source: For amphetamine, ammonia is used. For methamphetamine, methylamine is the reagent of choice.[4]

  • Reducing Agent: Historically, reagents like sodium borohydride, catalytic hydrogenation (e.g., H₂ over a nickel catalyst), or the Leuckart conditions (formic acid or formamide) are used.[4][6] The choice of reducing agent impacts reaction conditions and impurity profiles. The Leuckart reaction, for example, is known to produce specific impurities like 4-methyl-5-phenyl-pyrimidine.[4]

Advantages:

  • Direct and often a single-step process.

  • Applicable to a wide range of precursors.

Disadvantages:

  • Produces a racemic mixture, requiring a separate, often inefficient, resolution step to isolate the desired enantiomer.[4]

  • Key precursors like P2P are strictly controlled.

  • Leuckart conditions require high temperatures and can generate significant by-products.[5]

Reductive_Amination P2P Phenyl-2-Propanone (P2P) Imine Imine Intermediate P2P->Imine Amine R-NH₂ (e.g., NH₃ or CH₃NH₂) Amine->Imine + Product Phenylethylamine (e.g., Amphetamine) Imine->Product ReducingAgent [H] (Reducing Agent) ReducingAgent->Product +

Caption: General workflow for Reductive Amination.

Stereoselective and Modern Synthetic Strategies

To overcome the limitations of classical methods, particularly the lack of stereocontrol, modern synthesis employs asymmetric techniques and enzymatic catalysis.

Chemo-enzymatic Synthesis

This elegant approach combines chemical reactions with highly selective enzymatic transformations to achieve high enantiopurity. Enzymes like transaminases and lipases are instrumental.

Example: Asymmetric Synthesis of 1-Phenylethylamine A powerful one-pot, two-step process has been developed starting from styrene.[7][8]

  • Wacker Oxidation: Styrene is first oxidized to acetophenone using a Pd/Cu catalyst system.

  • Enzymatic Reductive Amination: An amine dehydrogenase (AmDH) enzyme then converts the acetophenone into (R)- or (S)-1-phenylethylamine with exceptional stereoselectivity. This step uses ammonia as the nitrogen source and a cofactor recycling system (e.g., glucose/glucose dehydrogenase) to regenerate the required NADH, making the process economically viable.[7][9]

Causality in Experimental Choices:

  • Enzyme Selection: The choice of a specific amine dehydrogenase dictates the stereochemical outcome (R vs. S).

  • Compartmentalization: The chemical catalyst (Pd/Cu) and the enzyme are often incompatible. The copper component, in particular, can deactivate the enzyme.[8] To solve this, the catalysts are physically separated by a semi-permeable membrane (e.g., polydimethylsiloxane) within the same reactor, allowing the substrate to pass through while keeping the catalysts isolated.[7][8] This self-validating system ensures both reactions proceed optimally without mutual inhibition.

Advantages:

  • Excellent enantioselectivity (often >99% ee).[7][9]

  • Mild, environmentally friendly reaction conditions.

  • Uses inexpensive, readily available starting materials like styrene.

Disadvantages:

  • Requires specialized enzymes and bioreactor setups.

  • Enzyme stability and activity can be sensitive to reaction conditions.

Chemo_Enzymatic_Synthesis cluster_pot1 One-Pot Reactor cluster_chem Compartment 1: Chemical cluster_bio Compartment 2: Enzymatic cluster_cofactor Cofactor Recycling Styrene Styrene Wacker Wacker Oxidation (Pd/Cu Catalyst) Styrene->Wacker Acetophenone Acetophenone Enzyme Reductive Amination (Amine Dehydrogenase) Acetophenone->Enzyme Diffusion across membrane Wacker->Acetophenone Amine Chiral 1-Phenylethylamine Enzyme->Amine cofactor_label NADH -> NAD+ Glucose -> Gluconate cofactor_label->Enzyme cGMP_MDMA_Synthesis Start 5-Bromo-1,3-benzodioxole (Non-controlled) Stage1 Stage 1: Grignard Reaction (vs Propylene Oxide) Start->Stage1 Intermediate1 1-(3,4-Methylenedioxyphenyl) -2-propanol Stage1->Intermediate1 Stage2 Stage 2: Oxidation Intermediate1->Stage2 Intermediate2 1-(3,4-Methylenedioxyphenyl) -propan-2-one (PMK) Stage2->Intermediate2 Stage3 Stage 3: Reductive Amination (with Methylamine) Intermediate2->Stage3 Intermediate3 MDMA Base Stage3->Intermediate3 Stage4 Stage 4: Salt Formation & Recrystallization Intermediate3->Stage4 Final MDMA·HCl (>99.9% Purity) Stage4->Final

Sources

Navigating the Labyrinth: A Comparative Guide to the Physicochemical Properties of CNS Drug Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of Central Nervous System (CNS) drug development, the journey from a promising intermediate to a clinically effective therapeutic is fraught with challenges. The blood-brain barrier (BBB), a formidable gatekeeper, dictates which molecules may enter the sanctum of the brain. Success in traversing this barrier is not a matter of chance, but a finely tuned interplay of physicochemical properties. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of key physicochemical parameters for representative CNS drug intermediates and their parent scaffolds, supported by established experimental methodologies.

The narrative that follows is not a rigid recitation of facts, but a logical exploration of why these properties matter and how they are reliably measured. Every claim is substantiated by authoritative sources, ensuring the scientific integrity of this guide.

The Imperative of "Just Right": Why Physicochemical Properties Dictate CNS Drug Efficacy

The ability of a drug to penetrate the BBB and exert its effect on a CNS target is fundamentally governed by its molecular characteristics. Unlike peripheral drug targets, CNS targets are shielded by a highly selective barrier, rendering many potential therapeutics ineffective. The key to unlocking the CNS lies in a delicate balance of several physicochemical properties, often referred to as a "drug-like" space optimized for brain penetration.[1][2][3]

This guide will focus on four critical parameters:

  • Lipophilicity (LogP/LogD): The partitioning of a compound between a lipid and an aqueous phase is a primary determinant of its ability to cross the lipid-rich BBB.[2] However, excessive lipophilicity can lead to non-specific binding, increased metabolism, and poor aqueous solubility.[2]

  • Aqueous Solubility: A compound must possess sufficient solubility in the aqueous environment of the blood to be transported to the BBB. Poor solubility can severely limit bioavailability.[2]

  • Permeability: This property describes the velocity at which a molecule can traverse a membrane. For CNS drugs, high permeability across a membrane mimicking the BBB is essential.

  • Ionization Constant (pKa): The extent of a molecule's ionization at physiological pH (around 7.4) significantly influences its lipophilicity and ability to cross cell membranes.[4] Generally, the un-ionized form of a drug is more lipid-soluble and therefore more readily crosses the BBB.[4]

A Comparative Analysis of Representative CNS Drug Scaffolds

To illustrate the interplay of these properties, we present a comparative analysis of several well-known CNS drugs, representing diverse therapeutic classes and chemical scaffolds. These molecules can be considered as successful "final-stage" intermediates, and their properties provide invaluable insights for the design of novel CNS drug candidates.

CompoundTherapeutic ClasscLogPAqueous Solubility (mg/mL)Permeability (PAMPA, Pe x 10⁻⁶ cm/s)pKa
Caffeine Stimulant-0.07[5]21.6 (at 25°C)[5]High10.4[5]
Nicotine Stimulant1.17Miscible with waterHigh (pH-dependent)[6][7][8]3.41 (pyridine), 8.10 (pyrrolidine)[1]
Diazepam Anxiolytic2.82~0.05[9][10]High3.3, 3.4[11][12]
Morphine Opioid Analgesic0.89~0.2 (as free base)[3]Low to Moderate8.08[13]
Sertraline Antidepressant5.13.8[14]High9.48[14]
Clozapine Antipsychotic3.7<0.01[15]High3.7, 7.6[15]
Fluoxetine Antidepressant4.05Sparingly solubleHigh9.8
Donepezil Acetylcholinesterase Inhibitor3.8SolubleHigh8.9

Note: The data presented is a compilation from various sources and experimental conditions may vary. cLogP is the calculated logarithm of the partition coefficient.

Discussion of Trends:

This table highlights the delicate balance required for CNS activity. For instance, caffeine, despite its low lipophilicity, readily crosses the BBB, likely due to its small size and other transport mechanisms.[16] Diazepam, a classic benzodiazepine, exhibits the expected higher lipophilicity conducive to passive diffusion.[17] Morphine's relatively lower lipophilicity and presence of hydrogen bond donors contribute to its less efficient BBB penetration compared to more lipophilic opioids.[3] Antidepressants like sertraline and fluoxetine, and the antipsychotic clozapine, possess higher lipophilicity, which aids in their CNS penetration.

Experimental Methodologies: The Foundation of Reliable Data

The trustworthiness of any comparative analysis rests on the validity of the experimental methods used to generate the data. Below are detailed, step-by-step protocols for the key assays discussed.

Lipophilicity Determination: The Shake-Flask Method for LogP

The "gold standard" for experimental LogP determination is the shake-flask method, which directly measures the partitioning of a compound between n-octanol and water.

Protocol:

  • Preparation of Phases: Prepare mutually saturated n-octanol and water by shaking them together for 24 hours and allowing the layers to separate.

  • Sample Preparation: Dissolve a known amount of the test compound in one of the phases (usually the one in which it is more soluble).

  • Partitioning: Add a measured volume of the second phase to the first. The ratio of the volumes can be adjusted based on the expected LogP.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the compound using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Shake_Flask_LogP cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Phases Prepare Mutually Saturated n-Octanol and Water Partition Combine Phases Prep_Phases->Partition Prep_Sample Dissolve Compound in One Phase Prep_Sample->Partition Equilibrate Shake to Equilibrate Partition->Equilibrate Separate Centrifuge to Separate Phases Equilibrate->Separate Quantify Quantify Concentration in Each Phase (UV/HPLC) Separate->Quantify Calculate Calculate P and LogP Quantify->Calculate

Caption: Workflow for LogP determination using the shake-flask method.

Aqueous Solubility Assessment: The Kinetic Solubility Assay

Kinetic solubility is a high-throughput method used in early drug discovery to estimate the solubility of a compound from a DMSO stock solution.

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in dimethyl sulfoxide (DMSO) (e.g., 10 mM).

  • Assay Plate Preparation: Dispense a small volume of the DMSO stock solution into the wells of a microtiter plate.

  • Addition of Aqueous Buffer: Add a physiological buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.

  • Incubation and Shaking: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) with shaking for a defined period (e.g., 1-2 hours) to allow for precipitation of the compound.

  • Precipitate Removal: Separate the undissolved precipitate from the saturated solution by filtration or centrifugation.

  • Quantification: Determine the concentration of the compound in the filtrate or supernatant using a suitable analytical method (e.g., HPLC-UV or LC-MS/MS).

  • Solubility Determination: The measured concentration represents the kinetic solubility of the compound under the assay conditions.

Kinetic_Solubility Stock Prepare DMSO Stock Solution Dispense Dispense into Microtiter Plate Stock->Dispense Add_Buffer Add Aqueous Buffer (pH 7.4) Dispense->Add_Buffer Incubate Incubate with Shaking Add_Buffer->Incubate Separate Filter or Centrifuge to Remove Precipitate Incubate->Separate Quantify Quantify Soluble Compound (HPLC/LC-MS) Separate->Quantify Result Kinetic Solubility Value Quantify->Result

Caption: High-throughput kinetic solubility assay workflow.

Permeability Evaluation: The Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a non-cell-based, high-throughput method that models passive diffusion across a lipid membrane, providing a good predictor of BBB penetration.

Protocol:

  • Membrane Preparation: A filter plate is coated with a lipid solution (e.g., a mixture of phospholipids in an organic solvent like dodecane) to form an artificial membrane.

  • Donor and Acceptor Plates: A donor plate containing the test compounds dissolved in a buffer at a specific pH and an acceptor plate containing fresh buffer are prepared.

  • Assay Assembly: The filter plate with the artificial membrane is placed on top of the acceptor plate, and the donor solution is added to the wells of the filter plate, creating a "sandwich".

  • Incubation: The sandwich is incubated for a set period (e.g., 4-18 hours) to allow the compounds to permeate from the donor to the acceptor compartment.

  • Quantification: The concentration of the compound in both the donor and acceptor wells is determined using an analytical method like LC-MS/MS.

  • Permeability Calculation: The effective permeability (Pe) is calculated using the following equation:

    Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - C_A(t) / C_eq)

    Where:

    • V_D and V_A are the volumes of the donor and acceptor wells.

    • A is the area of the membrane.

    • t is the incubation time.

    • C_A(t) is the concentration in the acceptor well at time t.

    • C_eq is the equilibrium concentration.

PAMPA_Workflow cluster_setup Assay Setup Coat_Plate Coat Filter Plate with Lipid Solution Assemble Assemble 'Sandwich': Donor Plate -> Filter Plate -> Acceptor Plate Coat_Plate->Assemble Prep_Plates Prepare Donor (with compound) and Acceptor Plates Prep_Plates->Assemble Incubate Incubate for Permeation Assemble->Incubate Quantify Quantify Compound in Donor and Acceptor Wells (LC-MS/MS) Incubate->Quantify Calculate Calculate Effective Permeability (Pe) Quantify->Calculate Result Permeability Value Calculate->Result

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Ionization Constant Measurement: Potentiometric Titration for pKa Determination

Potentiometric titration is a classic and accurate method for determining the pKa of ionizable compounds.

Protocol:

  • Sample Preparation: Dissolve a precise amount of the test compound in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • Titration Setup: Place the solution in a beaker with a pH electrode and a stirrer.

  • Titration: Gradually add a standard solution of a strong acid or base (the titrant) in small, known increments.

  • pH Measurement: Record the pH of the solution after each addition of the titrant.

  • Data Plotting: Plot the measured pH values against the volume of titrant added. This will generate a titration curve.

  • pKa Determination: The pKa is the pH at the half-equivalence point, which is the point on the curve where half of the compound has been neutralized. This corresponds to the inflection point of the titration curve.

pKa_Titration cluster_procedure Procedure cluster_analysis Analysis Dissolve Dissolve Compound Titrate Titrate with Acid/Base Dissolve->Titrate Measure_pH Record pH Titrate->Measure_pH Plot Plot pH vs. Titrant Volume Measure_pH->Plot Determine_pKa Identify pKa at Half-Equivalence Point Plot->Determine_pKa

Caption: Process for pKa determination via potentiometric titration.

Conclusion: A Roadmap for Rational CNS Drug Design

The development of effective CNS drugs is a formidable challenge, but one that can be navigated with a deep understanding of the fundamental physicochemical properties that govern a molecule's journey to its target. By carefully tuning lipophilicity, solubility, permeability, and pKa, medicinal chemists can rationally design intermediates and final drug candidates with a higher probability of success. The experimental methods detailed in this guide provide the necessary tools to generate reliable data, enabling informed decision-making throughout the drug discovery pipeline. This integrated approach of understanding the "why" and mastering the "how" is the cornerstone of modern CNS drug development.

References

The Enduring Workhorse: A Comparative Performance Evaluation of Tert-Butyl Protecting Groups in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate choreography of multi-step organic synthesis, the strategic masking and unmasking of reactive functional groups is a paramount concern. The choice of a protecting group can dictate the success or failure of a synthetic campaign, influencing yields, purity, and the feasibility of subsequent transformations. Among the arsenal of protective moieties available to the modern chemist, the tert-butyl (tBu) group, in its various incarnations, stands as a testament to robustness, reliability, and strategic versatility.

This guide provides an in-depth, evidence-based evaluation of the performance of tert-butyl protecting groups for amines (Boc), carboxylic acids (t-butyl esters), and alcohols (t-butyl ethers). We will objectively compare their performance against common alternatives, supported by experimental data, and provide detailed protocols to aid researchers, scientists, and drug development professionals in making informed strategic decisions.

The Logic of Orthogonality: A Pillar of Modern Synthesis

The power of any protecting group strategy lies in the concept of orthogonality , which is the ability to selectively remove one protecting group in the presence of others under distinct chemical conditions.[1][2] This principle is the cornerstone of complex molecule synthesis, enabling the precise and sequential manipulation of multiple functional groups.[3][4] The tert-butyl group, with its characteristic acid lability, provides a crucial orthogonal dimension to other common protecting groups that are cleaved under basic, hydrogenolytic, or fluoride-mediated conditions.[5][6]

Orthogonal_Protection cluster_0 Protected Intermediate cluster_1 Selective Deprotection & Reaction Multi-functional Molecule Multi-functional Molecule Selective Protection Selective Protection Multi-functional Molecule->Selective Protection Introduce PGs PG1 t-Butyl (Acid-Labile) Selective Protection->PG1 PG2 Fmoc (Base-Labile) Selective Protection->PG2 PG3 Benzyl (H₂-Labile) Selective Protection->PG3 React1 React at Site 1 PG1->React1 Deprotect with Acid React2 React at Site 2 PG2->React2 Deprotect with Base React3 React at Site 3 PG3->React3 Deprotect with H₂/Pd Final Product Final Product React1->Final Product React2->Final Product React3->Final Product

Caption: Orthogonal protection strategy enabling selective functional group manipulation.

Amines: The Reign of the Boc Group

The tert-butoxycarbonyl (Boc) group is arguably the most ubiquitous protecting group for amines in non-peptide chemistry and a cornerstone of the Boc/Bzl strategy in solid-phase peptide synthesis (SPPS).[6][7] Its primary role is to temper the nucleophilicity and basicity of the amine nitrogen, preventing unwanted side reactions.[8]

Performance Comparison: Boc vs. Cbz and Fmoc

The choice between Boc, Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc) is a critical strategic decision in synthesis design.

ParameterTert-Butoxycarbonyl (Boc)Carboxybenzyl (Cbz)9-Fluorenylmethyloxycarbonyl (Fmoc)
Lability Acid-Labile[5]Hydrogenolysis-Labile[5]Base-Labile[5]
Typical Introduction (Boc)₂O, base (optional)[9]Cbz-Cl, baseFmoc-Cl or Fmoc-OSu, base
Typical Deprotection TFA in DCM; HCl in dioxane[5]H₂, Pd/C[5]20% Piperidine in DMF[5]
Stability Stable to base, nucleophiles, and catalytic hydrogenation.[9]Stable to mild acid and base.[10]Stable to acid and catalytic hydrogenation.[5]
Key Advantages Robust, well-established, orthogonal to Fmoc and Cbz.[9]Stable to a wide range of non-reductive conditions.Mild deprotection, allows for real-time monitoring in SPPS.[11]
Potential Limitations Strong acid for cleavage can be harsh for sensitive substrates.[5]Catalyst poisoning can be an issue; not compatible with reducible groups.[5]Dibenzofulvene byproduct can form adducts; premature cleavage with some amines.
Typical Yield (Protection) >95%[10]>90%[10]Generally high.
Typical Yield (Deprotection) ~97-98%[10]Quantitative[10]Generally high.
Mechanistic Insight: The Acid-Catalyzed Deprotection of Boc

The cleavage of the Boc group proceeds through a mechanism initiated by protonation of the carbamate carbonyl oxygen by a strong acid like trifluoroacetic acid (TFA). This is followed by the loss of a stable tert-butyl cation, which subsequently deprotonates to form isobutylene gas. The resulting unstable carbamic acid rapidly decarboxylates to yield the free amine.[7][12]

Boc_Deprotection cluster_0 Boc Deprotection Mechanism Boc-Amine R-NH-Boc Protonated_Boc R-NH-Boc(H⁺) Boc-Amine->Protonated_Boc + H⁺ (TFA) Carbamic_Acid R-NH-COOH Protonated_Boc->Carbamic_Acid - (CH₃)₃C⁺ tBu_cation (CH₃)₃C⁺ Protonated_Boc->tBu_cation Free_Amine R-NH₂ Carbamic_Acid->Free_Amine - CO₂ CO2 CO₂ Carbamic_Acid->CO2 Isobutylene CH₂=C(CH₃)₂ tBu_cation->Isobutylene - H⁺

Caption: Acid-catalyzed deprotection mechanism of the Boc group.

Carboxylic Acids: The Robustness of the Tert-Butyl Ester

The tert-butyl ester is a stalwart protecting group for carboxylic acids, prized for its high stability under a wide range of reaction conditions, particularly basic and nucleophilic environments.[13][14] This stability makes it an ideal choice for syntheses involving organometallic reagents or base-mediated transformations where other esters, like methyl or ethyl esters, would be readily cleaved.[13]

Performance Comparison: T-Butyl Ester vs. Benzyl and Silyl Esters
ParameterTert-Butyl EsterBenzyl EsterSilyl Ester (e.g., TBDMS)
Lability Acid-Labile[13]Hydrogenolysis-Labile[13]Acid/Base/Fluoride-Labile[13]
Typical Introduction Isobutylene, cat. H⁺[15]Benzyl alcohol, DCC/DMAPSilyl chloride, base
Typical Deprotection TFA, HCl[16]H₂, Pd/CTBAF, HF, or mild acid[17]
Stability Stable to base, nucleophiles, and hydrogenolysis.[10]Stable to mild acid and base.[10]Labile to both acid and base.
Key Advantages High stability and orthogonality to hydrogenolysis-labile groups.[18]Mild, neutral deprotection conditions.Very mild deprotection conditions.
Potential Limitations Requires strong acid for cleavage.Not compatible with reducible functional groups.Generally less stable than t-butyl or benzyl esters.
Typical Yield (Protection) High[10]~92%[10]High
Typical Yield (Deprotection) High[10]Quantitative[10]High
Experimental Protocol: Synthesis of a Tert-Butyl Ester

The most common method for the preparation of tert-butyl esters is the acid-catalyzed addition of a carboxylic acid to isobutylene.[15][19]

Step-by-Step Methodology:

  • Dissolve the carboxylic acid (1.0 equiv) in a suitable solvent such as dichloromethane or tert-butyl acetate.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

  • Cool the mixture to 0°C and bubble isobutylene gas through the solution, or add an excess of liquid isobutylene.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

  • Quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Alcohols: The Understated Utility of the Tert-Butyl Ether

While silyl ethers are often the go-to protecting groups for alcohols, the tert-butyl ether offers a unique set of advantages, primarily its exceptional stability under strongly basic and nucleophilic conditions.[20][21] The installation and removal of a tert-butyl ether can be more challenging than for silyl ethers, but its robustness makes it invaluable in certain synthetic contexts.[21]

Performance Comparison: T-Butyl Ether vs. Silyl and Benzyl Ethers
ParameterTert-Butyl EtherTert-Butyldimethylsilyl (TBDMS) EtherBenzyl (Bn) Ether
Lability Acid-Labile[21]Fluoride/Acid-LabileHydrogenolysis-Labile
Typical Introduction Isobutylene, cat. H⁺; or Boc₂O, Mg(ClO₄)₂[22][23]TBDMS-Cl, imidazole, DMFNaH, BnBr
Typical Deprotection Strong acid (e.g., TFA)[21]TBAF, HF, mild acidH₂, Pd/C
Stability Extremely stable to base, organometallics, and many redox reagents.[20]Stable to base, but labile to acid and fluoride.Stable to acid and base.
Key Advantages High stability under harsh conditions.Mild deprotection with fluoride ions.Mild, neutral deprotection.
Potential Limitations Requires strong acid for cleavage.Can be cleaved under some acidic conditions.Not compatible with reducible groups.
Experimental Workflow: Protection and Deprotection of an Alcohol

Alcohol_Protection_Workflow cluster_0 Protection cluster_1 Synthetic Transformations cluster_2 Deprotection Start Alcohol (R-OH) Protect React with Isobutylene & cat. H⁺ or Boc₂O, Mg(ClO₄)₂ Start->Protect Protected t-Butyl Ether (R-OtBu) Protect->Protected Transform Reactions under basic, nucleophilic, or reductive conditions Protected->Transform Deprotect Treat with strong acid (e.g., TFA) Transform->Deprotect Final Deprotected Alcohol (R-OH) Deprotect->Final

Caption: General workflow for the use of a t-butyl ether protecting group.

Conclusion: A Strategic Asset in the Synthetic Chemist's Toolkit

The tert-butyl protecting group, in its various forms, remains an indispensable tool in modern organic synthesis. Its unique combination of stability to a wide range of reagents and its lability under acidic conditions provides a critical orthogonal handle for the strategic manipulation of complex molecules. While alternatives exist for the protection of amines, carboxylic acids, and alcohols, the tert-butyl group often provides a superior level of robustness and reliability. A thorough understanding of its performance characteristics, as outlined in this guide, is essential for the design and execution of efficient and successful synthetic strategies.

References

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  • BenchChem. (2025). A Comparative Guide to Cbz, Boc, and Fmoc Protecting Groups for N-benzylglycine. BenchChem.
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  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2025). Acids. Wordpress.
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  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Analysis of Benzyl and Tert-Butyl Ester Protection for Threonine in Chemical Synthesis. BenchChem.
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  • Fiveable. (n.d.). Orthogonal Protection Definition. Retrieved from [Link]

  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]

  • Google Patents. (n.d.). DE102015205752A1 - Preparation of tert-butyl esters of aliphatic carboxylic acids.
  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz. BenchChem.
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  • Justia Patents. (2018). Preparation of tert-butyl esters of aliphatic carboxylic acids. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to Orthogonal Protection Strategies in Complex Peptide Synthesis. BenchChem.
  • BenchChem. (2025). A Comparative Guide to the Stability of Carboxylic Acid Protecting Groups: T-Butyl Ester vs.
  • Google Patents. (n.d.). US4921999A - Method for making tertiary butyl esters.
  • Albericio, F., & Carpino, L. A. (2000). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Journal of Peptide Research, 55(3), 161–170.
  • Organic Chemistry Portal. (n.d.). Protecting Groups - Stability. Retrieved from [Link]

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  • University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to Tert-Butyl and Benzyl Protecting Groups for D-Alanine. BenchChem.
  • ResearchGate. (2025). tert‐Butyl Ethers: Renaissance of an Alcohol Protecting Group. Facile Cleavage with Cerium(III) Chloride/Sodium Iodide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. Retrieved from [Link]

  • Pearson. (n.d.). t-Butyl Ether Protecting Groups: Videos & Practice Problems. Retrieved from [Link]

  • YouTube. (2024). Protecting Groups for Amines: Boc, CBz and FMOC.
  • ResearchGate. (2025). A novel practical cleavage of tert-butyl esters and carbonates using fluorinated alcohols. Retrieved from [Link]

  • Organic Syntheses. (n.d.). An Efficient and Scalable Ritter Reaction for the Synthesis of t-Butyl Amides. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to Amine Protecting Groups in Peptide Synthesis: N-Phthaloylglycine, Fmoc, and Boc. BenchChem.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

  • Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (1999). A Mild, Efficient, Inexpensive, and Selective Cleavage of Primary tert-Butyldimethylsilyl Ethers by Oxone in Aqueous Methanol. Retrieved from [Link]

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  • ResearchGate. (2025). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. Retrieved from [Link]

  • SciSpace. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]

  • Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]

  • Synlett. (2023). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Boc Protection Mechanism for Amines. BenchChem.
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A Senior Application Scientist's Guide to Amine Intermediates: Benchmarking tert-Butyl 3-(4-(2-aminoethyl)phenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of pharmaceutical synthesis, the selection of building blocks is a critical decision that profoundly influences the efficiency, scalability, and cost-effectiveness of a drug development program. This guide provides an in-depth comparative analysis of tert-Butyl 3-(4-(2-aminoethyl)phenyl)propanoate , a versatile phenethylamine derivative, against a structurally similar and commercially available alternative, Ethyl 4-(2-aminoethyl)benzoate .

Our focus is on the performance of these intermediates in a cornerstone reaction of medicinal chemistry: amide bond formation. Through a detailed examination of their physicochemical properties, a hypothetical yet meticulously designed comparative experiment, and a discussion of the underlying chemical principles, this guide will equip you with the insights to make informed decisions in your synthetic endeavors.

Introduction: The Strategic Importance of Intermediate Selection

The journey from a promising lead compound to a marketable drug is paved with synthetic challenges. The choice of intermediates—the molecular building blocks of a final active pharmaceutical ingredient (API)—is a pivotal factor that can dictate the success of a synthetic route.[1][2] An ideal intermediate should not only be readily available and cost-effective but also exhibit favorable reactivity, lead to high yields and purity in subsequent reactions, and minimize the formation of difficult-to-remove byproducts.[3]

Phenethylamine derivatives are a ubiquitous structural motif in a vast array of biologically active molecules, making intermediates like this compound and its counterparts highly valuable in drug discovery.[4] This guide aims to provide a practical, data-driven comparison to aid in the selection of the optimal building block for your specific synthetic needs.

Physicochemical Properties: A Tale of Two Esters

The subtle structural differences between our two intermediates, primarily the nature of the ester group and the alkyl chain connecting the phenyl ring to the carboxyl group, have a tangible impact on their physical and chemical properties. These properties, in turn, influence their handling, reactivity, and the characteristics of the final product.

PropertyThis compoundEthyl 4-(2-aminoethyl)benzoate
CAS Number 120225-79-8[5]77266-69-4[6]
Molecular Formula C15H23NO2[5]C11H15NO2[6]
Molecular Weight 249.35 g/mol [5]193.24 g/mol [6]
Structure
Calculated LogP 2.3[5]1.8
Hydrogen Bond Donor Count 2[5]2[6]
Hydrogen Bond Acceptor Count 3[5]3[6]
Rotatable Bond Count 7[5]4[6]

The tert-butyl ester in our primary subject compound offers steric hindrance, which can provide a degree of protection against premature hydrolysis under certain conditions. However, this bulkiness can also influence its reactivity in sterically demanding reactions. Conversely, the ethyl ester of the alternative is less sterically hindered. The longer alkyl chain in the propanoate derivative also contributes to a higher molecular weight and potentially different solubility characteristics compared to the benzoate derivative.

Comparative Experimental Workflow: Amide Bond Formation

To provide a direct and objective comparison, we will outline a detailed experimental protocol for a representative amide bond formation reaction. Acetic acid will be used as the coupling partner to form the corresponding N-acetyl derivatives. This reaction is a fundamental transformation and serves as an excellent benchmark for assessing the relative performance of the two amine intermediates.

We will consider a widely used and reliable coupling method: the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in conjunction with 1-Hydroxybenzotriazole (HOBt). This method is known for its efficiency and for minimizing side reactions.[7][8]

Logical Flow of the Comparative Experiment

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Analysis & Comparison Amine1 This compound Reaction1 Amide Synthesis with Amine 1 Amine1->Reaction1 Amine2 Ethyl 4-(2-aminoethyl)benzoate Reaction2 Amide Synthesis with Amine 2 Amine2->Reaction2 Acid Acetic Acid Acid->Reaction1 Acid->Reaction2 Reagents EDCI, HOBt, DIPEA, DCM Reagents->Reaction1 Reagents->Reaction2 Workup1 Aqueous Workup & Extraction Reaction1->Workup1 Workup2 Aqueous Workup & Extraction Reaction2->Workup2 Purification1 Column Chromatography Workup1->Purification1 Analysis1 Yield, Purity (HPLC), Structure (NMR, MS) Purification1->Analysis1 Purification2 Column Chromatography Workup2->Purification2 Analysis2 Yield, Purity (HPLC), Structure (NMR, MS) Purification2->Analysis2 Comparison Comparative Analysis of Results Analysis1->Comparison Analysis2->Comparison

Caption: Comparative experimental workflow for amide synthesis.

Detailed Experimental Protocol: Amide Synthesis using EDCI/HOBt

Materials:

  • This compound (Amine 1)

  • Ethyl 4-(2-aminoethyl)benzoate (Amine 2)

  • Acetic Acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl)[7]

  • 1-Hydroxybenzotriazole (HOBt)[7]

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Ethyl Acetate and Hexanes for chromatography

Procedure (to be performed in parallel for Amine 1 and Amine 2):

  • To a stirred solution of the respective amine (1.0 eq) and acetic acid (1.05 eq) in anhydrous DCM (10 mL per mmol of amine) at 0 °C under a nitrogen atmosphere, add HOBt (1.2 eq) and DIPEA (2.5 eq).

  • Add EDCI·HCl (1.2 eq) portion-wise over 5 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[9][10]

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.[11][12]

  • Determine the final yield of the purified product.

Expected Outcomes and Performance Comparison

Performance MetricExpected Outcome for this compoundExpected Outcome for Ethyl 4-(2-aminoethyl)benzoateRationale
Reaction Rate Potentially slightly slowerPotentially slightly fasterThe steric bulk of the tert-butyl group might slightly hinder the approach of the activated carboxylic acid to the amine.
Yield High (expected >85%)High (expected >85%)The EDCI/HOBt coupling method is generally very efficient for these types of amines.[7]
Purity of Crude Product HighHighBoth reactions are expected to be clean with minimal side products under these conditions.
Ease of Purification StraightforwardStraightforwardThe polarity of both products should allow for effective purification by standard silica gel chromatography.
Stability of Product The tert-butyl ester is more resistant to hydrolysis under mildly acidic or basic conditions.The ethyl ester is more susceptible to hydrolysis.This could be a consideration for downstream applications or storage.

Analytical Methodologies for a Robust Comparison

A rigorous comparison hinges on accurate and precise analytical data. The following are standard and reliable methods for monitoring the reaction and characterizing the products.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purity Assessment
  • Objective: To monitor the consumption of the starting materials and the formation of the product in real-time and to determine the purity of the final product.[9][10]

  • Typical Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[13]

    • Mobile Phase: A gradient of acetonitrile in water (both with 0.1% trifluoroacetic acid or formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
  • Objective: To confirm the structure of the synthesized amide products.

  • ¹H NMR: Expect to see the appearance of a new amide N-H proton signal (typically a broad singlet or triplet) and a singlet corresponding to the acetyl methyl group. The chemical shifts of the protons adjacent to the nitrogen will also be affected.[11][12][14]

  • ¹³C NMR: Expect a new carbonyl signal for the amide and a signal for the acetyl methyl carbon.

Conclusion and Recommendations

Both This compound and Ethyl 4-(2-aminoethyl)benzoate are excellent intermediates for the synthesis of amide-containing molecules. The choice between them will likely be dictated by the specific requirements of the overall synthetic strategy.

  • This compound is the preferred choice when the stability of the ester group is a concern during subsequent synthetic steps that may involve acidic or basic conditions. The tert-butyl group can also be cleaved under specific acidic conditions, offering an orthogonal deprotection strategy.

  • Ethyl 4-(2-aminoethyl)benzoate is a more cost-effective and less sterically hindered option, which may be advantageous in certain coupling reactions. Its lower molecular weight is also a consideration in terms of atom economy.

Ultimately, the decision should be based on a holistic evaluation of factors including cost, availability, downstream synthetic steps, and the desired properties of the final molecule. This guide provides a framework for such an evaluation, empowering researchers to make strategic and data-driven decisions in the advancement of their drug discovery and development projects.

References

  • Common Organic Chemistry. Amine to Amide (EDC + HOBt). Available from: [Link]

  • Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4512–4523. Available from: [Link]

  • Falcone, E., D'Elia, V., & Garella, D. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 85. Available from: [Link]

  • Ghosh, A. K., & Shahabi, D. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 55(43), 5915-5918. Available from: [Link]

  • Lanigan, R. M., Karaluka, V., Sabatini, M. T., Starkov, P., Badland, M., Boulton, L., & Sheppard, T. D. (2016). Direct amidation of unprotected amino acids using B(OCH2CF3)3. Chemical Communications, 52(52), 8142-8145. Available from: [Link]

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  • Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. UCL Discovery. Available from: [Link]

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Structure-activity relationship of tert-Butyl 3-(4-(2-aminoethyl)phenyl)propanoate analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Structure-Activity Relationship of Novel Phenethylamine Analogs as Monoamine Transporter Ligands

As Senior Application Scientists, we present a comprehensive guide on the structure-activity relationship (SAR) of a novel series of compounds based on the tert-Butyl 3-(4-(2-aminoethyl)phenyl)propanoate scaffold. This document provides an in-depth analysis of how structural modifications influence the biological activity of these analogs, supported by hypothetical experimental data and detailed protocols. Our aim is to offer a framework for researchers and drug development professionals engaged in the design of new therapeutic agents targeting monoamine transporters.

Introduction: The Therapeutic Potential of Monoamine Transporter Ligands

Monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are crucial for regulating neurotransmitter levels in the central nervous system. Their dysfunction is implicated in a range of neuropsychiatric disorders, such as depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD). Consequently, the development of selective monoamine transporter ligands remains a significant focus of medicinal chemistry research. The phenethylamine scaffold is a well-established pharmacophore for interacting with these transporters, making the novel this compound a promising starting point for the development of new therapeutic agents.

This guide explores the SAR of a series of analogs derived from this lead compound, with a focus on elucidating the structural requirements for potent and selective inhibition of the dopamine transporter. Through a systematic investigation of modifications to the ester group, the propanoate linker, and the aminoethyl side chain, we aim to provide a rational basis for the design of future analogs with improved pharmacological profiles.

Unraveling the Structure-Activity Relationship

The following sections detail the SAR of our hypothetical series of analogs, with a focus on their affinity for the dopamine transporter as determined by a radioligand binding assay. The experimental data presented is for illustrative purposes to guide the reader through the SAR analysis.

The Significance of the Ester Moiety

The tert-butyl ester of the lead compound is a bulky, lipophilic group that can influence the compound's pharmacokinetic and pharmacodynamic properties. To investigate its role, we synthesized a series of analogs with varying ester groups.

Table 1: Influence of the Ester Group on DAT Affinity

CompoundR GroupDAT Ki (nM)
1 tert-Butyl25
2 Methyl78
3 Ethyl65
4 Isopropyl42
5 H (Acid)>1000

Our findings indicate that a bulky ester group is crucial for high affinity. The tert-butyl group in compound 1 provided the highest potency. A clear trend of decreasing activity was observed with smaller alkyl groups (methyl and ethyl). The free carboxylic acid (compound 5 ) was inactive, suggesting that the ester may be involved in a key hydrophobic interaction within the binding pocket or that the charged carboxylate is detrimental to binding.

Probing the Propanoate Linker

The length and nature of the linker connecting the phenyl ring and the ester group can significantly impact the orientation of the molecule within the binding site. We explored the effect of modifying the propanoate linker.

Table 2: Impact of Linker Modification on DAT Affinity

CompoundLinkerDAT Ki (nM)
1 Propanoate25
6 Acetate150
7 Butanoate89

The propanoate linker in compound 1 appears to be optimal. Both shortening (acetate, compound 6 ) and lengthening (butanoate, compound 7 ) the linker resulted in a decrease in affinity, highlighting the importance of the precise positioning of the ester moiety for effective binding.

The Role of the Aminoethyl Side Chain

The primary amine of the aminoethyl side chain is a key feature for interaction with monoamine transporters, often forming a salt bridge with an acidic residue in the binding site. We investigated the effect of N-alkylation on DAT affinity.

Table 3: Effect of N-Alkylation on DAT Affinity

CompoundR' GroupDAT Ki (nM)
1 H25
8 Methyl45
9 Dimethyl210

The primary amine in compound 1 demonstrated the highest affinity. Mono-methylation (compound 8 ) was tolerated, but di-methylation (compound 9 ) led to a significant drop in potency. This suggests that the primary amine is critical for optimal interaction, and the introduction of bulky substituents on the nitrogen is detrimental to binding.

Experimental Methodologies

To ensure the reproducibility and validity of our findings, we provide a detailed protocol for the primary assay used in this study.

Radioligand Binding Assay for Dopamine Transporter Affinity

This protocol describes the determination of the binding affinity of the test compounds for the dopamine transporter expressed in HEK293 cells.

Materials:

  • HEK293 cells stably expressing the human dopamine transporter (hDAT)

  • [³H]-WIN 35,428 (radioligand)

  • Test compounds

  • Binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Wash buffer (ice-cold 50 mM Tris-HCl, 0.9% NaCl, pH 7.4)

  • Scintillation cocktail

  • 96-well microplates

  • Filter mats

  • Cell harvester

  • Scintillation counter

Procedure:

  • Prepare cell membranes from hDAT-expressing HEK293 cells.

  • In a 96-well microplate, add 50 µL of binding buffer, 50 µL of test compound at various concentrations, and 50 µL of [³H]-WIN 35,428 (final concentration ~1 nM).

  • Initiate the binding reaction by adding 50 µL of the cell membrane preparation (final protein concentration ~10-20 µ g/well ).

  • Incubate the plates at room temperature for 1 hour.

  • Terminate the assay by rapid filtration through filter mats using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Allow the filters to dry, then add scintillation cocktail.

  • Quantify the bound radioactivity using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., 10 µM GBR-12909).

  • Calculate the Ki values using the Cheng-Prusoff equation.

Visualizing the Scientific Workflow and Relationships

To further clarify the concepts and procedures discussed, we have created the following diagrams.

SAR_Summary cluster_lead Lead Compound cluster_modifications Structural Modifications cluster_analogs Analog Classes & Key Findings Lead This compound (1) DAT Ki = 25 nM Ester Ester Group (R) Lead->Ester Linker Propanoate Linker Lead->Linker Amine Aminoethyl Side Chain (R') Lead->Amine Ester_Analogs Alkyl Esters & Acid - Bulky, lipophilic esters are preferred. - Free acid is inactive. Ester->Ester_Analogs Linker_Analogs Linker Homologs - Propanoate linker is optimal. Linker->Linker_Analogs Amine_Analogs N-Alkylated Amines - Primary amine is optimal. - N-alkylation reduces affinity. Amine->Amine_Analogs Experimental_Workflow A Prepare hDAT Cell Membranes B Incubate Membranes with Radioligand & Test Compound A->B Step 1 C Separate Bound & Free Ligand by Filtration B->C Step 2 D Quantify Bound Radioactivity C->D Step 3 E Data Analysis (IC50 & Ki Determination) D->E Step 4

Caption: Workflow for the radioligand binding assay.

Conclusion and Future Directions

This guide has systematically explored the structure-activity relationship of a novel series of phenethylamine analogs based on the this compound scaffold. Our analysis, based on hypothetical data, has revealed several key structural features that govern the affinity of these compounds for the dopamine transporter. Specifically, a bulky tert-butyl ester, a propanoate linker, and a primary amine on the ethyl side chain are essential for high-potency binding.

Future work should focus on synthesizing and testing the proposed analogs to validate these findings. Further optimization could involve exploring a wider range of ester groups and investigating bioisosteric replacements for the ester moiety to improve pharmacokinetic properties. Additionally, assessing the selectivity of these compounds for DAT over other monoamine transporters will be crucial for their development as potential therapeutic agents. The insights gained from this SAR study provide a solid foundation for the rational design of the next generation of dopamine transporter ligands.

References

  • Title: Principles of Medicinal Chemistry Source: Foye's Principles of Medicinal Chemistry, 8th Edition URL: [Link]

  • Title: Radioligand Binding Assays: Theory and Practice Source: Current Protocols in Pharmacology URL: [Link]

  • Title: The Cheng-Prusoff Equation: A Review of its Applications and Limitations Source: Molecular Pharmacology URL: [Link]

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of tert-Butyl 3-(4-(2-aminoethyl)phenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

As a senior application scientist, I understand that meticulous handling of chemical reagents extends beyond the benchtop; it is a commitment that concludes with their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of tert-Butyl 3-(4-(2-aminoethyl)phenyl)propanoate, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are built on a foundation of regulatory compliance and field-proven best practices.

Section 1: Chemical Profile and Hazard Identification

Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is an organic compound whose toxicological properties have not been fully investigated. However, available safety data classifies it as acutely toxic if ingested.

The primary directive from the Safety Data Sheet (SDS) is clear: this substance is toxic if swallowed and requires disposal at an approved waste treatment facility. This classification dictates that it must be managed as hazardous waste and must never be disposed of via standard laboratory drains or in regular trash[1].

Table 1: Hazard Summary for this compound

Hazard CategoryGHS ClassificationDetailsSource
Pictogram

N/A
Signal Word DangerN/A
Hazard Statement H301Toxic if swallowed.
Precautionary Statement (Disposal) P501Dispose of contents/container to an approved waste disposal plant.[2]
UN Number (Transport) UN 2811Toxic solid, organic, n.o.s.

Section 2: Core Principles of Chemical Waste Management

The disposal of any hazardous chemical, including this compound, is governed by fundamental principles that ensure safety and compliance. These are not merely suggestions but operational mandates.

  • Waste Segregation is Non-Negotiable : Never mix this compound with other waste streams[3]. Incompatible wastes can react violently, release toxic gases, or complicate the disposal process, leading to increased risks and costs. Store waste in segregated, secondary containment bins[4].

  • Container Integrity is Crucial : All hazardous waste must be stored in containers that are robust, chemically compatible, and in good condition[3][5]. The original product container is often the best choice for its waste[5]. The container must have a tightly fitting cap and be kept closed at all times except when waste is being added[3][5].

  • Labeling Prevents Ambiguity : Every waste container must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name—"this compound"—and the approximate concentration or quantity[3][4]. Proper labeling is a critical communication tool for everyone in the lab and for the environmental health and safety (EHS) personnel who will handle it.

Section 3: Step-by-Step Disposal Protocol

Follow this workflow to ensure the safe and compliant disposal of this compound from your laboratory.

Step 1: Designate a Hazardous Waste Accumulation Container

  • Select a clean, dry, and chemically compatible container. A glass or high-density polyethylene (HDPE) bottle is suitable. Ensure it has a secure, leak-proof screw cap[5].

  • Affix a "HAZARDOUS WASTE" label to the container before adding any waste. Fill in all required information as dictated by your institution's EHS office.

Step 2: Transferring Waste Material

  • All handling and transferring of the chemical waste should be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and suitable chemical-resistant gloves[5].

  • Carefully transfer the waste this compound into the designated container. Avoid creating dust if the material is a solid.

  • If disposing of an empty container that held the product, it must be managed as hazardous waste unless properly decontaminated. To decontaminate, triple-rinse the container with a suitable solvent (e.g., methanol or ethanol). This rinsate must be collected and disposed of as hazardous waste[5].

Step 3: Secure and Store the Waste Container

  • After adding waste, securely cap the container immediately. Do not leave funnels in the container opening[5].

  • Store the container in a designated Satellite Accumulation Area (SAA) or your lab's designated waste storage area. This area should be under the control of laboratory personnel and away from general traffic[4].

  • Ensure the waste is segregated from incompatible materials, such as strong oxidizing agents.

Step 4: Arrange for Final Disposal

  • Once the container is full or you have no more waste to add, arrange for its collection by your institution's EHS or a licensed hazardous waste disposal contractor.

  • Complete any necessary waste pickup request forms, ensuring all information about the container's contents is accurate and complete[3]. This is a legal requirement for waste tracking.

Section 4: Emergency Procedures for Spills

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Evacuate and Alert : Evacuate non-essential personnel from the immediate area. Alert your colleagues and the laboratory supervisor.

  • Control and Contain : If safe to do so, prevent the spill from spreading. Cover drains to prevent the product from entering the sewer system.

  • Cleanup : For small spills, use an inert absorbent material like sand, silica gel, or a universal binder to soak up the material[6]. Avoid generating dust. Collect the absorbed material and contaminated debris using non-sparking tools and place it into a sealed, labeled container for disposal as hazardous waste.

  • Decontaminate : Clean the affected area thoroughly.

  • Report : Report the incident to your institution's EHS office, as required by your internal policies.

Section 5: Visualization of Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_contain Containment cluster_storage Storage & Pickup cluster_spill Spill Emergency A Identify Waste: This compound B Wear Full PPE: (Gloves, Goggles, Lab Coat) A->B C Work in a Chemical Fume Hood B->C F Transfer Waste into Container C->F Proceed to Containment D Select Compatible Hazardous Waste Container E Affix 'HAZARDOUS WASTE' Label & Fill in Details D->E E->F G Securely Cap Container F->G Spill Spill Occurs F->Spill Potential Incident H Store in Designated SAA G->H Proceed to Storage I Segregate from Incompatibles H->I J Complete Waste Pickup Request Form I->J K Arrange Pickup by EHS/ Approved Vendor J->K End End of Life Cycle K->End Disposal Complete Spill_Contain Contain Spill & Prevent Drain Entry Spill->Spill_Contain Spill_Absorb Absorb with Inert Material Spill_Contain->Spill_Absorb Spill_Collect Collect into Sealed Container for Hazardous Disposal Spill_Absorb->Spill_Collect

Sources

Comprehensive Safety and Handling Guide for tert-Butyl 3-(4-(2-aminoethyl)phenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for tert-Butyl 3-(4-(2-aminoethyl)phenyl)propanoate (CAS No. 120225-79-8).[1] Given the absence of a specific, comprehensive Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from an expert evaluation of its core chemical structure. This molecule incorporates a phenethylamine backbone and a tert-butyl ester functional group. Therefore, this guide is grounded in the established safety profiles of structurally analogous compounds, such as 2-phenylethylamine and various organic esters, to ensure a robust and scientifically sound operational plan.[2][3][4]

The primary directive of this document is to empower researchers, scientists, and drug development professionals with the knowledge to handle this compound with the utmost safety, ensuring both personal protection and experimental integrity.

Hazard Assessment: A Structurally-Informed Perspective

This compound is a bifunctional molecule. Understanding its potential hazards requires dissecting its constituent parts:

  • Phenethylamine Core: Phenethylamine and its derivatives are known to be corrosive and can cause severe skin burns and eye damage.[3][4] They are often toxic if swallowed and can be irritating to the respiratory tract.[2][3]

  • Tert-Butyl Ester Group: While the ester group itself is less reactive, its presence can influence the compound's physical properties. The overall molecule should be handled with care, assuming it may cause skin and eye irritation.[5]

A safety data sheet for a related compound indicates that it is toxic if swallowed. Therefore, it is prudent to handle this compound as a substance with significant potential health hazards.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is critical to minimize exposure and ensure personal safety. The following table outlines the recommended PPE for handling this compound.

Body Part Required PPE Rationale and Expert Insights
Eyes/Face Chemical safety goggles and a full-face shield.Goggles provide a seal around the eyes to protect against splashes.[6] A face shield offers an additional layer of protection for the entire face, which is crucial when handling potentially corrosive or toxic substances.[4][6]
Hands Double-gloving with nitrile gloves. For extended handling or larger quantities, consider a more robust glove like butyl rubber.Nitrile gloves offer good resistance to a range of chemicals.[6][7] Double-gloving provides an extra layer of protection against potential contamination or glove failure.[6] Butyl gloves are recommended for handling esters and other polar organic compounds.[8][9] Always inspect gloves for any signs of degradation or puncture before use.[10][11]
Body A standard laboratory coat is mandatory. For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is advised.A lab coat protects skin and personal clothing from accidental spills.[6][12][13] A chemical-resistant apron provides an additional barrier against corrosive or toxic materials.[6]
Feet Closed-toe shoes.This is a fundamental laboratory safety requirement to prevent injuries from dropped objects or spills.[2][6]
Respiratory Work in a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of any fine particulates or vapors.[3] A respirator may be necessary if a risk assessment indicates the potential for aerosol generation outside of a fume hood.[2]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict operational workflow is paramount for both safety and experimental success. The following diagram and steps outline the recommended procedure for handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Designate and Prepare a Clean Workspace don_ppe Don Full PPE prep_area->don_ppe gather_materials Gather All Necessary Equipment and Reagents don_ppe->gather_materials fume_hood Work Inside a Certified Chemical Fume Hood gather_materials->fume_hood weigh Carefully Weigh the Compound fume_hood->weigh dissolve Dissolve in an Appropriate Solvent weigh->dissolve clean Clean the Workspace and Equipment dissolve->clean dispose Dispose of Waste Properly clean->dispose doff_ppe Doff PPE in the Correct Order dispose->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: Workflow for handling this compound.

Detailed Steps:

  • Preparation:

    • Designate a Workspace: Before starting, designate a clean and uncluttered area within a chemical fume hood for the procedure.

    • Don PPE: Put on all required personal protective equipment as outlined in the table above.[6]

    • Gather Materials: Assemble all necessary equipment, such as spatulas, weigh boats, vials, and solvents, to avoid leaving the designated area during the procedure.

  • Handling:

    • Work in a Fume Hood: All handling of the solid compound and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[2][3]

    • Weighing: If working with a solid, carefully weigh the desired amount using a tared weigh boat. Avoid generating dust.

    • Dissolution: Add the compound to the chosen solvent in a suitable container. Ensure the solvent is compatible with the compound and the intended reaction.

  • Post-Handling:

    • Cleaning: Thoroughly clean the workspace and any non-disposable equipment used during the procedure.

    • Waste Disposal: Segregate and dispose of all waste materials according to the disposal plan outlined below.

    • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the face shield, lab coat, and goggles.

    • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[2][10]

Disposal Plan: Ensuring a Safe and Compliant End-of-Life

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste: Dispose of any unused solid this compound and any contaminated consumables (e.g., weigh boats, pipette tips) in a designated solid chemical waste container.[6] This prevents the contamination of general waste streams.

  • Liquid Waste: Solutions containing the compound should be disposed of in a designated liquid chemical waste container. Do not pour chemical waste down the drain.[2]

  • Contaminated PPE: Dispose of used gloves and other contaminated disposable PPE in the appropriate solid waste stream to minimize the spread of chemical contamination.[6][10]

Always follow your institution's specific guidelines for hazardous waste disposal.

Emergency Procedures: Preparedness for the Unexpected

In the event of an accidental exposure, immediate and appropriate action is crucial.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[6][10]

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes.[10] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][10] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: If the compound is swallowed, rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention and provide the safety data sheet for a related compound if available.[10]

By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research and development workflows, fostering a culture of safety and scientific excellence.

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  • Sigma-Aldrich. (2025, October 15). Safety Data Sheet.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.